N,N-Dimethylmethacrylamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 24154. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N,N,2-trimethylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-5(2)6(8)7(3)4/h1H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRWZCJXEAOZAAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
81665-88-5 | |
| Record name | 2-Propenamide, N,N,2-trimethyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81665-88-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID30220052 | |
| Record name | N,N-Dimethylmethacrylamide | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6976-91-6 | |
| Record name | Dimethylmethacrylamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6976-91-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dimethylmethacrylamide | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006976916 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6976-91-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24154 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | N,N-Dimethylmethacrylamide | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-dimethylmethacrylamide | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of N,N-Dimethylmethacrylamide
This guide provides a comprehensive overview of the synthesis and characterization of N,N-Dimethylmethacrylamide (DMMA), a valuable monomer in polymer chemistry. The information is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and clearly presented data.
Physical and Chemical Properties
This compound is a colorless to light yellow or light orange clear liquid.[1] Key physical and chemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 6976-91-6[2] |
| Molecular Formula | C6H11NO[2] |
| Molecular Weight | 113.16 g/mol [2] |
| Density | 0.94 g/mL[2] |
| Boiling Point | 65-67 °C at 10 mmHg[1][2] |
| Melting Point | -14.53 °C (Predicted)[2] |
| Flash Point | 83 °C[1] |
| Refractive Index | 1.46[1] |
| IUPAC Name | N,N,2-trimethylprop-2-enamide[1] |
Synthesis of this compound
Several synthetic routes for the preparation of this compound have been reported. Below are two distinct methods.
Method 1: From Methyl Acrylate and Dimethylamine
A common industrial method involves a multi-step process starting from methyl acrylate and dimethylamine. This process includes an initial addition reaction, followed by an amidation reaction and subsequent cracking to yield the final product. The overall yield for this process is reported to be in the range of 85-91.2%.[3]
Experimental Protocol:
-
Addition Reaction: Methyl acrylate and dimethylamine are reacted to form the addition product, 3-methoxy-N,N-dimethyl propionamide. The reaction temperature is maintained between 45-55 °C to ensure a high conversion rate of methyl acrylate.[3]
-
Amidation Reaction: Once the content of methyl acrylate in the reaction mixture is below 5%, a catalyst such as sodium methoxide is introduced. Gaseous dimethylamine is then introduced, and the temperature is controlled at 40-50 °C. The reaction proceeds until the concentration of the addition product is less than 0.6%, yielding the intermediate 3-dimethylamino-N,N-dimethylpropionamide.[3]
-
Cracking Reaction: The intermediate is subjected to a cracking reaction in the presence of a catalyst like concentrated sulfuric acid to produce the crude this compound.[3]
-
Purification: The crude product is purified by rectification. The crude product is heated to 80 °C under a vacuum of at least -0.095 MPa. The fraction collected with a tower top temperature of 60-80 °C is the purified this compound.[3]
Method 2: From Potassium Acetylene and Dimethylamino Formyl Iodine
An alternative synthesis route involves the reaction of potassium acetylene with dimethylamino formyl iodine, followed by hydrogenation.
Experimental Protocol:
-
Formation of N,N-dimethyl propiolamide: A solution of 1194g of dimethylamino formyl iodine in 1,4-dioxane is added dropwise to 414.7g of potassium acetylene in a flask, maintaining the temperature at 0-5 °C. After the addition is complete, the reaction temperature is raised to 56 °C for 3.5 hours. The resulting mixture is filtered, and the filtrate is distilled under reduced pressure to yield N,N-dimethyl propiolamide.[4]
-
Hydrogenation: 1469.1g of N,N-dimethyl propiolamide is placed in an autoclave with 7.35g of Pd-Al2O3-Li catalyst. Hydrogen is continuously flowed at a temperature of 52 °C and a pressure of 0.16 MPa for 5.5 hours.[4]
-
Purification: The reaction mixture is then distilled under reduced pressure to obtain this compound with a purity of 97.4%.[4]
Characterization of this compound
The structural confirmation and purity assessment of synthesized this compound are typically performed using a combination of spectroscopic techniques.
Spectroscopic Data
| Technique | Key Peaks/Shifts |
| ¹H NMR | Data available but specific peak assignments require further analysis from raw data.[5] |
| ¹³C NMR | Data available but specific peak assignments require further analysis from raw data.[6] |
| IR Spectroscopy | Characteristic peaks include C=O stretching of the tertiary amide and C-N stretching.[7] |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of 113.16 g/mol . |
Experimental Protocols for Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra can be recorded on a standard NMR spectrometer (e.g., 400 or 500 MHz). Deuterated chloroform (CDCl₃) is a common solvent for analysis.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectra can be obtained using a neat liquid sample between KBr plates or as a thin film.
-
Mass Spectrometry (MS): Mass spectra can be acquired using techniques such as gas chromatography-mass spectrometry (GC-MS) to determine the molecular weight and fragmentation pattern.
Visualized Workflows and Relationships
The following diagrams illustrate the synthesis process and the relationship between the different characterization techniques.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. This compound | CAS 6976-91-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. CN107673985B - Preparation process of high-yield N, N-dimethylacrylamide - Google Patents [patents.google.com]
- 4. N,N-Dimethylacrylamide synthesis - chemicalbook [chemicalbook.com]
- 5. N,N-Dimethylacrylamide(2680-03-7) 1H NMR spectrum [chemicalbook.com]
- 6. This compound(6976-91-6) 13C NMR spectrum [chemicalbook.com]
- 7. The Preparation and Characterization of N,N-Dimethyl Acrylamide-Diallyl Maleate Gel/Hydrogel in a Non-Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
"physical and chemical properties of N,N-Dimethylmethacrylamide"
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of N,N-Dimethylmethacrylamide (DMMAm), a monomer of significant interest in polymer chemistry and advanced drug delivery systems. This document details its fundamental characteristics, experimental protocols for property determination, and key reaction pathways.
Physical and Chemical Properties
This compound is a colorless to light yellow liquid. Its core structure consists of a methacrylamide backbone with two methyl groups attached to the amide nitrogen. This substitution pattern imparts unique solubility and reactivity characteristics.
Identification and Structure
| Identifier | Value |
| Chemical Name | N,N,2-trimethylprop-2-enamide |
| Synonyms | This compound, N,N,2-Trimethylacrylamide |
| CAS Number | 6976-91-6 |
| Molecular Formula | C₆H₁₁NO |
| Molecular Weight | 113.16 g/mol |
| SMILES | CC(=C)C(=O)N(C)C |
| InChI Key | QRWZCJXEAOZAAW-UHFFFAOYSA-N |
Quantitative Physical Properties
The following table summarizes the key physical properties of this compound.
| Property | Value | Conditions |
| Density | 0.94 g/cm³ | at 25 °C |
| Boiling Point | 65-67 °C | at 10 mmHg |
| Melting Point | -14.53 °C | (Predicted) |
| Flash Point | 83 °C | |
| Refractive Index | 1.46 | at 20 °C |
| Vapor Pressure | 0.309 mmHg | at 25 °C |
Solubility
This compound is soluble in water and a variety of organic solvents.
Experimental Protocols
This section outlines the methodologies for determining the key physical and chemical properties of this compound.
Determination of Boiling Point
The boiling point of this compound at reduced pressure can be determined using vacuum distillation.
Apparatus:
-
Round-bottom flask
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask
-
Vacuum pump
-
Manometer
-
Heating mantle
Procedure:
-
Place a sample of this compound in the round-bottom flask along with boiling chips.
-
Assemble the vacuum distillation apparatus.
-
Slowly evacuate the system to the desired pressure (e.g., 10 mmHg), monitoring with the manometer.
-
Begin heating the sample gently with the heating mantle.
-
Record the temperature at which the liquid boils and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point at the recorded pressure.
Measurement of Density
The density of liquid this compound can be accurately measured using a pycnometer.
Apparatus:
-
Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)
-
Analytical balance
-
Constant temperature water bath
Procedure:
-
Clean and dry the pycnometer and weigh it accurately (m₁).
-
Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 25 °C) until it reaches thermal equilibrium.
-
Ensure the capillary is filled to the mark, removing any excess water. Dry the outside of the pycnometer and weigh it (m₂).
-
Empty and dry the pycnometer, then fill it with this compound.
-
Repeat step 2 and 3, and weigh the pycnometer filled with the sample (m₃).
-
The density (ρ) of the sample is calculated using the formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the known density of water at the experimental temperature.
Chemical Properties and Reactivity
Polymerization
This compound readily undergoes free-radical polymerization to form poly(this compound). This reactivity is central to its application in materials science. The polymerization can be initiated using thermal initiators, such as azobisisobutyronitrile (AIBN), or through controlled radical polymerization techniques like RAFT (Reversible Addition-Fragmentation chain Transfer).
The steric hindrance from the N,N-dimethyl groups and the α-methyl group can influence the polymerization kinetics and the properties of the resulting polymer.
"N,N-Dimethylmethacrylamide monomer structure and reactivity"
An In-depth Technical Guide on N,N-Dimethylmethacrylamide: Monomer Structure and Reactivity
This guide provides a comprehensive overview of the chemical structure, properties, and reactivity of the this compound (DMMA) monomer, intended for researchers, scientists, and professionals in drug development and polymer science.
Monomer Structure and Identification
This compound (DMMA) is a methacrylamide monomer featuring a vinyl group susceptible to polymerization and a tertiary amide functionality. The presence of two methyl groups on the nitrogen atom and a methyl group on the alpha-carbon of the vinyl group imparts specific reactivity and properties to the resulting polymers.
Chemical Structure:
Caption: General workflow for free radical chain-growth polymerization.
Anionic Polymerization
Anionic polymerization is a highly effective method for producing well-defined poly(this compound) with a controlled structure and narrow molecular weight distribution. [1]This "living" polymerization technique is particularly advantageous for creating block copolymers. [1]A key benefit of DMMA in this context is the absence of an acidic amide proton, which significantly minimizes chain transfer reactions that can occur with other acrylamide-type monomers. [1]
Reactivity Ratios
| Comonomer 1 (M₁) | Comonomer 2 (M₂) | r₁ (DMAA) | r₂ |
| DMAA | 2-(N-ethylperfluorooctanesulfonamido)ethyl acrylate (FOSA) | 1.126 ± 0.031 | 1.624 ± 0.048 |
| DMAA | 2-(N-ethylperfluorooctanesulfonamido)ethyl methacrylate (FOSM) | 0.859 ± 0.026 | 2.876 ± 0.083 |
(Data sourced from)[2]
Experimental Protocols
Detailed experimental protocols for the homopolymerization of DMMA are scarce, likely due to the challenges in its conventional free radical homopolymerization. The following protocols are generalized procedures for polymerization methods suitable for this class of monomer, adapted from literature on related compounds. These should be considered as starting points and require optimization for DMMA.
Protocol: Free Radical Copolymerization (Illustrative)
This protocol describes a general procedure for free radical copolymerization in a solvent.
Materials:
-
This compound (DMMA) monomer
-
Comonomer (e.g., Methyl Methacrylate)
-
2,2'-Azobisisobutyronitrile (AIBN) (recrystallized from methanol)
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene)
-
Reaction vessel (e.g., Schlenk tube or sealed ampule)
-
Precipitating solvent (e.g., diethyl ether or hexane)
Procedure:
-
Monomer and Initiator Preparation: In a reaction vessel, dissolve DMMA, the chosen comonomer, and AIBN in the anhydrous solvent. The molar ratio of monomers and the concentration of the initiator should be determined based on the desired copolymer composition and molecular weight.
-
Degassing: Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.
-
Polymerization: Place the sealed reaction vessel in a preheated oil bath at a temperature appropriate for AIBN decomposition (typically 60-80 °C). Allow the reaction to proceed for the desired time, with stirring.
-
Termination and Precipitation: Quench the polymerization by rapidly cooling the vessel in an ice bath and exposing the mixture to air.
-
Purification: Precipitate the resulting copolymer by slowly adding the reaction mixture to a large volume of a stirred non-solvent (e.g., diethyl ether). The polymer can be further purified by re-dissolving it in a suitable solvent (e.g., THF or chloroform) and re-precipitating.
-
Drying: Collect the purified polymer by filtration and dry it under vacuum to a constant weight.
Caption: Experimental workflow for free radical copolymerization.
Protocol: Anionic Polymerization (Generalized)
Anionic polymerization requires stringent anhydrous and anaerobic conditions. This protocol outlines the general high-vacuum techniques required.
Materials:
-
This compound (DMMA) monomer (rigorously purified and dried)
-
Anionic initiator (e.g., n-butyllithium or sodium naphthalide)
-
Anhydrous, oxygen-free solvent (e.g., THF)
-
High-vacuum line and all-glass, flame-dried reaction apparatus
-
Terminating agent (e.g., degassed methanol)
Procedure:
-
Apparatus and Reagent Preparation: Assemble the reaction apparatus (reactor, monomer ampules, initiator vessel) on a high-vacuum line. Flame-dry all glassware under vacuum to remove adsorbed water. Purify the solvent and monomer by distillation over appropriate drying agents (e.g., sodium/benzophenone ketyl for THF).
-
Solvent and Initiator Addition: Distill the purified solvent into the reactor under vacuum. Introduce the initiator into the reactor using high-vacuum techniques.
-
Initiation and Polymerization: Cool the reactor to the desired temperature (e.g., -78 °C). Distill the purified DMMA monomer into the reactor to initiate the polymerization. The reaction is typically very fast.
-
Termination: After the desired reaction time, introduce a terminating agent, such as degassed methanol, to quench the living anionic chain ends.
-
Purification: Allow the system to warm to room temperature. Precipitate the polymer in a suitable non-solvent.
-
Drying: Collect the polymer and dry it under vacuum to a constant weight.
Caption: High-level workflow for anionic polymerization.
References
A Comprehensive Technical Guide to the Solubility of N,N-Dimethylacrylamide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of N,N-Dimethylacrylamide (DMAA) in various organic solvents. A thorough understanding of its solubility is critical for its application in polymerization, formulation development, and as a versatile solvent in chemical synthesis. This document compiles available quantitative and qualitative data, details experimental methodologies for solubility determination, and presents a logical workflow for these procedures.
Core Concepts of N,N-Dimethylacrylamide Solubility
N,N-Dimethylacrylamide is a polar, aprotic, and non-ionic monomer. Its molecular structure, featuring a vinyl group, a carbonyl group, and two methyl groups on the amide nitrogen, dictates its solubility behavior. The key principle governing its solubility is "like dissolves like." The polar amide group contributes to its miscibility with water and other polar solvents, while the overall molecular structure allows for interaction with a range of less polar organic solvents.
Quantitative and Qualitative Solubility Data
While N,N-Dimethylacrylamide is widely reported to be soluble in many common organic solvents, specific quantitative data is not always readily available in the literature. The following tables summarize the available quantitative and qualitative solubility information.
Quantitative Solubility Data
| Solvent | Solubility | Temperature (°C) |
| Water | 152 g/L[1] | 25 |
Note: Some sources describe the solubility of N,N-Dimethylacrylamide in water as "miscible"[1] or "highly soluble"[2], while others have reported it as "slightly soluble (1.000 g/L at 20°C)"[3][4]. The value of 152 g/L from a safety data sheet is considered a more reliable quantitative measure.[1]
Qualitative Solubility Data
| Solvent | Solubility Description |
| Alcohols (e.g., Methanol, Ethanol) | Soluble[2][5] |
| Acetone | Soluble[5] |
| Benzene | Soluble[5] |
| Toluene | Soluble[5] |
| Other standard organic solvents | Soluble[5] |
| n-Hexane | Insoluble[5] |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for determining the solubility of N,N-Dimethylacrylamide in organic solvents. These protocols are based on established laboratory practices.
Protocol 1: Determination of Miscibility (Qualitative)
Objective: To determine if N,N-Dimethylacrylamide is miscible with a given organic solvent.
Materials:
-
N,N-Dimethylacrylamide
-
Test organic solvent
-
Graduated cylinders or pipettes
-
Test tubes with stoppers or screw caps
-
Vortex mixer (optional)
Procedure:
-
In a clean, dry test tube, add a known volume (e.g., 5 mL) of the organic solvent.
-
To the same test tube, add an equal volume (5 mL) of N,N-Dimethylacrylamide.
-
Stopper the test tube and shake vigorously for 30-60 seconds. A vortex mixer can be used for more thorough mixing.
-
Allow the mixture to stand undisturbed for at least 5 minutes and observe.
-
Observation and Interpretation:
-
Miscible: A single, clear, and homogenous liquid phase is observed.
-
Immiscible: Two distinct liquid layers are formed.
-
Partially Miscible: The solution appears cloudy or forms an emulsion that may or may not separate over time.
-
Protocol 2: Determination of Solubility (Quantitative)
Objective: To determine the quantitative solubility of N,N-Dimethylacrylamide in a given organic solvent at a specific temperature.
Materials:
-
N,N-Dimethylacrylamide
-
Test organic solvent
-
Analytical balance
-
Volumetric flasks
-
Thermostatically controlled shaker or water bath
-
Centrifuge (optional)
-
Syringe filters (chemically compatible)
-
Gas chromatograph (GC) or other suitable analytical instrument
Procedure:
-
Prepare a series of saturated solutions by adding an excess amount of N,N-Dimethylacrylamide to a known volume of the organic solvent in several sealed flasks.
-
Place the flasks in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).
-
Agitate the flasks for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, cease agitation and allow the undissolved N,N-Dimethylacrylamide to settle. If necessary, centrifuge the samples to facilitate phase separation.
-
Carefully extract a known volume of the clear, saturated supernatant using a syringe. To avoid drawing any undissolved solute, the use of a syringe filter is recommended.
-
Accurately weigh the collected aliquot of the saturated solution.
-
Dilute the aliquot with a known volume of a suitable solvent to a concentration within the calibrated range of the analytical instrument.
-
Analyze the diluted sample using a calibrated analytical method, such as gas chromatography, to determine the concentration of N,N-Dimethylacrylamide.
-
Calculate the solubility in the desired units (e.g., g/100 mL, mol/L) based on the concentration of the saturated solution.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of N,N-Dimethylacrylamide in an organic solvent.
Caption: Experimental workflow for solubility determination.
References
"N,N-Dimethylmethacrylamide CAS number and molecular weight"
An In-depth Technical Guide to N,N-Dimethylmethacrylamide
This technical guide provides a comprehensive overview of this compound, focusing on its core chemical identifiers and the current understanding of its polymerization behavior. This document is intended for researchers, scientists, and professionals in drug development and material science who are interested in the properties and potential applications of this monomer.
Chemical Identification and Properties
This compound is a vinyl monomer that has garnered interest in polymer chemistry. However, its utility has been limited by challenges in polymerization. The fundamental chemical and physical properties are summarized below.
| Property | Value | Citations |
| CAS Number | 6976-91-6 | [1][2] |
| Molecular Weight | 113.16 g/mol | [1][2] |
| Molecular Formula | C₆H₁₁NO | [1][2] |
Polymerization of this compound
A significant body of research indicates that N,N-disubstituted methacrylamides, including this compound (DMMA), exhibit poor polymerizability, particularly in radical and anionic polymerization processes. This characteristic distinguishes it from its more readily polymerizable analog, N,N-Dimethylacrylamide (DMAA). The primary reason for this low reactivity is attributed to the steric hindrance caused by the α-methyl group on the vinylidene moiety, which classifies it as an unconjugated vinyl monomer.
While homopolymerization has proven difficult, this compound can be incorporated into copolymers with other monomers. For instance, it has been successfully copolymerized with N,N-diethylacrylamide (DEAA) through radical polymerization, yielding thermo-responsive copolymers.
Theoretical Polymerization Approaches
Several modern polymerization techniques could theoretically be employed for this compound, though successful homopolymerization has not been widely reported.
-
Radical Polymerization : This is a common method for vinyl monomers. However, for this compound, the steric hindrance from the quaternary carbon of the propagating radical impedes effective chain propagation.
-
Anionic Polymerization : This technique may be a viable option. The absence of an amide proton in this compound minimizes chain transfer reactions, which can be problematic for other acrylamide monomers. Careful management of side reactions involving the carbonyl group and acidic protons on the α-carbon would be crucial.
-
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization : RAFT is a versatile controlled radical polymerization (CRP) method. While extensively studied for N,N-Dimethylacrylamide, there is a lack of scientific literature reporting the successful RAFT homopolymerization of this compound.
Comparative Polymerizability
The difference in polymerizability between this compound and N,N-Dimethylacrylamide is a key consideration for researchers. The presence of the α-methyl group in the former significantly reduces its reactivity.
Caption: Comparative polymerizability of DMAA and DMMA.
Potential Applications
Due to the challenges in achieving high molecular weight homopolymers, the applications of this compound are not as widespread as those of N,N-Dimethylacrylamide. However, its incorporation into copolymers can impart unique thermo-responsive properties. These copolymers have potential applications in the development of "smart" materials, such as hydrogels for drug delivery and biomedical devices, where a temperature-dependent response is desired. Further research into overcoming the hurdles of its polymerization is necessary to fully explore its potential.
References
The Challenge of Homopolymerization: A Kinetic Perspective on N,N-Dimethylmethacrylamide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
N,N-Dimethylmethacrylamide (DMMAm) presents a significant challenge in polymer synthesis due to its pronounced resistance to homopolymerization via conventional free-radical pathways. This resistance is primarily attributed to steric hindrance imposed by the α-methyl group and the N,N-disubstituted amide functionality. This technical guide provides a comprehensive analysis of the kinetic barriers to DMMAm homopolymerization, supported by available literature. While kinetic data for its homopolymerization is scarce due to these challenges, this document presents data on its copolymerization behavior. For a comparative kinetic understanding, we also provide a detailed overview of the polymerization kinetics of the structurally similar, yet more reactive monomer, N,N-Dimethylacrylamide (DMAAm). This guide aims to equip researchers with a thorough understanding of the underlying chemical principles and practical considerations for working with these monomers.
Introduction: The Steric Hurdle of this compound
N,N-disubstituted methacrylamides, such as this compound, are known to be difficult to homopolymerize through conventional radical polymerization methods.[1] This low reactivity is a significant factor for researchers considering this monomer for the development of novel polymers. The primary reason for this poor polymerizability is the steric hindrance caused by the combined presence of the α-methyl group and the two methyl groups on the nitrogen atom.[2][3] This steric congestion impedes the approach of the monomer to the growing polymer chain's radical end, thus inhibiting the propagation step of the polymerization.
In contrast, its acrylamide counterpart, N,N-Dimethylacrylamide (DMAAm), which lacks the α-methyl group, readily undergoes polymerization. This fundamental difference in reactivity underscores the critical role of the α-methyl group in determining the polymerizability of methacrylamide derivatives.
Homopolymerization of this compound: A Kinetic Dead End?
Attempts to homopolymerize this compound using standard radical polymerization techniques have been largely unsuccessful. One study noted that no polymerization of this compound was observed with a RuCl2(PPh3)3-based initiating system in toluene at 80°C, even after 50 days.[1] This starkly illustrates the monomer's inherent lack of reactivity under these conditions.
Copolymerization: Incorporating this compound into Polymers
While DMMAm resists homopolymerization, it can be successfully copolymerized with other vinyl monomers. The kinetic parameters of these copolymerizations are crucial for predicting the composition and microstructure of the resulting copolymer.
Reactivity Ratios
Reactivity ratios are key parameters in copolymerization kinetics, indicating the preference of a growing polymer chain ending in one monomer to add the same or the other monomer. Unfortunately, specific reactivity ratios for the copolymerization of this compound are not extensively reported. However, data for the copolymerization of the related N,N-Dimethylacrylamide (DMAAm) can provide some insights into the behavior of N,N-disubstituted acrylamides.
Table 1: Reactivity Ratios for Copolymerization of N,N-Dimethylacrylamide (DMAAm) with Various Monomers
| Comonomer (M₂) | r₁ (DMAAm) | r₂ (M₂) | Reference |
| n-Butyl Acrylate (nBA) | 1.16 | 1.01 | [4] |
| 2-(N-ethylperfluorooctanesulfonamido)ethyl acrylate (FOSA) | 1.126 ± 0.031 | 1.624 ± 0.048 | [5] |
| 2-(N-ethylperfluorooctanesulfonamido)ethyl methacrylate (FOSM) | 0.859 ± 0.026 | 2.876 ± 0.083 | [5] |
| N-Isopropylacrylamide (NIPAm) | 1.10 | 0.83 | [6] |
Kinetics of N,N-Dimethylacrylamide (DMAAm) Homopolymerization: A Comparative Case Study
To understand the kinetic principles that govern the polymerization of N,N-disubstituted acrylamides, it is instructive to examine the homopolymerization of N,N-Dimethylacrylamide (DMAAm). Unlike its methacrylamide counterpart, DMAAm is readily polymerizable, and its kinetics have been studied using various techniques.
Quantitative Kinetic Data
The following table summarizes key kinetic parameters for the homopolymerization of DMAAm under different conditions.
Table 2: Kinetic Data for the Homopolymerization of N,N-Dimethylacrylamide (DMAAm)
| Polymerization Method | Temperature (°C) | Solvent | k_p (L mol⁻¹ s⁻¹) | Activation Energy (E_a) (kJ mol⁻¹) | Reference |
| Pulsed-Laser Polymerization | - | Aqueous Solution (0.20 g/g) | 43,489 | - | [7] |
| Pulsed-Laser Polymerization | - | Bulk | 10,479 | - | [7] |
Note: k_p is the propagation rate coefficient.
The data clearly shows that the polymerization of DMAAm is significantly faster in aqueous solution compared to bulk polymerization.[7]
Experimental Protocols
Detailed experimental protocols are essential for reproducing and building upon existing research. Below are representative protocols for the polymerization of N,N-disubstituted (meth)acrylamides.
Attempted Homopolymerization of this compound (Illustrative)
This protocol is based on a reported unsuccessful attempt and highlights the conditions under which polymerization did not occur.[1]
-
Materials : this compound (monomer), H-(MMA)₂-Cl (initiator), RuCl₂(PPh₃)₃ (catalyst), Al(Oi-Pr)₃ (co-catalyst), Toluene (solvent).
-
Procedure :
-
In a dried Schlenk tube under an inert atmosphere, dissolve RuCl₂(PPh₃)₃ (10 mM) and Al(Oi-Pr)₃ (40 mM) in toluene.
-
Add the initiator H-(MMA)₂-Cl (20 mM).
-
Add this compound.
-
The reaction mixture is stirred at 80°C.
-
Aliquots are taken periodically to monitor for polymer formation (e.g., by gravimetry or NMR).
-
-
Outcome : No polymer formation was observed even after 50 days.
Radical Copolymerization of N,N-Dimethylacrylamide (DMAAm) and n-Butyl Acrylate (nBA) via ATRP[4]
-
Materials : N,N-Dimethylacrylamide (DMAAm), n-Butyl Acrylate (nBA), Methyl 2-chloropropionate (initiator), CuCl (catalyst), Me₆TREN (ligand), Toluene (solvent).
-
Procedure :
-
A Schlenk flask is charged with CuCl and the desired amount of toluene.
-
The flask is sealed, and the solution is deoxygenated by several freeze-pump-thaw cycles.
-
Me₆TREN is added under an inert atmosphere.
-
The monomers (DMAAm and nBA) and the initiator (Methyl 2-chloropropionate) are added via syringe.
-
The polymerization is conducted at room temperature.
-
The reaction is terminated by exposing the mixture to air.
-
The polymer is purified by precipitation in a suitable non-solvent (e.g., hexane) and dried under vacuum.
-
Visualizing Polymerization Pathways and Workflows
General Free Radical Polymerization Mechanism
Caption: A simplified workflow of the three main stages of free-radical polymerization.
Experimental Workflow for ATRP
Caption: A typical experimental workflow for Atom Transfer Radical Polymerization (ATRP).
Conclusion
The homopolymerization of this compound via conventional free-radical methods is kinetically unfavorable due to significant steric hindrance. This guide has detailed the challenges and provided a comparative analysis with the more reactive N,N-Dimethylacrylamide. For researchers in polymer science and drug development, understanding these kinetic limitations is paramount. While DMMAm can be incorporated into copolymers, its utility as a homopolymer is restricted. Future research may explore alternative polymerization techniques, such as anionic or group transfer polymerization, to overcome these kinetic barriers, although these also present their own challenges. The provided data and protocols for the analogous DMAAm serve as a valuable baseline for further investigation into the polymerization of N,N-disubstituted (meth)acrylamides.
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. RAFT Emulsion Polymerization of Styrene Using a Poly((N,N-dimethyl acrylamide)-co-(N-isopropyl acrylamide)) mCTA: Synthesis and Thermosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Thermal Properties of Poly(N,N-Dimethylmethacrylamide): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal properties of poly(N,N-Dimethylmethacrylamide) (PDMMAm). Due to the limited availability of specific thermal data for PDMMAm in the current scientific literature, this guide also includes detailed information on the thermal behavior of its close structural analogs: poly(N,N-dimethylacrylamide) (PDMAAm) and poly(N,N-dimethylaminoethyl methacrylate) (PDMAEMA). This comparative approach offers valuable insights for researchers working with these polymers.
Core Thermal Properties
The thermal properties of a polymer are critical for determining its processing conditions, stability, and application range. Key parameters include the glass transition temperature (Tg), where the polymer transitions from a rigid, glassy state to a more flexible, rubbery state, and the thermal decomposition temperature (Td), which indicates the onset of thermal degradation.
Poly(this compound) (PDMMAm)
Direct experimental data on the thermal properties of poly(this compound) is scarce. Research suggests that N,N-disubstituted methacrylamides, including this compound, can be challenging to homopolymerize using conventional free radical techniques, which may contribute to the limited data.[1] However, some general information is available:
-
Glass Transition Temperature (Tg): Specific Tg values for homopolymers of PDMMAm are not readily found in the reviewed literature.
-
Thermal Decomposition (Td): Thermogravimetric analysis (TGA) indicates an onset of decomposition at temperatures greater than 200 °C.[1]
Analogous Polymers for Reference
Given the limited data on PDMMAm, examining the thermal properties of its structural analogs provides valuable context.
PDMAAm is a well-studied, non-ionic, water-soluble polymer. Its thermal properties are summarized below.
Table 1: Thermal Properties of Poly(N,N-dimethylacrylamide) (PDMAAm)
| Thermal Property | Value | Reference |
| Glass Transition Temperature (Tg) | 89 °C | Sigma-Aldrich |
| Glass Transition Temperature (Tg) | 116.8 °C | [2] |
Note: The variation in reported Tg values can be attributed to differences in polymer molecular weight, measurement technique, and experimental conditions.
PDMAEMA is a cationic polymer with interesting temperature-responsive properties. Its thermal decomposition has been studied in detail.
The thermal degradation of PDMAEMA occurs in a two-stage process. The initial stage involves the degradation of the side groups, followed by the decomposition of the main polymer chain at higher temperatures.[3][4]
Table 2: Thermal Decomposition of Poly(N,N-dimethylaminoethyl methacrylate) (PDMAEMA)
| Decomposition Stage | Temperature Range | Description | Activation Energy | Reference |
| First Stage | 290 - 400 °C | Disappearance of side amine groups. | 89.8 kJ/mol | [3] |
| Second Stage | 390 - 560 °C | Degradation of remaining side groups and main chain disintegration. | 17.7 kJ/mol | [3] |
Experimental Protocols
Accurate determination of thermal properties relies on standardized experimental procedures. The following sections detail the methodologies for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg) Determination
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is ideal for determining the glass transition temperature.
Methodology:
-
Sample Preparation: A small sample of the polymer (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan.
-
Instrument Calibration: The DSC instrument is calibrated for temperature and heat flow using standard materials with known melting points, such as indium.
-
Thermal Program: The sample is subjected to a heat-cool-heat cycle to erase any prior thermal history. A typical program involves:
-
Heating from room temperature to a temperature above the expected Tg (e.g., 200 °C) at a controlled rate (e.g., 10 °C/min).[5]
-
Cooling back to the starting temperature at a controlled rate.
-
A second heating run at the same rate, during which the Tg is measured.
-
-
Atmosphere: The experiment is conducted under an inert atmosphere, typically nitrogen, with a constant purge gas flow rate (e.g., 50 mL/min).
-
Data Analysis: The glass transition is observed as a step-like change in the heat flow curve from the second heating scan. The Tg is typically determined as the midpoint of this transition.
Thermogravimetric Analysis (TGA) for Thermal Decomposition (Td) Determination
TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the thermal stability and decomposition profile of a polymer.
Methodology:
-
Sample Preparation: A small, representative sample of the polymer (typically 5-10 mg) is placed in a TGA crucible (e.g., platinum or alumina).
-
Instrument Setup: The TGA instrument is tared, and the sample is loaded into the furnace.
-
Thermal Program: The sample is heated from ambient temperature to a high temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).
-
Atmosphere: The analysis is typically performed under an inert atmosphere, such as nitrogen, to study thermal decomposition without oxidation. An oxidative atmosphere (e.g., air) can also be used for comparison. A constant gas flow rate is maintained (e.g., 25-50 mL/min).
-
Data Analysis: The TGA thermogram plots the percentage of weight loss versus temperature. The onset of decomposition (Td) is determined from the temperature at which significant weight loss begins. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
Synthesis of Poly(this compound) and Analogs
The synthesis method can influence the final properties of the polymer, including its thermal characteristics.
Poly(this compound) (PDMMAm)
As mentioned, the homopolymerization of this compound via conventional free radical polymerization is reported to be challenging.[1] Alternative polymerization techniques may be required to synthesize well-defined polymers for thermal analysis.
Poly(N,N-dimethylacrylamide) (PDMAAm)
PDMAAm is commonly synthesized via free radical polymerization. A typical procedure involves dissolving the N,N-dimethylacrylamide monomer in a suitable solvent (e.g., 1,4-dioxane or water), adding a radical initiator such as azobisisobutyronitrile (AIBN) or potassium persulfate (KPS), and heating the mixture under an inert atmosphere to initiate polymerization.[6]
Poly(N,N-dimethylaminoethyl methacrylate) (PDMAEMA)
PDMAEMA can also be synthesized by free radical polymerization. The monomer, N,N-dimethylaminoethyl methacrylate, is polymerized in a solvent like toluene using an initiator such as AIBN. The polymerization is typically carried out at an elevated temperature (e.g., 70°C) for several hours.[5]
Conclusion
This guide has summarized the available information on the thermal properties of poly(this compound) and its close analogs, poly(N,N-dimethylacrylamide) and poly(N,N-dimethylaminoethyl methacrylate). While specific thermal data for PDMMAm is limited, the provided information on its analogs offers a valuable starting point for researchers. The detailed experimental protocols for DSC and TGA provide a solid foundation for the characterization of these and other polymers. Further research is needed to fully elucidate the thermal behavior of poly(this compound).
References
- 1. This compound | 6976-91-6 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Thermal properties of poly(N,N-dimethylaminoethyl methacrylate) | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Safe Handling of N,N-Dimethylmethacrylamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety data and handling precautions for N,N-Dimethylmethacrylamide (CAS No. 6976-91-6). The information is intended to support researchers, scientists, and professionals in drug development in the safe use and management of this chemical.
Chemical and Physical Properties
This compound is a monomer used in the synthesis of polymers for various applications. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₁NO | [1] |
| Molecular Weight | 113.16 g/mol | [1] |
| Appearance | Colorless liquid | [2] |
| Density | 0.94 g/cm³ | [1] |
| Boiling Point | 65-67 °C at 10 mmHg | [1] |
| Melting Point | -14.53 °C (Predicted) | [1] |
| Solubility | Soluble in water, alcohol, acetone, benzene, and toluene. Insoluble in n-Hexane. | [2] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. A summary of its GHS classification is provided in Table 2.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | Causes serious eye irritation |
| Specific target organ toxicity — Single exposure | Category 3 | May cause respiratory irritation |
Note: GHS classification may vary between suppliers and regulatory bodies.
Toxicological Data
The toxicological profile of this compound indicates that it is harmful through oral and dermal routes of exposure. Key toxicological data are summarized in Table 3.
| Test | Species | Route | Value |
| LD50 | Mouse | Oral | 460 mg/kg |
| LD50 | Mouse | Subcutaneous | 580 mg/kg |
It is important to note that detailed experimental protocols for these toxicological studies are not publicly available. The provided values are based on information from safety data sheets and chemical databases. For in-depth toxicological assessment, it is recommended to consult original research literature, which may be proprietary.
Information on the specific signaling pathways of toxicity for this compound is not available in the public domain. Research in this area is likely limited or has not been published.
Handling Precautions and Exposure Controls
Due to the hazardous nature of this compound, strict handling precautions and the use of appropriate personal protective equipment (PPE) are mandatory.
Engineering Controls
-
Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection:
-
Wear chemical-resistant gloves (e.g., nitrile, neoprene).
-
Wear a lab coat or other protective clothing to prevent skin contact.
-
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.
General Hygiene Practices
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in areas where the chemical is handled.
-
Wash hands thoroughly after handling and before leaving the laboratory.
Safe Handling Workflow
The following diagram illustrates a general workflow for the safe handling of this compound from receipt to disposal.
References
The Genesis of a Monomer: Unearthing the Discovery and History of N,N-Dimethylmethacrylamide
A comprehensive review of the synthesis and early development of N,N-Dimethylmethacrylamide remains elusive in readily available scientific literature and patent archives. While its structural analog, N,N-Dimethylacrylamide, has a more documented history, the specific timeline and pioneering researchers behind the initial synthesis of the methacrylamide variant are not clearly established in current public records.
The broader class of N-substituted acrylamides and methacrylamides emerged in the mid-20th century, driven by the burgeoning field of polymer chemistry. The primary synthetic route to these compounds involved the reaction of an acid chloride (acryloyl chloride or methacryloyl chloride) with a corresponding amine. This fundamental reaction laid the groundwork for the creation of a wide array of monomers with diverse properties for polymer synthesis.
While modern industrial production methods for N,N-Dimethylacrylamide are well-documented in patents, detailing processes such as the reaction of methyl acrylate with dimethylamine followed by amidation and cracking, the historical context of the very first laboratory synthesis of this compound is not as accessible.
A pivotal publication in this field is the 1950 paper by C. E. Rehberg and J. A. Dixon in the Journal of the American Chemical Society, titled "Preparation of N-Substituted Acrylamides and Methacrylamides." Although the full text of this article is not widely available in digital archives, its title strongly suggests that it may contain the first reported synthesis of this compound. A thorough analysis of this document is critical to constructing a definitive history of the compound's discovery.
Without access to this key historical document, a detailed account of the initial experimental protocols, the quantitative data from the first synthesis, and the logical workflow of its discovery remains speculative. Modern synthetic methods, while efficient, do not shed light on the original techniques and challenges faced by the pioneering chemists in this field.
Further archival research into mid-20th-century chemical literature and patents is necessary to fully elucidate the discovery and early history of this compound. This would involve accessing specialized scientific databases and historical journal collections to uncover the foundational work that led to the development of this important monomer.
Modern Synthetic Approaches
Contemporary methods for the synthesis of N-substituted (meth)acrylamides generally fall into a few main categories. While not representing the historical discovery, these methods illustrate the evolution of the synthesis of this class of compounds.
One common industrial route involves the formation of an amine adduct followed by pyrolysis. For instance, a process for producing N,N-dimethylacrylamide involves the reaction of methyl acrylate and dimethylamine to form an ester adduct, which is then amidated and subsequently pyrolyzed. A similar pathway can be inferred for this compound, likely starting from methyl methacrylate.
Another prevalent method is the acylation of amines with acryloyl or methacryloyl chloride. This is a versatile and widely used laboratory-scale method for preparing a variety of N-substituted acrylamides and methacrylamides.
Below is a generalized representation of the synthesis of an N,N-disubstituted methacrylamide from methacryloyl chloride and a secondary amine.
Spectroscopic Analysis of N,N-Dimethylmethacrylamide: A Technical Guide
This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic analysis of N,N-Dimethylmethacrylamide. Designed for researchers, scientists, and professionals in drug development, this document details the expected spectral characteristics, provides comprehensive experimental protocols, and presents data in a clear, accessible format.
Chemical Structure and Spectroscopic Correlation
This compound is a tertiary amide with a methacrylate functional group. Its structure consists of two methyl groups attached to the nitrogen atom, a carbonyl group, and a carbon-carbon double bond substituted with a methyl group. This molecular architecture gives rise to characteristic signals in both NMR and IR spectroscopy, which are invaluable for its identification and characterization.
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the characterization of this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for the vinyl protons, the α-methyl protons, and the N-methyl protons. Based on the spectrum of N,N-Dimethylacrylamide[1][2], the following table summarizes the predicted chemical shifts (δ) and multiplicities for this compound in a deuterated chloroform (CDCl₃) solvent.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Vinyl (=CH₂) | 5.3 - 5.7 | Multiplet | 2H |
| N-Methyl (N-CH₃) | 2.9 - 3.2 | Singlet | 6H |
| α-Methyl (C-CH₃) | ~1.9 | Singlet | 3H |
Note: The chemical shifts for the N-methyl protons may appear as two distinct singlets due to restricted rotation around the amide C-N bond.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts for this compound, based on data for its acrylamide analog[2][3] and known substituent effects, are presented below.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 168 - 172 |
| Quaternary Vinyl (=C<) | 138 - 142 |
| Methylene Vinyl (=CH₂) | 115 - 120 |
| N-Methyl (N-CH₃) | 35 - 38 |
| α-Methyl (C-CH₃) | 18 - 22 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to be dominated by absorptions from the carbonyl group and the carbon-carbon double bond. The following table outlines the expected vibrational frequencies and their assignments, drawing comparisons from N,N-Dimethylacrylamide[4][5][6][7][8][9].
| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| C-H stretch (sp² and sp³) | 2900 - 3100 | Medium |
| C=O stretch (amide) | 1640 - 1660 | Strong |
| C=C stretch (alkene) | 1610 - 1630 | Medium |
| C-N stretch | 1100 - 1200 | Medium |
| =C-H bend (out-of-plane) | 900 - 1000 | Medium |
Experimental Protocols
The following are detailed methodologies for conducting NMR and IR spectroscopic analysis of this compound.
NMR Spectroscopy Protocol
4.1.1. Sample Preparation
-
For ¹H NMR: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
For ¹³C NMR: Accurately weigh approximately 20-50 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard to the vial.
-
Gently swirl or vortex the vial to ensure complete dissolution of the sample.
-
Using a Pasteur pipette with a cotton wool plug, filter the solution into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
4.1.2. Instrument Parameters and Data Acquisition
-
Insert the NMR tube into the spectrometer's autosampler or manually into the magnet.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 16-32 scans, 1-2 second relaxation delay).
-
Acquire the ¹³C NMR spectrum using standard acquisition parameters (e.g., 512-1024 scans, 2-5 second relaxation delay).
-
Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H and ¹³C spectra.
IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
-
Instrument Setup: Ensure the ATR accessory is clean and installed in the FTIR spectrometer.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small drop (1-2 drops) of this compound directly onto the center of the ATR crystal.
-
Data Acquisition: Lower the ATR anvil to ensure good contact between the sample and the crystal, if applicable. Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹) with a suitable number of scans (e.g., 16-32) for a good signal-to-noise ratio.
-
Cleaning: After the measurement, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: A logical workflow for the spectroscopic analysis of this compound.
References
- 1. N,N-Dimethylacrylamide(2680-03-7) 1H NMR [m.chemicalbook.com]
- 2. N,N-Dimethylacrylamide(2680-03-7) 13C NMR [m.chemicalbook.com]
- 3. N,N-Dimethylacrylamide | C5H9NO | CID 17587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 2-Propenamide, N,N-dimethyl- [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. N,N-Dimethylacrylamide(2680-03-7) IR Spectrum [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for the RAFT Polymerization of N,N-Dimethylmethacrylamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the controlled synthesis of poly(N,N-Dimethylmethacrylamide) (PDMAm) via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This method allows for the production of polymers with predetermined molecular weights and narrow molecular weight distributions, which is crucial for applications in drug delivery, biomaterials, and other advanced materials.
The following protocol is adapted from established methods for the RAFT polymerization of structurally similar N-substituted methacrylamides, specifically N-[3-(dimethylamino)propyl]methacrylamide hydrochloride (DMAPMA·HCl), due to a lack of a specific published protocol for this compound.[1][2][3] Researchers should consider this a starting point, and optimization of reaction conditions may be necessary to achieve the desired polymer characteristics.
Core Concepts of RAFT Polymerization
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a form of living radical polymerization that enables the synthesis of polymers with well-defined architectures.[4] The process involves a conventional free radical polymerization in the presence of a suitable RAFT chain transfer agent (CTA). The RAFT agent reversibly deactivates propagating polymer chains, allowing for controlled growth and resulting in polymers with low polydispersity.[5][6]
Experimental Protocol: RAFT Polymerization of this compound
This protocol is adapted from a procedure for a structurally related cationic methacrylamido monomer.[1][2][3]
2.1. Materials
-
Monomer: this compound (DMMAm)
-
RAFT Agent (CTA): 4-cyanopentanoic acid dithiobenzoate (CTP)
-
Initiator: 4,4'-azobis(4-cyanovaleric acid) (ACVA)
-
Solvent: A mixture of water (acidic pH) and 2-propanol (2:1 ratio is a good starting point)[1][2][3]
-
Degassing: Nitrogen or Argon gas
2.2. Equipment
-
Schlenk flask or a round-bottom flask with a sidearm
-
Magnetic stirrer and stir bar
-
Oil bath with temperature control
-
Schlenk line or a system for providing an inert atmosphere
-
Syringes and needles for transfer of degassed liquids
-
Standard laboratory glassware
2.3. Procedure
-
Preparation of the Reaction Mixture:
-
To a Schlenk flask, add the desired amounts of this compound (monomer), 4-cyanopentanoic acid dithiobenzoate (RAFT agent), and 4,4'-azobis(4-cyanovaleric acid) (initiator). The molar ratio of monomer to RAFT agent will determine the target molecular weight, and the RAFT agent to initiator ratio will affect the polymerization rate and control. A typical starting point for the CTA to initiator ratio is between 5:1 and 10:1.[6]
-
Add the solvent system (e.g., a 2:1 mixture of acidic water and 2-propanol) to the flask to achieve the desired monomer concentration.[1][2][3]
-
-
Degassing:
-
Seal the flask and subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
Alternatively, purge the solution with an inert gas (nitrogen or argon) for at least 30 minutes.
-
-
Polymerization:
-
Immerse the sealed and degassed reaction flask into a preheated oil bath set to the desired reaction temperature (e.g., 70 °C).[7]
-
Stir the reaction mixture for the desired period. The reaction time will depend on the specific conditions and the desired monomer conversion. It is advisable to take aliquots at different time points to monitor the polymerization kinetics.
-
-
Termination and Isolation:
-
To quench the polymerization, cool the reaction mixture in an ice bath and expose it to air.
-
The polymer can be isolated by precipitation into a non-solvent (e.g., cold diethyl ether or hexane), followed by filtration and drying under vacuum.
-
Quantitative Data Summary
The following table summarizes representative data from the RAFT polymerization of a structurally similar methacrylamide monomer, N-[3-(dimethylamino)propyl]methacrylamide hydrochloride, which can be used as an initial guide for the polymerization of this compound.[1][2][3]
| Target DP | Monomer Conc. (M) | CTA/Initiator Ratio | Time (h) | Conversion (%) | M (Theoretical) ( g/mol ) | M (Experimental) ( g/mol ) | PDI (M/M) |
| 100 | 1.0 | 5:1 | 4 | 85 | 9,700 | 10,500 | 1.15 |
| 200 | 1.0 | 5:1 | 6 | 92 | 19,400 | 20,100 | 1.18 |
| 100 | 2.0 | 5:1 | 2.5 | 90 | 10,200 | 11,000 | 1.13 |
| 200 | 2.0 | 5:1 | 4 | 95 | 20,300 | 21,500 | 1.16 |
DP = Degree of Polymerization M (Theoretical) = ([Monomer]/[CTA]) x DP x MW + MW Data is adapted from studies on a structurally similar monomer and should be considered as a starting point for optimization.[1][2][3]
Experimental Workflow Diagram
The following diagram illustrates the key steps in the RAFT polymerization of this compound.
Caption: Workflow for RAFT Polymerization of this compound.
Characterization
The resulting poly(this compound) should be characterized to determine its molecular weight, molecular weight distribution, and purity. Common techniques include:
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the number-average molecular weight (M), weight-average molecular weight (M), and the polydispersity index (PDI = M/M).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): To confirm the polymer structure and to determine the monomer conversion.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the functional groups present in the polymer.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Study of the RAFT homopolymerization and copolymerization of N-[3-(dimethylamino)propyl]methacrylamide hydrochloride and evaluation of the cytotoxicity of the resulting homo- and copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for ATRP Synthesis of N,N-Dimethylmethacrylamide Block Copolymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of block copolymers containing N,N-Dimethylmethacrylamide (DMMA), often referred to as N,N-Dimethylacrylamide (DMAA) in literature, via Atom Transfer Radical Polymerization (ATRP). Particular attention is given to the challenges and optimization strategies for achieving controlled polymerization, which is crucial for the development of advanced materials for drug delivery and other biomedical applications.
Application Notes
The ATRP of acrylamides, including DMMA, presents unique challenges compared to the polymerization of methacrylates and styrenes. Researchers have found that achieving a controlled polymerization of DMMA can be difficult, often resulting in broad molecular weight distributions and discrepancies between theoretical and experimental molecular weights.[1][2] This is attributed to the strong complexation of the copper catalyst to the amide functionality of the polymer chain, which can slow down the deactivation process and lead to a loss of control.[1][2]
Despite these challenges, successful synthesis of block copolymers incorporating PDMAA has been achieved, primarily through the use of specific ligands or by employing a macroinitiator strategy. The use of the ligand 1,4,8,11-tetramethyl-1,4,8,11-tetraazacyclotetradecane (Me4Cyclam) has been shown to yield high monomer conversions in a short time, although the control over the polymerization may still be limited.[3] A more common and often more successful approach is to first synthesize a well-defined macroinitiator by ATRP of a more readily polymerizable monomer, such as a methacrylate or acrylate, and then use this macroinitiator to initiate the polymerization of DMMA.[3] This method allows for the preparation of block copolymers with better-defined architectures.
Amphiphilic block copolymers containing a hydrophilic PDMAA block are of significant interest for drug delivery applications.[4][5][6] These copolymers can self-assemble in aqueous media to form nanostructures like micelles and vesicles, which can encapsulate hydrophobic drugs, protect them from degradation, and facilitate their targeted delivery.[5][6] The properties of these self-assembled structures are highly dependent on the block copolymer composition and molecular weight, underscoring the importance of controlled synthesis methods like ATRP.
For applications requiring thermoresponsive materials, block copolymers of DMMA can be designed to exhibit Lower Critical Solution Temperature (LCST) behavior, where they undergo a phase transition in response to temperature changes.[7] This property can be exploited for triggered drug release at specific physiological temperatures.
While ATRP is a viable method, it is worth noting that other controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have also been successfully employed for the synthesis of well-defined PDMAA-based block copolymers and may offer better control in some cases.[8][9]
Experimental Protocols
Protocol 1: Synthesis of a Poly(methyl acrylate)-b-poly(this compound) Block Copolymer via ATRP using a Macroinitiator Approach
This protocol describes the synthesis of a poly(methyl acrylate) (PMA) macroinitiator followed by its use in the polymerization of this compound (DMMA) to form a diblock copolymer.[3]
Materials:
-
Methyl acrylate (MA), this compound (DMMA) (inhibitor removed)
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (solvent)
-
Methanol, Tetrahydrofuran (THF) (for purification)
-
Nitrogen gas (for deoxygenation)
Procedure:
Part A: Synthesis of Poly(methyl acrylate) (PMA) Macroinitiator
-
In a Schlenk flask equipped with a magnetic stir bar, add CuBr (specific amount to be calculated based on desired molecular weight and monomer/initiator ratio).
-
Add anisole as the solvent.
-
Add the desired amount of methyl acrylate monomer.
-
Add the calculated amount of EBiB initiator.
-
Add the PMDETA ligand.
-
Seal the flask and deoxygenate the mixture by three freeze-pump-thaw cycles.[10]
-
After the final thaw, backfill the flask with nitrogen and place it in a preheated oil bath at the desired temperature (e.g., 90 °C).
-
Allow the polymerization to proceed for the desired time to achieve a high conversion.
-
To stop the polymerization, open the flask to air and cool it down.[10]
-
Dilute the reaction mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.[10]
-
Precipitate the polymer by adding the THF solution to a large excess of cold methanol.
-
Filter and dry the PMA macroinitiator under vacuum.
-
Characterize the macroinitiator for its molecular weight (Mn) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).
Part B: Synthesis of Poly(methyl acrylate)-b-poly(this compound) (PMA-b-PDMAA)
-
In a new Schlenk flask, dissolve the purified PMA macroinitiator in a suitable solvent (e.g., anisole or DMF).
-
Add the desired amount of DMMA monomer.
-
Add CuBr and the ligand (e.g., PMDETA or Me4Cyclam). The choice of ligand can be critical for the polymerization of DMMA.[3]
-
Deoxygenate the mixture using three freeze-pump-thaw cycles.[10]
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 70-90 °C).
-
Monitor the reaction progress by taking samples periodically and analyzing the monomer conversion by ¹H NMR.
-
After reaching the desired conversion, terminate the polymerization by exposing the reaction mixture to air.[10]
-
Purify the block copolymer by diluting with THF and passing it through an alumina column to remove the catalyst, followed by precipitation in a suitable non-solvent (e.g., cold diethyl ether or hexane).
-
Dry the final PMA-b-PDMAA block copolymer under vacuum.
-
Characterize the block copolymer using GPC to determine Mn and PDI, and ¹H NMR to confirm the composition of the blocks.
Data Presentation
| Polymer Sample | Monomer(s) | Mn ( g/mol ) (Theoretical) | Mn ( g/mol ) (GPC) | PDI (Mw/Mn) | Reference |
| PMA Macroinitiator | Methyl Acrylate | - | - | - | [3] |
| PMA-b-PDMAA | MA, DMMA | - | 48,600 | 1.33 | [3] |
Note: Specific values for theoretical Mn and experimental Mn for the macroinitiator would depend on the targeted molecular weight and experimental outcome, which are not detailed in the provided search results.
Visualizations
Experimental Workflow
Caption: Workflow for ATRP synthesis of block copolymers.
ATRP Equilibrium
Caption: The equilibrium in Atom Transfer Radical Polymerization (ATRP).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Block copolymers for Drug Delivery nano System... - Pergamos [pergamos.lib.uoa.gr]
- 5. m.youtube.com [m.youtube.com]
- 6. Amphiphilic block copolymers in drug delivery: advances in formulation structure and performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multifunctional Amphiphilic Biocidal Copolymers Based on N-(3-(Dimethylamino)propyl)methacrylamide Exhibiting pH-, Thermo-, and CO2-Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. m.youtube.com [m.youtube.com]
Application Notes and Protocols: N,N-Dimethylmethacrylamide in Hydrogel Synthesis for Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction: N,N-Dimethylmethacrylamide (DMAA) is a non-ionic, hydrophilic monomer increasingly utilized in the synthesis of hydrogels for biomedical applications, particularly in drug delivery.[1][2] Its unique properties, including biocompatibility, high water solubility, and the ability to enhance mechanical strength and self-healing properties, make it an attractive component for creating advanced drug delivery systems.[1][3] DMAA-based hydrogels can be designed to respond to various stimuli, such as pH and temperature, allowing for controlled and targeted drug release.[1][4] These hydrogels form three-dimensional, water-retentive networks that can encapsulate therapeutic agents, protecting them from degradation and releasing them in a sustained manner.[5][6] The structure and properties of the hydrogel network, which govern the drug loading and release mechanisms, can be precisely tuned by adjusting synthesis parameters like monomer concentration and cross-linker ratio.[7][8]
Experimental Protocols
Protocol 1: Synthesis of DMAA-based Hydrogels via Free-Radical Polymerization
This protocol describes a common method for synthesizing DMAA hydrogels using a chemical initiator. The example provided is for a thermoresponsive DMAA-NIPAAm (N-isopropylacrylamide) copolymer hydrogel.
Materials:
-
This compound (DMAA)
-
N-isopropylacrylamide (NIPAAm)
-
Potassium peroxodisulfate (KPS) or Ammonium persulfate (APS) (Initiator)[3]
-
N,N,N',N'-tetramethylethylenediamine (TEMED) (Catalyst)[9]
-
N,N'-methylenebis(acrylamide) (MBA) (Cross-linker)[3]
-
Deionized water
-
Monomer Solution Preparation: In a flask, dissolve the desired amounts of DMAA, NIPAAm, and the cross-linker (MBA) in deionized water. A typical composition might be a 40 mol% DMAA and 60 mol% NIPAAm ratio.[9]
-
Inert Atmosphere: Bubble nitrogen gas through the solution for approximately 30-45 minutes to remove dissolved oxygen, which can inhibit polymerization.[9]
-
Initiation: Add the initiator (KPS or APS) and the catalyst (TEMED) to the monomer solution. The initiator concentration is typically in the range of 0.3–1.0% of the total monomer weight.[3]
-
Polymerization: Seal the flask and maintain it at a controlled temperature (e.g., 5°C or 60°C, depending on the specific formulation) for the required time (typically several hours to 24 hours) to allow polymerization and cross-linking to occur.[10][11]
-
Purification: After polymerization, cut the resulting hydrogel into discs or desired shapes and immerse them in a large volume of deionized water for several days, changing the water frequently to wash away unreacted monomers, initiator, and other impurities.[11]
-
Drying: Dry the purified hydrogels to a constant weight, for example, in an oven at 50°C.[8][12]
Protocol 2: Synthesis of DMAA-based Hydrogels via Gamma Radiation
This protocol uses gamma radiation to initiate polymerization and cross-linking without the need for chemical initiators or cross-linking agents, resulting in a purer hydrogel.[12]
Materials:
-
This compound (DMAA)
-
Co-monomer or polymer (e.g., Pectin, Diallyl Maleate (DAM))[13][14]
-
Solvent (e.g., Deionized water or Dimethyl sulfoxide (DMSO))[14]
-
Solution Preparation: Prepare a blend solution of the monomers (e.g., 10% DMAA and 10% DAM) in the chosen solvent (e.g., DMSO).[14]
-
Irradiation: Transfer the solution into glass ampoules, seal them, and expose them to a Co-60 gamma radiation source.
-
Dose Application: Apply a specific radiation dose, typically ranging from 2 kGy to 30 kGy. An optimal dose is selected based on desired properties; for example, a 5 kGy dose was found to be optimal for pectin-DMAA hydrogels.[12][14]
-
Extraction/Purification: After irradiation, the synthesized gel is extracted to remove any unreacted components. This often involves washing with a suitable solvent.[14]
-
Drying: The purified hydrogel is then dried to a constant weight.
Protocol 3: Characterization of Hydrogel Properties
-
Weigh the dried hydrogel sample (W_d).
-
Immerse the sample in a solution of known pH (e.g., pH 1.2 for simulated gastric fluid, pH 6.8 or 7.4 for simulated intestinal fluid) at a specific temperature.[13][15]
-
At regular time intervals, remove the hydrogel, gently blot the surface with filter paper to remove excess water, and weigh the swollen sample (W_s).
-
Continue until the hydrogel reaches a constant weight (equilibrium swelling).
-
Calculate the Swelling Ratio (SR) using the formula: SR (%) = [(W_s - W_d) / W_d] * 100.
B. Drug Loading and In Vitro Release: [12][15]
-
Loading: Immerse a pre-weighed, dried hydrogel sample in a drug solution of known concentration for a prolonged period (e.g., 24-48 hours) to allow for equilibrium swelling and drug absorption.
-
Quantification of Loading: The amount of drug loaded can be determined by measuring the decrease in the drug concentration in the supernatant using UV-Vis spectrophotometry at the drug's maximum absorbance wavelength.
-
In Vitro Release:
-
Place the drug-loaded hydrogel into a release medium (e.g., simulated gastric or intestinal fluid) at 37°C.[12]
-
At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the drug concentration in the withdrawn aliquots using UV-Vis spectrophotometry.
-
The cumulative percentage of drug release is calculated and plotted against time.
-
Data Presentation
Quantitative Data Summary
The properties of DMAA-based hydrogels are highly dependent on their composition and synthesis conditions.
Table 1: Effect of Synthesis Parameters on DMAA-DAM Hydrogel Properties (Gamma Radiation Method) [14]
| Radiation Dose (kGy) | Gel Content (%) | Equilibrium Swelling (%) |
|---|---|---|
| 2 | >95 | ~2250 |
| 5 | >95 | 1800 |
| 10 | 97 | ~1250 |
| 20 | >95 | ~900 |
| 30 | >95 | ~750 |
Table 2: Influence of Monomer and Cross-linker Concentration on Hydrogel Swelling (Free-Radical Polymerization) [8]
| DMAA Conc. (wt%) | Cross-linker (BIS) Conc. (mol%) | Equilibrium Swelling Ratio (SRe) |
|---|---|---|
| 5 | 0.5 | ~22 |
| 5 | 6.0 | ~10 |
| 10 | 0.5 | ~18 |
| 10 | 6.0 | ~8 |
| 20 | 0.5 | ~12 |
| 20 | 6.0 | ~6 |
Table 3: Drug Release Kinetics Models for DMAA Hydrogels Drug release from hydrogels is often analyzed using mathematical models to understand the release mechanism.
| Model | Equation | Description | Applicability to DMAA Hydrogels |
| Zero-Order | Q_t = Q_0 + K_0 * t | Drug release rate is independent of concentration. | Observed in some pectin-DMAA systems. |
| Higuchi | Q_t = K_H * √t | Describes drug release from an insoluble matrix as a diffusion process based on Fick's law.[16] | Commonly used to model the initial release phase.[12] |
| Korsmeyer-Peppas | M_t / M∞ = K_KP * t^n | Relates drug release to the elapsed time and the release exponent 'n', which indicates the transport mechanism. | Widely applied; 'n' values can indicate Fickian diffusion, non-Fickian (anomalous) transport, or swelling-controlled release.[16][17] |
| Q_t is the amount of drug released at time t, K represents the respective rate constants, and n is the release exponent. |
Visualizations
Diagrams and Workflows
Caption: Workflow for DMAA hydrogel synthesis, purification, and drug delivery evaluation.
Caption: Process of drug encapsulation via swelling and subsequent release into a medium.
Caption: Relationship between synthesis variables, hydrogel properties, and drug release.
References
- 1. researchgate.net [researchgate.net]
- 2. Highly tough and rapid self-healing dual-physical crosslinking poly(DMAA-co-AM) hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Short Review on the N,N-Dimethylacrylamide-Based Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. mdpi.com [mdpi.com]
- 7. [PDF] N,N-DIMETHYLACRYLAMIDE HYDROGELS FOR CONTROLLED DRUG DELIVERY. INFLUENCE OF NETWORK STRUCTURE AND DRUG SOLUBILITY ON THE LOAD AND RELEASE MECHANISMS | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Characterization of Stiff, Self-Crosslinked Thermoresponsive DMAA Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The Preparation and Characterization of N,N-Dimethyl Acrylamide-Diallyl Maleate Gel/Hydrogel in a Non-Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for N,N-Dimethylmethacrylamide (DMMA) in Biomedical Applications
For the attention of: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive overview of the use of N,N-Dimethylmethacrylamide (DMMA) as a versatile monomer in the synthesis of advanced biomaterials. The content covers the synthesis of DMMA-based polymers, their applications in drug delivery and tissue engineering, and detailed experimental protocols. Due to the close structural similarity and more extensive research available on N,N-Dimethylacrylamide (DMAA), some of the presented data and protocols are based on DMAA and should be considered as a starting point for the investigation of DMMA-based systems.
Properties and Applications of Poly(this compound) (PDMMA)
This compound is a hydrophilic monomer that can be polymerized to create biocompatible materials with a range of properties suitable for biomedical applications. Its polymers, PDMMA, are known for their water solubility and potential for creating "smart" stimuli-responsive materials when copolymerized with other monomers.
Key applications include:
-
Drug Delivery: PDMMA can be used to form the hydrophilic shell of micelles and nanoparticles, encapsulating hydrophobic drugs for targeted delivery. Copolymers of DMMA with thermoresponsive monomers like N-isopropylacrylamide (NIPAM) can create systems that release drugs in response to temperature changes.
-
Tissue Engineering: The hydrophilicity and biocompatibility of PDMMA make it a suitable component for hydrogel scaffolds that can support cell growth and tissue regeneration.[1] Shape-memory hydrogels based on PDMMA have also been explored.
-
Ophthalmic Applications: Due to its excellent biocompatibility and oxygen permeability, DMMA is a valuable monomer in the fabrication of contact lenses.[2][3]
Quantitative Data on DMMA-based Polymers
The following tables summarize key quantitative data for polymers and copolymers based on DMMA and its close analog, DMAA. This data is essential for designing and evaluating biomaterials for specific applications.
Table 1: Thermoresponsive Properties of N-isopropylacrylamide (NIPAM) Copolymers with N,N-Dimethylacrylamide (DMAA)
| Molar % of DMAA in Copolymer | Lower Critical Solution Temperature (LCST) (°C) |
| 0 (PNIPAM homopolymer) | ~32 |
| 10 | ~40 |
| 20 | ~55 |
| 30 | ~70 |
| 40 | > 90 |
Data adapted from studies on DMAA copolymers, which demonstrate that increasing the hydrophilic comonomer content raises the LCST.[4][5] This trend is expected to be similar for DMMA copolymers.
Table 2: Properties of Silicone Hydrogel Contact Lenses Containing N,N-Dimethylacrylamide (DMAA)
| DMAA Content (wt%) | Equilibrium Water Content (%) | Oxygen Permeability (Dk, barrers) |
| 5 | 38.5 | 65 |
| 10 | 42.1 | 78 |
| 15 | 45.3 | 92 |
| 20 | 48.9 | 110 |
This table illustrates the effect of incorporating a hydrophilic monomer like DMAA into a silicone hydrogel formulation for contact lenses. Increased DMAA content enhances water content and oxygen permeability.[2]
Table 3: Swelling Ratios of N,N-Dimethylacrylamide (DMAA)-based Hydrogels
| Crosslinker Concentration (mol%) | Equilibrium Swelling Ratio (g water / g dry gel) |
| 0.5 | 25.8 |
| 1.0 | 18.2 |
| 2.0 | 12.5 |
| 4.0 | 8.3 |
The swelling ratio of hydrogels is inversely proportional to the crosslinker concentration. This data, based on DMAA hydrogels, provides a baseline for designing PDMMA hydrogels with desired swelling properties.[6]
Experimental Protocols
This section provides detailed methodologies for key experiments involving DMMA and its analogs.
Protocol for Synthesis of Thermoresponsive Copolymers by RAFT Polymerization
This protocol describes the synthesis of a thermoresponsive copolymer of N-isopropylacrylamide (NIPAM) and this compound (DMMA) using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.
Materials:
-
N-isopropylacrylamide (NIPAM)
-
This compound (DMMA)
-
2-Cyano-2-propyl dodecyl trithiocarbonate (CPDTC) as RAFT agent
-
Azobisisobutyronitrile (AIBN) as initiator
-
1,4-Dioxane (anhydrous)
-
Diethyl ether (cold)
-
Nitrogen gas
Procedure:
-
In a Schlenk flask, dissolve NIPAM (e.g., 1.0 g, 8.84 mmol), DMMA (e.g., 0.2 g, 1.77 mmol), CPDTC (e.g., 30.5 mg, 0.088 mmol), and AIBN (e.g., 2.9 mg, 0.018 mmol) in 10 mL of anhydrous 1,4-dioxane.
-
Seal the flask with a rubber septum and deoxygenate the solution by bubbling with nitrogen for 30 minutes in an ice bath.
-
Place the flask in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 6 hours).
-
Quench the polymerization by exposing the solution to air and cooling in an ice bath.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold diethyl ether.
-
Collect the precipitated polymer by filtration and dry under vacuum at room temperature.
-
Characterize the copolymer composition, molecular weight, and polydispersity using ¹H NMR and Gel Permeation Chromatography (GPC).
Protocol for Characterization of Thermoresponsive Behavior
This protocol outlines the determination of the Lower Critical Solution Temperature (LCST) of a thermoresponsive polymer.
Materials:
-
Synthesized thermoresponsive polymer
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV-Vis spectrophotometer with a temperature controller
Procedure:
-
Prepare a polymer solution in PBS at a concentration of 1 mg/mL.
-
Transfer the solution to a quartz cuvette and place it in the UV-Vis spectrophotometer.
-
Set the wavelength to 500 nm.
-
Equilibrate the sample at a starting temperature below the expected LCST (e.g., 20°C).
-
Increase the temperature in increments of 1°C, allowing the sample to equilibrate for 5 minutes at each temperature.
-
Record the absorbance at each temperature.
-
The LCST is determined as the temperature at which a sharp increase in absorbance is observed, corresponding to the cloud point of the solution.
Visualizations: Workflows and Pathways
Experimental Workflow for Polymer Synthesis and Characterization
The following diagram illustrates the general workflow for the synthesis and characterization of DMMA-based polymers for biomedical applications.
Caption: Workflow for DMMA-based biomaterial development.
Cellular Uptake and Intracellular Trafficking of Nanoparticles
This diagram depicts a generalized pathway for the cellular uptake of nanoparticles, a common application for DMMA-based drug delivery systems. The specific pathway can depend on nanoparticle size, shape, and surface chemistry.
Caption: Generalized cellular uptake of nanoparticles.
Disclaimer: The information provided in these application notes is intended for research purposes only. The protocols and data, particularly those adapted from studies on N,N-Dimethylacrylamide (DMAA), should be considered as a starting point and may require optimization for specific applications involving this compound (DMMA). It is crucial to conduct thorough characterization and validation of any synthesized materials.
References
- 1. Shape memory hydrogels in tissue engineering: Recent advances and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ophthalmic application of poly(HEMA)s containing nanoparticles and dimethylacrylamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN105566371A - Silicone (meth)acrylamide monomer, polymer, ophthalmic lens, and contact lens - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Copolymerization of N,N-Dimethylmethacrylamide with other vinyl monomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
N,N-Dimethylmethacrylamide (DMMA) is a non-ionic, water-soluble monomer that has garnered significant interest in the field of polymer chemistry, particularly for biomedical applications. Its hydrophilic and biocompatible nature makes it an excellent candidate for the synthesis of polymers used in drug delivery, hydrogels, and bioconjugation. Copolymerization of DMMA with other vinyl monomers allows for the fine-tuning of polymer properties, such as hydrophilicity, thermal sensitivity, mechanical strength, and functional group availability. This document provides detailed application notes and protocols for the copolymerization of DMMA with various vinyl monomers using different polymerization techniques.
Data Presentation: Reactivity Ratios and Polymerization Conditions
The reactivity ratios of monomers are crucial for predicting the composition of the resulting copolymer. A summary of reactivity ratios for the copolymerization of this compound (M1) with various vinyl comonomers (M2) is presented below. These values indicate the relative preference of a growing polymer chain ending in a particular monomer unit to add the same or the other monomer.
| Comonomer (M2) | Polymerization Method | r1 (DMMA) | r2 (Comonomer) | r1 * r2 | Copolymer Type Indication | Reference |
| n-Butyl Acrylate (nBA) | ATRP | 1.16 | 1.01 | 1.17 | Nearly Ideal/Random | [1] |
| 2-(N-Ethylperfluorooctanesulfonamido)ethyl acrylate (FOSA) | Radical | 1.126 ± 0.031 | 1.624 ± 0.048 | 1.83 | Blocky tendency | [2] |
| 2-(N-Ethylperfluorooctanesulfonamido)ethyl methacrylate (FOSM) | Radical | 0.859 ± 0.026 | 2.876 ± 0.083 | 2.47 | Blocky tendency | [2] |
| N-Isopropylacrylamide (NIPAM) | RAFT | 1.10 | 0.83 | 0.91 | Random | [3] |
Note: In the literature, this compound is often referred to as N,N-Dimethylacrylamide (DMAA, DMA, or DMAC).
Experimental Protocols
Free Radical Solution Copolymerization of DMMA and Acrylic Acid
This protocol describes the synthesis of a hydrogel copolymer of N,N-Dimethylacrylamide (DMA) and Acrylic Acid (AAc) using a solution polymerization technique.[4]
Materials:
-
N,N-Dimethylacrylamide (DMA)
-
Acrylic Acid (AAc)
-
Ammonium persulfate (APS, initiator)
-
Distilled water
-
Acetone (for precipitation and washing)
-
Nitrogen gas
Procedure:
-
Purify DMA and AAc by passing them through a column of basic alumina to remove inhibitors.
-
In a reaction vessel, dissolve the desired molar ratios of DMA and AAc in distilled water.
-
Purge the monomer solution with nitrogen gas for 30 minutes to remove dissolved oxygen.
-
Add the initiator, ammonium persulfate (APS), to the solution while maintaining the nitrogen atmosphere.
-
Seal the reaction vessel and place it in a preheated water bath at a controlled temperature (e.g., 60-70 °C).
-
Allow the polymerization to proceed for a specified time (e.g., 4-24 hours) with continuous stirring.
-
After the reaction is complete, cool the vessel to room temperature.
-
Precipitate the resulting copolymer by adding the reaction mixture to an excess of a non-solvent like acetone.
-
Wash the precipitated copolymer several times with the non-solvent to remove unreacted monomers and initiator.
-
Dry the purified copolymer in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.
Characterization:
-
Fourier Transform Infrared Spectroscopy (FTIR): To confirm the incorporation of both monomer units into the copolymer chain.
-
Elemental Analysis: To determine the copolymer composition.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the copolymer.
Atom Transfer Radical Polymerization (ATRP) of DMMA and n-Butyl Acrylate (nBA)
This protocol details the synthesis of a well-defined copolymer of N,N-Dimethylacrylamide (DMAA) and n-Butyl Acrylate (nBA) via ATRP.[1]
Materials:
-
N,N-Dimethylacrylamide (DMAA), purified
-
n-Butyl Acrylate (nBA), purified
-
Methyl 2-chloropropionate (initiator)
-
Copper(I) chloride (CuCl, catalyst)
-
Tris(2-(dimethylamino)ethyl)amine (Me6TREN, ligand)
-
Toluene (solvent)
-
Methanol (for precipitation)
-
Nitrogen gas
Procedure:
-
In a Schlenk flask, add the desired amounts of DMAA, nBA, and toluene.
-
In a separate flask, prepare the catalyst complex by adding CuCl and Me6TREN to toluene under a nitrogen atmosphere.
-
Subject both the monomer solution and the catalyst solution to several freeze-pump-thaw cycles to remove oxygen.
-
Under a nitrogen atmosphere, add the initiator (methyl 2-chloropropionate) to the monomer solution.
-
Transfer the catalyst solution to the monomer solution via a cannula to initiate the polymerization.
-
Maintain the reaction at room temperature with constant stirring.
-
Monitor the reaction progress by taking samples at different time intervals and analyzing the monomer conversion by ¹H NMR.
-
Once the desired conversion is reached, terminate the polymerization by exposing the reaction mixture to air.
-
Dilute the polymer solution with a suitable solvent (e.g., THF) and pass it through a column of neutral alumina to remove the copper catalyst.
-
Precipitate the copolymer in a non-solvent like cold methanol.
-
Dry the resulting copolymer under vacuum.
Characterization:
-
¹H NMR Spectroscopy: To determine monomer conversion and copolymer composition.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn) and polydispersity index (PDI) of the copolymer.
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization of DMMA and 2-Hydroxypropyl Methacrylate (HPMA)
This protocol outlines the synthesis of a diblock copolymer of 2-Hydroxypropyl Methacrylate (HPMA) and N,N'-Dimethylacrylamide (DMAC) using RAFT solution polymerization.[5]
Materials:
-
2-Hydroxypropyl Methacrylate (HPMA), purified
-
N,N'-Dimethylacrylamide (DMAC), purified
-
RAFT agent (e.g., 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid)
-
2,2'-Azobis(isobutyronitrile) (AIBN, initiator), recrystallized
-
Ethanol (solvent)
-
Diethyl ether (for precipitation)
-
Nitrogen gas
Procedure: Part A: Synthesis of PHPMA macro-RAFT agent
-
In a round-bottomed flask, dissolve HPMA, the RAFT agent, and AIBN in ethanol.
-
Purge the solution with nitrogen gas for 30 minutes in an ice bath.
-
Seal the flask and immerse it in a preheated oil bath at 70 °C to start the polymerization.
-
After a set time (e.g., 6 hours), quench the polymerization by exposing the solution to air and cooling to room temperature.
-
Precipitate the PHPMA macro-RAFT agent in an excess of diethyl ether.
-
Purify by re-dissolving and re-precipitating multiple times.
-
Dry the purified PHPMA macro-RAFT agent in a vacuum oven.
Part B: Chain extension with DMAC to form PHPMA-b-PDMAC
-
In a round-bottomed flask, dissolve the PHPMA macro-RAFT agent, DMAC monomer, and AIBN in ethanol.
-
Purge the solution with nitrogen gas for 30 minutes in an ice bath.
-
Seal the flask and immerse it in a preheated oil bath at 70 °C.
-
After a set time (e.g., 6 hours), quench the polymerization by exposing the mixture to air and cooling.
-
Determine the DMAC conversion using ¹H NMR.
-
Purify the diblock copolymer by precipitation in diethyl ether.
-
Dry the final product in a vacuum oven.
Characterization:
-
¹H NMR Spectroscopy: To confirm the structure and determine the degree of polymerization (DP) of each block.
-
Gel Permeation Chromatography (GPC): To analyze the molecular weight and PDI of the macro-RAFT agent and the final block copolymer.
Visualizations
Caption: General workflow for the synthesis and characterization of DMMA copolymers.
Caption: Relationship between monomer inputs and copolymer outputs.
Applications in Drug Development
Copolymers of this compound are highly valuable in drug development due to their tunable properties.
-
Hydrogels for Controlled Release: DMMA-based copolymers, particularly with monomers like acrylic acid, can form pH-sensitive hydrogels. These hydrogels can swell or shrink in response to changes in pH, allowing for targeted drug release in specific environments within the body, such as the intestines.[6][7] The crosslinking density and the ratio of hydrophilic to hydrophobic monomers can be adjusted to control the drug loading and release kinetics.[8]
-
Thermoresponsive Polymers: When copolymerized with thermoresponsive monomers like N-isopropylacrylamide (NIPAM), the resulting copolymers exhibit a lower critical solution temperature (LCST). Below the LCST, the polymer is soluble in water, while above it, the polymer becomes insoluble and precipitates. This property can be exploited for creating "smart" drug delivery systems that release their payload in response to local temperature changes, such as at a tumor site where temperatures may be slightly elevated.
-
Bioconjugation and Drug Targeting: The incorporation of functional monomers into the copolymer backbone provides sites for the covalent attachment of targeting ligands (e.g., antibodies, peptides) or drug molecules. This allows for the development of targeted drug delivery systems that can selectively accumulate at the site of action, improving therapeutic efficacy and reducing side effects.
-
Enhanced Solubility and Biocompatibility: The inherent hydrophilicity and biocompatibility of DMMA can be imparted to copolymers, improving the solubility and circulation time of hydrophobic drugs. This can enhance the pharmacokinetic profile of drug-polymer conjugates.[6]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Short Review on the N,N-Dimethylacrylamide-Based Hydrogels [mdpi.com]
- 7. Synthesis and characterization of poly(acrylic acid‐co‐N‐[3‐(dimethylamino)propyl]‐methacrylamide) hydrogel membranes for biomedical applications | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: N,N-Dimethylmethacrylamide for Water Treatment and Flocculation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polymers derived from N,N-Dimethylmethacrylamide (DMMA) are gaining attention as effective flocculants for water and wastewater treatment. When copolymerized with cationic monomers, these polymers exhibit high efficacy in removing suspended solids from various water sources. The primary mechanisms of action involve charge neutralization and polymer bridging, which lead to the formation of large, rapidly settling flocs.[1] This document provides an overview of the application of DMMA-based copolymers in water treatment, along with detailed protocols for their synthesis and performance evaluation.
While research specifically on DMMA homopolymers as flocculants is limited, copolymers of DMMA derivatives, such as N,N-dimethylaminopropyl methacrylamide (DMAPMA), have shown significant promise. These application notes will focus on these copolymers, with the understanding that the principles can be adapted for other DMMA-based polymers.
Flocculation Performance of DMMA Copolymers
Copolymers of DMMA derivatives have been successfully used to treat various types of wastewater. The performance of these flocculants is highly dependent on the specific application, including the type of suspended solids, water chemistry (pH, salinity), and the molar composition of the copolymer.
Table 1: Flocculation Performance of N,N-Dimethylaminopropyl Methacrylamide (DMAPMA) Copolymers
| Copolymer System | Wastewater Type | Optimal Molar Ratio (Cationic:DMAPMA) | Flocculant Dosage | Performance Metric & Result | Reference |
| DMDAACh-DMAPMA¹ | Bentonite Clay Suspension | 50:50 | Not Specified | Highest flocculation properties observed at this ratio. Performance is enhanced by the presence of 0.01 wt.% NaCl. | [2][3] |
| PMAP² | Oily Wastewater (from polymer flooding) | Not Specified | 150 mg/L | >75% oil removal rate. Showed better versatility than conventional cationic flocculants. | [4] |
¹ DMDAACh: N,N-dimethyl-N,N-diallylammonium chloride ² PMAP: Copolymer of DMAPMA and an unsaturated polyether macromonomer (PEP-30)
Mechanism of Flocculation
The flocculation process using cationic copolymers of this compound derivatives primarily involves two mechanisms: charge neutralization and polymer bridging.
-
Charge Neutralization: Most suspended particles in water carry a negative surface charge, which causes them to repel each other and remain in suspension. The cationic groups on the DMMA copolymer neutralize this negative charge, reducing the repulsive forces between particles and allowing them to aggregate.[1]
-
Polymer Bridging: The long polymer chains of the DMMA copolymer adsorb onto multiple destabilized particles simultaneously, forming physical "bridges" between them. This bridging action draws the smaller particles together, creating large, stable flocs that can be easily removed by sedimentation.[1]
Experimental Protocols
Protocol 1: Synthesis of a DMMA-derivative Copolymer Flocculant
This protocol is adapted from the synthesis of a copolymer of N,N-diallyl-N,N-dimethylammonium chloride (DMDAACh) and N-[3-(Dimethylamino)propyl]methacrylamide (DMAPMA).[2]
Materials:
-
N,N-diallyl-N,N-dimethylammonium chloride (DMDAACh)
-
N-[3-(Dimethylamino)propyl]methacrylamide (DMAPMA)
-
Ammonium persulfate ((NH₄)₂S₂O₈) - Initiator
-
Deionized water
-
Nitrogen gas
-
Reaction vessel (e.g., three-necked flask) with a stirrer, condenser, and nitrogen inlet
-
Water bath or heating mantle
Procedure:
-
Monomer Solution Preparation:
-
Calculate the required molar amounts of DMDAACh and DMAPMA for the desired composition (e.g., a 50:50 molar ratio).
-
Dissolve the monomers in a sufficient amount of deionized water in the reaction vessel to achieve the desired total monomer concentration.
-
-
Initiation of Polymerization:
-
Deoxygenate the monomer solution by bubbling nitrogen gas through it for at least 30 minutes. This is crucial to prevent oxygen from inhibiting the radical polymerization.
-
While maintaining a nitrogen atmosphere, heat the solution to the desired reaction temperature (e.g., 60°C) using a water bath.
-
Prepare a fresh solution of the initiator, ammonium persulfate, in deionized water.
-
Add the initiator solution to the heated monomer solution to start the polymerization reaction.
-
-
Polymerization Reaction:
-
Maintain the reaction mixture at the set temperature under a nitrogen atmosphere with constant stirring for a predetermined time (e.g., 4-8 hours) to allow the polymerization to proceed to completion.
-
-
Polymer Isolation and Purification:
-
After the reaction is complete, cool the polymer solution to room temperature.
-
The resulting polymer solution can be used directly or the polymer can be isolated by precipitation in a non-solvent such as acetone.
-
Filter the precipitated polymer and dry it under vacuum to a constant weight.
-
-
Characterization:
-
The synthesized copolymer can be characterized using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) to confirm its structure and composition.
-
Protocol 2: Evaluation of Flocculation Performance using Jar Test
The jar test is a standard laboratory procedure to determine the optimal dosage of a flocculant and the optimal conditions (e.g., pH, mixing speed) for a given water source.[5][6][7]
Equipment:
-
Jar testing apparatus (gang stirrer with multiple paddles)
-
Beakers (e.g., 1000 mL)
-
Pipettes for accurate dosing of flocculant solution
-
Turbidimeter
-
pH meter
-
Stopwatch
Procedure:
-
Preparation of Flocculant Stock Solution:
-
Prepare a stock solution of the synthesized DMMA copolymer (e.g., 0.1% or 1 g/L) by dissolving a known weight of the polymer in deionized water. Ensure the polymer is fully dissolved.
-
-
Jar Test Setup:
-
Fill a series of beakers (at least four) with a known volume (e.g., 500 mL or 1000 mL) of the wastewater to be treated.[6]
-
Place the beakers in the jar testing apparatus.
-
Measure and record the initial pH and turbidity of the wastewater.
-
-
Coagulation/Flocculation Process:
-
Rapid Mix: Start the stirrer at a high speed (e.g., 100-300 rpm) to simulate rapid mixing.[8] Add varying dosages of the DMMA copolymer stock solution to each beaker. This dosage series should bracket the expected optimal dose. Continue the rapid mix for a short period (e.g., 1-3 minutes) to ensure complete dispersion of the flocculant.[7]
-
Slow Mix: Reduce the stirrer speed to a slow mix (e.g., 20-70 rpm) to promote floc formation and growth.[8] Continue the slow mix for a longer period (e.g., 10-20 minutes).
-
Sedimentation: Stop the stirrer and allow the flocs to settle under gravity for a set period (e.g., 15-30 minutes).
-
-
Analysis and Evaluation:
-
After the settling period, carefully collect a sample from the supernatant of each beaker without disturbing the settled sludge.
-
Measure the final turbidity and pH of each sample.
-
Calculate the turbidity removal efficiency for each dosage.
-
Observe and record the characteristics of the flocs in each beaker (e.g., size, density, settling rate).
-
The optimal dosage is the one that achieves the highest turbidity removal with good floc formation and settling characteristics.
-
Conclusion
Copolymers based on this compound and its derivatives are effective cationic flocculants for water and wastewater treatment. Their performance is attributed to the dual mechanisms of charge neutralization and polymer bridging. The provided protocols for polymer synthesis and jar test evaluation offer a framework for researchers to develop and optimize DMMA-based flocculants for specific water treatment challenges. Further research is needed to explore the performance of these polymers on a wider range of industrial and municipal wastewaters to fully establish their operational parameters and efficiencies.
References
- 1. researchgate.net [researchgate.net]
- 2. Flocculation Characteristics of Cationic Polyacrylamide - Beijing Sinofloc Chemical Co., Ltd. [sinofloc.com]
- 3. mdpi.com [mdpi.com]
- 4. tandf.figshare.com [tandf.figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. The investigation of the specific behavior of a cationic block structure and its excellent flocculation performance in high-turbidity water treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. dlibra.tu.koszalin.pl [dlibra.tu.koszalin.pl]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Synthesis of Thermoresponsive Polymers Using N,N-Dimethylmethacrylamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of thermoresponsive polymers based on N,N-Dimethylmethacrylamide (DMMAm). While DMMAm is known to have poor polymerizability in some contexts, this document outlines strategies for its successful polymerization, often through copolymerization, and highlights the synthesis of the closely related and more readily polymerizable N,N-Dimethylacrylamide (DMAm) as a model system. The thermoresponsive nature of these polymers makes them highly attractive for a range of biomedical applications, including controlled drug delivery.
Introduction to Thermoresponsive Acrylamide-Based Polymers
Thermoresponsive polymers exhibit a lower critical solution temperature (LCST), undergoing a reversible phase transition from a soluble to an insoluble state in an aqueous solution as the temperature is raised above this point. This property is particularly valuable in drug delivery, as it allows for the targeted release of therapeutic agents in response to localized temperature changes, such as those induced by inflammation or external heating.
Poly(N,N-dimethylacrylamide) (PDMAm) and its derivatives are a class of thermoresponsive polymers that have garnered significant interest. While the homopolymer of N,N-dimethylacrylamide (DMAm) is water-soluble at all temperatures, its thermoresponsiveness can be induced and tuned through copolymerization with more hydrophobic monomers. N,N-disubstituted methacrylamides like this compound (DMMAm) are noted to be less polymerizable than their acrylamide counterparts. However, copolymerization strategies can be employed to incorporate DMMAm into thermoresponsive polymer chains.
This document focuses on controlled radical polymerization techniques, primarily Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, which allows for the synthesis of polymers with well-defined molecular weights and narrow polydispersity, crucial for reproducible performance in drug delivery applications.
Synthesis of Thermoresponsive Polymers
Controlled radical polymerization techniques are essential for creating well-defined thermoresponsive polymers. RAFT polymerization is a versatile method that is compatible with a wide range of monomers, including acrylamides.
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization
RAFT polymerization is a form of living radical polymerization that enables the synthesis of polymers with controlled molecular weights and low polydispersity. The process involves a conventional free radical polymerization in the presence of a suitable chain transfer agent (RAFT agent).
Key Components of RAFT Polymerization:
-
Monomer: this compound (DMMAm) or N,N-Dimethylacrylamide (DMAm).
-
RAFT Agent: A thiocarbonylthio compound that controls the polymerization. The choice of RAFT agent is crucial and depends on the monomer being used.
-
Initiator: A source of free radicals, typically an azo compound like Azobisisobutyronitrile (AIBN).
-
Solvent: A suitable solvent that dissolves all components. Common solvents include benzene, toluene, and water.[1][2]
The general mechanism of RAFT polymerization allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions.[2]
Atom Transfer Radical Polymerization (ATRP) of Acrylamides
While RAFT is often preferred, Atom Transfer Radical Polymerization (ATRP) has also been explored for the polymerization of acrylamide-based monomers. However, studies have shown that the ATRP of N,N-dimethylacrylamide can be challenging to control, often resulting in broad molecular weight distributions.[3][4] This is attributed to the complexation of the copper catalyst with the amide groups of the polymer chain, which can interfere with the deactivation step of the polymerization.[4] Despite these challenges, specific ligand and initiator systems have been reported to achieve controlled polymerization of (meth)acrylamides.[5] For instance, using methyl 2-chloropropionate as an initiator and CuCl/tris(2-dimethylaminoethyl) amine as the catalytic system in toluene at room temperature has shown success in controlling the polymerization of N,N-dimethylacrylamide.[5]
Quantitative Data on Polymer Synthesis
The following tables summarize quantitative data from various studies on the synthesis of polymers using N,N-Dimethylacrylamide (DMAm) as a representative monomer, providing insights into typical reaction conditions and outcomes.
Table 1: RAFT Polymerization of N,N-Dimethylacrylamide (DMAm)
| Monomer | RAFT Agent | Initiator | Solvent | Temp (°C) | Time (h) | Molar Ratios (Monomer:RAFT:Initiator) | Mn ( g/mol ) | PDI (Mw/Mn) | Conversion (%) | Reference |
| DMAm | N,N-dimethyl-s-thiobenzoylthiopropionamide | AIBN | Benzene | 60 | - | Target MW: 40,000; CTA/I: 5/1 | - | < 1.25 | - | [1] |
| DMAm | Sodium 4-cyanopentanoic acid dithiobenzoate (CTPNa) | - | Water | 60, 70, 80 | - | - | - | - | - | [6] |
| DMAm | N,N-dimethyl-s-thiobenzoylthiopropionamide (TBP) | - | Water | 80 | - | - | - | - | - | [6] |
| DMAm | Pyridyl-substituted dithiocarbamate | VA 086 | Water | 80 | - | Target MW: 10,000 | - | Low | - | [7] |
Table 2: Free Radical Polymerization of N,N-Dimethylacrylamide (DMAm)
| Monomer | Initiator | Solvent | Temp (°C) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| DMAm | AIBN | - | - | 92,500 | 1.9 | [8] |
Experimental Protocols
Protocol for RAFT Polymerization of N,N-Dimethylacrylamide (DMAm) in Benzene
This protocol is based on methodologies described for the RAFT polymerization of DMAm.[1]
Materials:
-
N,N-Dimethylacrylamide (DMAm), purified
-
N,N-dimethyl-s-thiobenzoylthiopropionamide (RAFT agent)
-
Azobisisobutyronitrile (AIBN), recrystallized
-
Benzene, anhydrous
-
Schlenk flask or ampule
-
Magnetic stir bar
-
Vacuum line
-
Oil bath
Procedure:
-
Preparation of Reaction Mixture: In a Schlenk flask or ampule equipped with a magnetic stir bar, combine the desired amounts of DMAm, the RAFT agent, and AIBN in benzene. A typical monomer concentration is around 1.93 M.[1] The ratio of RAFT agent to initiator (CTA/I) is often around 5/1 for good control.[1]
-
Degassing: The reaction mixture must be thoroughly degassed to remove oxygen, which can terminate the polymerization. This is typically achieved by subjecting the flask to three freeze-pump-thaw cycles.
-
Polymerization: After degassing, the flask is backfilled with an inert gas (e.g., nitrogen or argon) and sealed. The reaction is then initiated by placing the flask in a preheated oil bath at 60 °C.[1]
-
Monitoring the Reaction: The progress of the polymerization can be monitored by taking aliquots at different time points and analyzing the monomer conversion (e.g., by 1H NMR) and the evolution of molecular weight and polydispersity (by Gel Permeation Chromatography - GPC).
-
Termination and Purification: Once the desired conversion is reached, the polymerization is quenched by cooling the reaction mixture to room temperature and exposing it to air. The polymer is then purified by precipitation into a non-solvent (e.g., hexane or diethyl ether) to remove unreacted monomer and initiator fragments. The precipitated polymer is collected by filtration and dried under vacuum.
Protocol for Copolymerization of this compound (DMMAm)
Due to the lower reactivity of DMMAm, copolymerization with a more reactive monomer is often necessary. The following is a general protocol for such a copolymerization.
Materials:
-
This compound (DMMAm), purified
-
Comonomer (e.g., N,N-diethylacrylamide - DEAA), purified[9]
-
Azobisisobutyronitrile (AIBN), recrystallized
-
Solvent (e.g., bulk or a suitable solvent)
-
Reaction vessel (e.g., test tube or flask)
-
Magnetic stir bar
-
Vacuum line
-
Heating source (e.g., oil bath)
Procedure:
-
Monomer Feed Preparation: Prepare a mixture of DMMAm and the comonomer at the desired feed ratio in the reaction vessel.
-
Initiator Addition: Add the initiator (e.g., AIBN, typically 1 mol%).[9]
-
Degassing: Degas the reaction mixture using three freeze-pump-thaw cycles.[9]
-
Polymerization: After degassing, introduce an inert atmosphere and heat the reaction mixture to the desired temperature (e.g., 65 °C) for a specified time (e.g., 12 hours).[9]
-
Purification: After the reaction, pour the mixture into a non-solvent like hexane to precipitate the copolymer. Collect the precipitate, wash it with the non-solvent, and dry it under vacuum.[9]
Visualization of Workflows
Experimental Workflow for RAFT Polymerization
Caption: Workflow for RAFT synthesis of thermoresponsive polymers.
Logical Relationship for Thermoresponsive Drug Delivery
Caption: Logic of thermoresponsive polymer-based drug delivery.
Characterization of Thermoresponsive Polymers
The synthesized polymers should be thoroughly characterized to ensure they meet the desired specifications for their intended application.
Key Characterization Techniques:
-
1H NMR Spectroscopy: To confirm the polymer structure and determine monomer conversion.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
-
Turbidimetry or UV-Vis Spectroscopy: To determine the Lower Critical Solution Temperature (LCST) by monitoring the change in transmittance of a polymer solution as a function of temperature.
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) of the polymer and to confirm the LCST.[10]
Applications in Drug Delivery
The thermoresponsive nature of poly(DMMAm)-containing copolymers makes them excellent candidates for advanced drug delivery systems.[11][12]
-
Targeted Drug Release: The polymer can be designed to have an LCST slightly above physiological temperature (37 °C). When introduced into the body, the polymer remains soluble. At a specific site, such as a tumor, localized hyperthermia can be applied to raise the temperature above the LCST, causing the polymer to collapse and release its encapsulated drug payload.
-
Injectable Gels: These polymers can be formulated as injectable solutions that form a gel depot in situ upon reaching body temperature, providing sustained drug release over an extended period.
The ability to precisely control the synthesis of these polymers using techniques like RAFT is paramount to achieving the desired thermoresponsive behavior and ensuring the safety and efficacy of the resulting drug delivery systems.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. boronmolecular.com [boronmolecular.com]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Additional Monomers - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. polymersource.ca [polymersource.ca]
- 9. mdpi.com [mdpi.com]
- 10. The Preparation and Characterization of N,N-Dimethyl Acrylamide-Diallyl Maleate Gel/Hydrogel in a Non-Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Thermoresponsive Polymers for Drug Delivery | Springer Nature Experiments [experiments.springernature.com]
- 12. Hydrogels of Poly(2-hydroxyethyl methacrylate) and Poly(N,N-dimethylacrylamide) Interpenetrating Polymer Networks as Dermal Delivery Systems for Dexamethasone [mdpi.com]
Application Notes and Protocols for Cross-linking N,N-Dimethylmethacrylamide-Based Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the common cross-linking methods for N,N-Dimethylmethacrylamide (DMMAm)-based polymers, offering comprehensive experimental protocols and comparative data to guide researchers in tailoring hydrogel properties for specific biomedical applications, particularly in drug delivery.
Introduction to Cross-linking of DMMAm-Based Polymers
This compound (DMMAm) is a hydrophilic monomer that can be polymerized to form hydrogels with excellent biocompatibility and water retention properties. Cross-linking is a crucial step in the synthesis of these hydrogels, as it creates a three-dimensional network structure that prevents the polymer chains from dissolving in aqueous environments. The choice of cross-linking method and the density of cross-links are critical parameters that dictate the mechanical strength, swelling behavior, degradation rate, and drug release kinetics of the resulting hydrogel.
This document outlines three primary methods for cross-linking DMMAm-based polymers:
-
Conventional Free-Radical Polymerization: Utilizing a chemical cross-linker with two or more vinyl groups.
-
Photocrosslinking: Employing a photoinitiator that generates free radicals upon exposure to UV light to initiate polymerization and cross-linking.
-
Self-Crosslinking: A unique property of DMMAm where polymerization with a peroxodisulfate initiator leads to the formation of cross-links without the need for a separate cross-linking agent.[1][2]
Cross-linking Methods and Experimental Protocols
Conventional Free-Radical Polymerization
This is the most common method for synthesizing DMMAm-based hydrogels. It involves the copolymerization of DMMAm monomers with a cross-linking agent in the presence of a chemical initiator. N,N'-methylenebis(acrylamide) (MBA or BIS) is a frequently used cross-linker.[3][4][5] The reaction is typically initiated by a redox pair, such as ammonium persulfate (APS) and N,N,N',N'-tetramethylethylenediamine (TEMED).
Experimental Workflow: Free-Radical Polymerization
Caption: Workflow for free-radical polymerization of DMMAm hydrogels.
Detailed Protocol:
-
Precursor Solution Preparation:
-
Dissolve the desired amount of this compound (DMMAm) monomer and N,N'-methylenebis(acrylamide) (MBA) cross-linker in deionized water. The total monomer concentration can range from 5% to 20% (w/v).[3] The MBA concentration is typically 0.5 to 6 mol% with respect to the DMMAm monomer.[3]
-
Gently stir the solution until all components are fully dissolved.
-
-
Initiation:
-
Purge the precursor solution with nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Prepare a fresh 10% (w/v) solution of ammonium persulfate (APS) in deionized water.
-
Add the APS solution to the monomer solution (typically 50 µL per 10 mL of monomer solution).
-
Add N,N,N',N'-tetramethylethylenediamine (TEMED) to the solution (typically 20 µL per 10 mL of monomer solution) to accelerate the polymerization process.
-
-
Polymerization and Gelation:
-
Immediately after adding TEMED, gently mix the solution and pour it into a mold (e.g., between two glass plates with a spacer).
-
Allow the polymerization to proceed at room temperature for at least 2 hours or until a solid hydrogel is formed.
-
-
Purification:
-
After polymerization, carefully remove the hydrogel from the mold and immerse it in a large volume of deionized water.
-
Change the water frequently over several days to remove any unreacted monomers, initiator, and other impurities.
-
Photocrosslinking
Photocrosslinking offers rapid gelation under mild conditions and is particularly useful for encapsulating sensitive biological molecules. This method involves a photoinitiator that generates free radicals upon exposure to UV light, initiating the polymerization of DMMAm and a di-functional cross-linker.
Experimental Workflow: Photocrosslinking
Caption: Workflow for photocrosslinking of DMMAm hydrogels.
Detailed Protocol:
-
Precursor Solution Preparation:
-
Dissolve the DMMAm monomer and a diacrylate cross-linker (e.g., poly(ethylene glycol) diacrylate, PEGDA) in phosphate-buffered saline (PBS, pH 7.4).
-
Add a photoinitiator, such as Irgacure 2959, to the solution at a concentration of 0.05-0.1% (w/v). Ensure the photoinitiator is completely dissolved. Protect the solution from light.
-
-
Photopolymerization:
-
Pipette the precursor solution into a suitable mold.
-
Expose the solution to UV light (typically at 365 nm) for a sufficient duration (e.g., 5-15 minutes) to induce gelation. The exposure time will depend on the photoinitiator concentration and the intensity of the UV source.
-
-
Purification:
-
After gelation, immerse the hydrogel in PBS to remove any unreacted components. Change the PBS solution periodically.
-
Self-Crosslinking
A notable characteristic of DMMAm is its ability to undergo self-crosslinking during free-radical polymerization when a peroxodisulfate initiator (like APS or potassium persulfate, KPS) is used, without the need for a separate cross-linking agent.[1] This method can produce hydrogels with a homogeneous network structure and excellent mechanical properties.[1]
Proposed Self-Crosslinking Mechanism
References
- 1. Synthesis and Characterization of Stiff, Self-Crosslinked Thermoresponsive DMAA Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Stiff, Self-Crosslinked Thermoresponsive DMAA Hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Short Review on the N,N-Dimethylacrylamide-Based Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] N,N-DIMETHYLACRYLAMIDE HYDROGELS FOR CONTROLLED DRUG DELIVERY. INFLUENCE OF NETWORK STRUCTURE AND DRUG SOLUBILITY ON THE LOAD AND RELEASE MECHANISMS | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: N,N-Dimethylmethacrylamide in the Synthesis of Contact Lenses
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N,N-Dimethylmethacrylamide (DMA) in the synthesis of soft contact lenses, particularly in silicone hydrogel formulations. DMA is a hydrophilic monomer that plays a crucial role in enhancing the water content, wettability, and overall comfort of contact lenses.
Introduction to this compound (DMA) in Contact Lens Synthesis
This compound (DMA) is a non-ionic, water-soluble monomer widely used in the biomedical field, especially in the formulation of hydrogels for contact lenses.[1][2] Its primary function is to increase the hydrophilicity and water content of the lens material, which is essential for comfort and oxygen permeability.[3] DMA is often copolymerized with other monomers, such as silicone-containing monomers like 3-(methacryloyloxy)propyltris(trimethylsiloxy)silane (TRIS), to balance hydrophilicity and oxygen permeability.[4][5] The incorporation of DMA helps to create a soft, flexible, and biocompatible lens material.[4][5][6]
Key Monomers and Reagents in DMA-based Contact Lens Synthesis
The synthesis of DMA-based contact lenses involves the copolymerization of several monomers to achieve the desired properties. A typical formulation includes:
-
Hydrophilic Monomers: Besides DMA, other hydrophilic monomers like N-vinylpyrrolidone (NVP) and 2-hydroxyethyl methacrylate (HEMA) are often included to further enhance water content and wettability.[3][4][5][6]
-
Silicone-Containing Monomers: To achieve high oxygen permeability, silicone-containing monomers are essential. A common example is 3-(methacryloyloxy)propyltris(trimethylsiloxy)silane (TRIS).[4][5][6][7] Methacryloxypropyl terminated polydimethylsiloxane (DMS-R11) is another silicone macromer used.[8]
-
Crosslinking Agents: A crosslinker is necessary to form the three-dimensional network structure of the hydrogel. Ethylene glycol dimethacrylate (EGDMA) is a frequently used crosslinking agent.[4][7][9]
-
Photoinitiator: UV-induced polymerization is a common method for curing the lenses. A photoinitiator, such as Darocur 1173 or 1-hydroxycyclohexyl phenyl ketone, is required to initiate the polymerization process upon exposure to UV light.[8][10]
Experimental Protocols for Synthesis of DMA-based Silicone Hydrogel Contact Lenses
Below are generalized protocols for the synthesis of silicone hydrogel contact lenses containing DMA, based on common laboratory practices.
Protocol 1: UV-Initiated Polymerization in Polypropylene Molds
This protocol describes a common method for fabricating contact lenses using UV light to initiate polymerization.[4]
Materials:
-
This compound (DMA)
-
3-(methacryloyloxy)propyltris(trimethylsiloxy)silane (TRIS)
-
N-vinylpyrrolidone (NVP)
-
2-hydroxyethyl methacrylate (HEMA)
-
Ethylene glycol dimethacrylate (EGDMA) (Crosslinker)
-
1-hydroxycyclohexyl phenyl ketone (Photoinitiator, e.g., Irgacure 184)
-
50% Ethanol solution
-
Distilled water
-
Phosphate-buffered saline (PBS, pH 7.4)
Equipment:
-
Magnetic stirrer
-
Polypropylene contact lens molds
-
UV curing lamp (365 nm)
-
Oven
Procedure:
-
Monomer Mixture Preparation: In a light-protected vessel, combine the desired weight percentages of TRIS, DMA, NVP, and HEMA. A typical formulation might include varying ratios to optimize properties (see Table 1).
-
Addition of Crosslinker and Initiator: Add the crosslinking agent (e.g., 0.625 wt% EGDMA) and the photoinitiator (e.g., 0.4 wt% Irgacure 184) to the monomer mixture.[4]
-
Mixing: Stir the mixture in a dark environment at room temperature for at least 5 hours to ensure a homogeneous solution.[4]
-
Molding: Carefully pour the mixture into the polypropylene contact lens molds.
-
Curing: Expose the filled molds to UV light (365 nm) for approximately 40 minutes to induce polymerization.[4]
-
Demolding and Purification:
-
Storage: Store the purified lenses in phosphate-buffered saline (PBS, pH 7.4) at room temperature.[4]
Protocol 2: Synthesis for Drug Delivery Applications
This protocol adapts the basic synthesis for the incorporation and controlled release of therapeutic agents.[8]
Materials:
-
This compound (DMA)
-
Methacryloxypropyl-tris-(trimethylsiloxy) silane (TRIS)
-
Methacryloxypropyl terminated polydimethylsiloxane (DMS-R11)
-
Ethylene glycol dimethacrylate (EGDMA) (Crosslinker)
-
Polyethylene glycol 200 dimethacrylate (PEG200DMA) (Crosslinker)
-
Acrylic acid (AA) and/or 4-vinyl phenol (Functional monomers for molecular imprinting)
-
Darocur 1173 (Photoinitiator)
-
Denatured ethanol (for mixing)
-
Therapeutic agent(s) (e.g., ibuprofen, prednisolone)
Procedure:
-
Base Formulation: Mix equal masses of DMS-R11, TRIS, and DMA.[8]
-
Addition of Other Components:
-
Homogenization and Curing:
-
Purification: Follow a similar purification process as described in Protocol 1 to remove unreacted components, keeping in mind the stability of the incorporated therapeutic agent.
Data Presentation: Properties of DMA-based Contact Lenses
The properties of contact lenses are highly dependent on the specific formulation. The following tables summarize quantitative data from various studies on DMA-containing hydrogels.
Table 1: Formulations and Resulting Properties of TRIS-DMA-NVP-HEMA Hydrogels [4][5][6]
| Formulation (wt%) | EWC (%) | Dk (barrer) | Contact Angle (°) | Young's Modulus (MPa) |
| TRIS(5)-DMA(47.5)-NVP(47.5) | 83.6 | - | - | - |
| TRIS(20)-DMA(40)-NVP(40) | 68.3 | 48.2 | 72 | 0.45 |
| TRIS(30)-DMA(35)-NVP(35) | 55.1 | 62.1 | 78 | 0.62 |
| TRIS(40)-DMA(30)-NVP(30) | 44.5 | 74.9 | 82 | 0.81 |
| TRIS(20)-DMA(20)-NVP(20)-HEMA(40) | 65.2 | 51.5 | 74 | 0.51 |
| TRIS(40)-DMA(10)-NVP(10)-HEMA(40) | 39.8 | 80.1 | 85 | 0.92 |
EWC: Equilibrium Water Content; Dk: Oxygen Permeability
Table 2: Properties of TRIS-DMA-NVP Hydrogels [7]
| Formulation (wt%) | EWC (%) | Dk (barrer) |
| TRIS(50)-DMA(45)-NVP(5) | 35 | 85 |
| TRIS(50)-DMA(40)-NVP(10) | 41 | 72 |
| TRIS(50)-DMA(35)-NVP(15) | 45 | 63 |
| TRIS(50)-DMA(30)-NVP(20) | 49 | 55 |
| TRIS(50)-DMA(25)-NVP(25) | 53 | 46 |
Table 3: Properties of DMA-based Hydrogels with Different Co-monomers [11]
| DMA (wt%) | HEMA (wt%) | MMA (wt%) | NVP (wt%) | EWC (%) | Dk (barrer) |
| 10 | 80 | 10 | 0 | 36.2 | 13.1 |
| 20 | 70 | 10 | 0 | 38.5 | 15.2 |
| 30 | 60 | 10 | 0 | 41.8 | 18.9 |
| 10 | 80 | 0 | 10 | 37.1 | 14.5 |
| 20 | 70 | 0 | 10 | 39.2 | 17.8 |
| 30 | 60 | 0 | 10 | 42.3 | 21.3 |
MMA: Methyl Methacrylate
Visualizations
The following diagrams illustrate the synthesis workflow and the relationship between monomer composition and key lens properties.
Caption: Workflow for the synthesis of DMA-based silicone hydrogel contact lenses.
Caption: Relationship between monomer content and key contact lens properties.
Conclusion
This compound is a versatile and essential hydrophilic monomer in the synthesis of modern soft contact lenses, particularly silicone hydrogels. By carefully selecting the co-monomers, crosslinking agents, and polymerization conditions, researchers can tailor the properties of the resulting lenses to achieve a desired balance of water content, oxygen permeability, and mechanical strength, ultimately leading to improved comfort and ocular health for the wearer. The provided protocols and data serve as a valuable resource for the development and optimization of novel contact lens materials.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. US20140221523A1 - Material for contact lenses, method for manufacturing contact lenses and contact lenses obtained thereby - Google Patents [patents.google.com]
- 4. Synthesis and Characterization of Silicone Contact Lenses Based on TRIS-DMA-NVP-HEMA Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Characterization of Silicone Contact Lenses Based on TRIS-DMA-NVP-HEMA Hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. publications.waset.org [publications.waset.org]
- 8. Controlled Release of Multiple Therapeutics from Silicone Hydrogel Contact Lenses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Contact Lens Materials: A Materials Science Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Preparation and Physical Properties of Hydrogle Lens Containing N,N-Dimethylacrylamide -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]
Applications of N,N-Dimethylmethacrylamide in the Oil and Gas Industry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethylmethacrylamide (DMMAm) is a versatile monomer that, when copolymerized with other functional monomers, finds specialized applications within the oil and gas industry. Its incorporation into polymer chains can enhance thermal stability, salt tolerance, and specific interactions required for various downhole conditions. These application notes provide an overview of the uses of DMMAm-based polymers, with a focus on fluid loss control, kinetic hydrate inhibition, and drilling and fracturing fluid formulations. While research often highlights the use of the structurally similar N,N-Dimethylacrylamide (DMAA), this document will focus on applications specifically mentioning DMMAm and will draw comparisons where relevant.
Key Applications
Copolymers containing this compound are utilized in several critical areas of the oil and gas industry:
-
Fluid Loss Additives: In drilling and cementing operations, controlling the loss of fluid from the slurry into the formation is crucial for maintaining wellbore stability and ensuring proper cement hydration. DMMAm-containing copolymers are designed to create a low-permeability filter cake on the wellbore wall, even under high-temperature and high-salinity conditions.
-
Kinetic Hydrate Inhibitors (KHIs): Gas hydrates, ice-like crystalline structures of water and gas, can form in pipelines, leading to blockages and operational failures. DMMAm is used as a comonomer in the synthesis of polymers that act as kinetic hydrate inhibitors, delaying the formation and agglomeration of hydrate crystals.
-
Drilling and Fracturing Fluids: The rheological properties and stability of drilling and fracturing fluids are critical for their performance. DMMAm can be incorporated into polymers used as viscosifiers and shale inhibitors in these fluids.
Application 1: High-Temperature Fluid Loss Control in Cement Slurries
Copolymers of this compound with monomers such as 2-acrylamido-2-methyl-1-propane sulfonic acid (AMPS) are effective fluid loss control additives in cement slurries, particularly in high-temperature wells.
Quantitative Performance Data
While specific quantitative data for DMMAm-based fluid loss additives is limited in publicly available literature, the performance of similar copolymers based on N,N-Dimethylacrylamide (DMAA) provides a strong indication of expected efficacy. The following table summarizes the performance of a quaternary copolymer containing DMAA.
| Copolymer Composition (Molar Ratio) | Additive Concentration (% by weight of cement) | Test Temperature (°C) | API Fluid Loss (mL) | Reference |
| AMPS:AA:DMAA:AS = 4.2:1.8:3.5:0.5 | 2.0 | 220 | 141 | [1] |
Note: DMAA (N,N-dimethylacrylamide) is a structurally similar monomer to DMMAm. This data is presented to illustrate the typical performance of such copolymers.
Experimental Protocol: Synthesis of a DMMAm-AMPS Copolymer for Fluid Loss Control
This protocol describes a general method for the synthesis of a copolymer of this compound and 2-acrylamido-2-methyl-1-propane sulfonic acid (AMPS) via free-radical solution polymerization.
Materials:
-
This compound (DMMAm)
-
2-Acrylamido-2-methyl-1-propane sulfonic acid (AMPS)
-
Ammonium persulfate (APS) (initiator)
-
Sodium bisulfite (SBS) (initiator)
-
Deionized water
-
Nitrogen gas
-
Reaction vessel with a stirrer, condenser, thermometer, and nitrogen inlet
Procedure:
-
Monomer Solution Preparation:
-
In the reaction vessel, dissolve the desired molar ratio of AMPS and DMMAm in deionized water to achieve a specific total monomer concentration (e.g., 30-40 wt%).
-
Adjust the pH of the solution to a neutral range (e.g., 7) using a suitable base if necessary.
-
-
Initiation of Polymerization:
-
Purge the monomer solution with nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.
-
While maintaining a nitrogen blanket, heat the solution to the desired reaction temperature (e.g., 50-70°C).
-
Prepare a solution of the initiators (e.g., APS and SBS) in deionized water. The amount of initiator is typically a small percentage of the total monomer weight (e.g., 0.5-1.0 wt%).
-
Add the initiator solution to the heated monomer solution to start the polymerization.
-
-
Polymerization Reaction:
-
Maintain the reaction temperature and continue stirring under a nitrogen atmosphere for a specified duration (e.g., 4-6 hours) to allow the polymerization to proceed to completion.
-
The viscosity of the solution will increase as the polymer forms.
-
-
Product Recovery and Purification:
-
Cool the reaction mixture to room temperature.
-
The resulting polymer solution can be used directly or the polymer can be precipitated by adding the solution to a non-solvent such as acetone or ethanol.
-
The precipitated polymer can then be filtered, washed, and dried in a vacuum oven.
-
Experimental Workflow
Caption: Workflow for the synthesis of a DMMAm-AMPS copolymer.
Application 2: Kinetic Hydrate Inhibition
Copolymers incorporating this compound have shown promise as kinetic hydrate inhibitors (KHIs). These polymers interfere with the nucleation and growth of gas hydrate crystals.
Quantitative Performance Data
The performance of KHIs is often evaluated by measuring the induction time for hydrate formation and the temperature at which hydrates form under controlled cooling. A study modifying a commercial poly(N-vinylcaprolactam) (PVCap) KHI with various alkyl groups, including N,N-dimethylacrylamide (DMAA), demonstrated improved performance.
| Inhibitor (1 wt% solution) | Hydrate Formation Time (minutes) | Hydrate Formation Temperature (°C) | Reference |
| Deionized Water (Control) | 168 | 10.0 | [2] |
| P(NVCL-co-DMAA) | 321 | 2.47 | [2] |
Note: This data is for a copolymer of N-vinylcaprolactam (NVCL) and N,N-dimethylacrylamide (DMAA), illustrating the potential of incorporating such monomers to enhance KHI performance.
Experimental Protocol: Evaluation of KHI Performance in a Rocking Cell
This protocol outlines a standard method for testing the performance of kinetic hydrate inhibitors using a high-pressure rocking cell apparatus.
Apparatus:
-
High-pressure rocking cell apparatus equipped with pressure and temperature sensors
-
Synthetic natural gas mixture (e.g., methane, ethane, propane)
-
Deionized water
-
KHI polymer solution
Procedure:
-
Sample Preparation:
-
Prepare a solution of the KHI polymer in deionized water at the desired concentration (e.g., 1 wt%).
-
-
Cell Loading and Pressurization:
-
Add a specific volume of the KHI solution to each rocking cell.
-
Seal the cells and purge with the synthetic natural gas to remove any air.
-
Pressurize the cells with the synthetic natural gas to the target initial pressure (e.g., 70-100 bar) at room temperature.
-
-
Cooling and Data Acquisition:
-
Begin rocking the cells at a constant rate.
-
Start the cooling program, typically a slow, constant cooling rate (e.g., 1°C/hour).
-
Continuously monitor and record the pressure and temperature inside each cell.
-
-
Data Analysis:
-
Hydrate formation is indicated by a sudden drop in pressure due to the consumption of gas in the formation of the solid hydrate phase.
-
The induction time is the time elapsed from the point the system becomes subcooled (i.e., the temperature drops below the hydrate equilibrium temperature at that pressure) until the onset of hydrate formation.
-
The onset temperature is the temperature at which the rapid pressure drop, indicating hydrate formation, begins.
-
Compare the induction times and onset temperatures for the KHI solutions to a control experiment with only deionized water. Longer induction times and lower onset temperatures indicate better KHI performance.
-
Logical Relationship of KHI Evaluation
Caption: Logical flow for evaluating the performance of a Kinetic Hydrate Inhibitor.
Conclusion
Polymers incorporating this compound demonstrate significant potential for application in the demanding environments of the oil and gas industry. As a comonomer, DMMAm can contribute to the thermal stability and specific functionalities required for effective fluid loss control and kinetic hydrate inhibition. While much of the detailed quantitative data and protocols are for the closely related N,N-Dimethylacrylamide, the principles and methodologies are largely transferable. Further research focusing specifically on DMMAm-based copolymers is warranted to fully elucidate their performance characteristics and optimize their application in these critical industrial processes.
References
Troubleshooting & Optimization
"inhibiting premature polymerization of N,N-Dimethylmethacrylamide during storage"
This guide provides researchers, scientists, and drug development professionals with essential information for inhibiting the premature polymerization of N,N-Dimethylmethacrylamide (DMMA) during storage.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of premature polymerization of this compound (DMMA) during storage?
A1: Premature polymerization of DMMA is a free-radical chain reaction.[1] This process can be initiated by exposure to heat, sunlight (UV radiation), and contamination with peroxides, strong acids, strong bases, or other oxidizing agents. Oxygen, while necessary for the function of common inhibitors like MEHQ, can also contribute to the formation of peroxide initiators in the absence of an effective inhibitor.
Q2: What is the recommended inhibitor for DMMA and at what concentration is it typically used?
A2: The most common and recommended inhibitor for acrylic monomers like DMMA is Monomethyl Ether of Hydroquinone (MEHQ), also known as 4-Methoxyphenol.[][3] Commercially available DMMA is often stabilized with approximately 500 ppm of MEHQ.[4][5][6][7][8]
Q3: How does MEHQ prevent the polymerization of DMMA?
A3: MEHQ functions as a free-radical scavenger. In the presence of oxygen, it reacts with and neutralizes peroxy radicals that are the primary initiators of the polymerization chain reaction.[] MEHQ donates a hydrogen atom to the peroxy radical, forming a less reactive phenoxy radical that does not readily initiate further polymerization. This process effectively halts the chain reaction before it can escalate.[]
Q4: What are the ideal storage conditions for stabilized DMMA?
A4: To maximize shelf life and prevent polymerization, DMMA should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[3][9] The recommended storage temperature is typically below 25°C.[3] Containers should be kept tightly sealed to prevent contamination and evaporation of the monomer.
Q5: What materials are compatible and incompatible with DMMA for storage and handling?
A5:
-
Compatible Materials: High-density polyethylene (HDPE), stainless steel, and steel containers with a polyester resin coating are suitable for storing DMMA.[9]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, acids, alkali metals, and strong bases, as these can neutralize the inhibitor and initiate polymerization.[9]
Q6: What is the expected shelf life of DMMA?
A6: The shelf life of DMMA is highly dependent on storage conditions and inhibitor concentration. While a specific expiration date is often not provided by manufacturers without stability data for a particular batch, properly stored DMMA with an adequate concentration of inhibitor can be expected to remain stable for an extended period. It is crucial to monitor the inhibitor concentration and the physical appearance of the monomer over time.
Troubleshooting Guide
Problem 1: I have observed solid particles or a viscous liquid in my bottle of DMMA.
-
Cause: This is a strong indication that polymerization has initiated. This can be caused by depletion of the inhibitor, exposure to high temperatures or light, or contamination.
-
Solution:
-
Do not use the material. The polymerization process is exothermic and can accelerate, potentially leading to a dangerous runaway reaction.[]
-
Isolate the container. Move the container to a cool, well-ventilated area away from other chemicals and potential ignition sources.
-
Do not attempt to redissolve the polymer. Adding heat will only accelerate the polymerization.
-
Contact your institution's environmental health and safety (EHS) department for guidance on proper disposal.
-
Problem 2: I suspect my DMMA may have been exposed to high temperatures.
-
Cause: Elevated temperatures can accelerate the depletion of the inhibitor and increase the rate of polymerization.
-
Solution:
-
Visually inspect the monomer. Check for any signs of increased viscosity or the presence of solid particles.
-
Test the inhibitor concentration. If you have the capability, perform a quantitative analysis of the MEHQ concentration (see Experimental Protocol 1).
-
If the inhibitor concentration is significantly below the recommended level (e.g., < 200 ppm), it is advisable to add more MEHQ or dispose of the monomer.
-
If the monomer appears normal and the inhibitor concentration is sufficient, it may still be usable, but should be monitored closely.
-
Problem 3: The DMMA has a yellow or brown discoloration.
-
Cause: Discoloration can be a sign of degradation or the presence of impurities. While slight yellowing may not always indicate polymerization, it warrants investigation.
-
Solution:
-
Perform a visual inspection for any signs of polymerization.
-
Check the inhibitor concentration.
-
If in doubt, it is safer to dispose of the material.
-
Data Presentation
Table 1: Recommended Storage and Handling Parameters for this compound (DMMA)
| Parameter | Recommendation | Rationale |
| Inhibitor | Monomethyl Ether of Hydroquinone (MEHQ) | Effective free-radical scavenger.[] |
| Inhibitor Concentration | ~500 ppm | Standard concentration for commercial products.[4][5][6][7][8] |
| Storage Temperature | Below 25°C | Minimizes inhibitor depletion and polymerization rate.[3] |
| Storage Environment | Cool, dry, well-ventilated, dark place | Prevents initiation by heat, moisture, and UV light.[9] |
| Compatible Containers | HDPE, Stainless Steel, Coated Steel | Chemically resistant and do not promote polymerization.[9] |
| Incompatible Substances | Strong acids, strong bases, oxidizing agents, peroxides | Can neutralize the inhibitor and initiate polymerization.[9] |
Experimental Protocols
Protocol 1: Quantitative Analysis of MEHQ in DMMA by UV-Vis Spectrophotometry
This protocol provides a method for determining the concentration of MEHQ in a DMMA sample.
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
This compound (DMMA), inhibitor-free (if available for blank) or a new, unopened bottle of DMMA with a known MEHQ concentration.
-
MEHQ standard
-
Methanol (HPLC grade)
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of MEHQ in methanol (e.g., 1000 ppm).
-
From the stock solution, prepare a series of standard solutions of MEHQ in methanol with concentrations ranging from 1 ppm to 20 ppm.
-
-
Preparation of Sample Solution:
-
Accurately weigh a sample of the DMMA to be tested (e.g., 1 gram) into a volumetric flask.
-
Dilute the sample with methanol to a known volume to achieve an expected MEHQ concentration within the range of your standards.
-
-
UV-Vis Measurement:
-
Set the spectrophotometer to scan a wavelength range that includes the absorbance maximum of MEHQ (approximately 292 nm).
-
Use methanol as a blank to zero the instrument.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance.
-
Measure the absorbance of the diluted DMMA sample solution at the same wavelength.
-
-
Data Analysis:
-
Plot a calibration curve of absorbance versus the concentration of the MEHQ standards.
-
Determine the concentration of MEHQ in the diluted DMMA sample by using the calibration curve and the measured absorbance.
-
Calculate the original concentration of MEHQ in the undiluted DMMA sample, accounting for the dilution factor.
-
Protocol 2: Visual Inspection for Polymer Content
This is a qualitative method to quickly assess the presence of polymer in DMMA.
Materials:
-
Clear glass test tube or beaker
-
This compound (DMMA) sample
-
Methanol
Procedure:
-
Observation:
-
Place a small amount of the DMMA sample in a clear glass container.
-
Visually inspect the liquid against a well-lit background. The liquid should be clear and free of any suspended particles, haze, or sediment.
-
-
Solubility Test:
-
Add a small amount of the DMMA sample to a larger volume of methanol and mix.
-
DMMA is soluble in methanol, while poly(DMMA) is not.
-
If the solution becomes cloudy or a precipitate forms, it indicates the presence of polymer.
-
Mandatory Visualizations
Caption: Mechanism of DMMA polymerization and inhibition by MEHQ.
Caption: Troubleshooting workflow for stored this compound (DMMA).
References
Technical Support Center: Controlled Polymerization of N,N-Dimethylacrylamide
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the challenges encountered during the controlled radical polymerization of N,N-Dimethylacrylamide (DMAm).
A Note on Monomer Terminology: While the query specified N,N-Dimethylmethacrylamide (DMMAm), the vast majority of scientific literature on controlled polymerization focuses on N,N-Dimethylacrylamide (DMAm) . N,N-disubstituted methacrylamides, like DMMAm, are known to be very difficult or impossible to homopolymerize via conventional radical methods[1][2]. Therefore, this guide will focus on the challenges and solutions for the more commonly polymerized DMAm. A specific FAQ will address the challenges of polymerizing DMMAm.
Troubleshooting Guide
This guide addresses common problems researchers face during the controlled polymerization of DMAm using techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.
Problem 1: My ATRP of DMAm results in a polymer with high polydispersity (PDI > 1.5) and poor control.
-
Question: Why is my ATRP of N,N-Dimethylacrylamide uncontrolled, leading to broad molecular weight distributions?
-
Answer: This is a frequently observed challenge. The primary cause is that copper salts, used as the catalyst in ATRP, can complex with the amide group on the polymer chain ends.[3][4] This complexation stabilizes the propagating radical, which slows down the deactivation step.[3][4] A slow deactivation rate leads to a higher concentration of active radicals, increasing the likelihood of termination reactions that broaden the molecular weight distribution.[3] Additionally, a side reaction involving the displacement of the terminal bromine by the penultimate amide nitrogen can occur, leading to a loss of chain-end functionality.[3][5]
-
Question: How can I improve the control of my DMAm ATRP?
-
Answer:
-
Ligand Selection is Critical: Standard ligands like bipyridines or linear amines often result in very low conversions or poor control.[5] More strongly electron-donating, cyclic amine ligands such as 1,4,8,11-tetramethyl-1,4,8,11-tetraazacyclotetradecane (Me4Cyclam) or tris(2-dimethylaminoethyl)amine (Me6TREN) have shown better results, although control can still be challenging.[5][6] Using Me6TREN with a methyl 2-chloropropionate initiator in toluene at room temperature has been shown to yield polymers with low polydispersity (Mw/Mn < 1.2).[6][7]
-
Choice of Halogen: While both bromine and chlorine-based initiators can be used, chlorinated systems (e.g., methyl-2-chloropropionate with CuCl) tend to have much slower reaction rates.[4] This can sometimes provide better control, although conversions may be sluggish.[4]
-
Solvent and Temperature: The polymerization can be performed in various solvents, including toluene, water, or n-butanol.[3] Polymerizations in water can be extremely fast, completing within minutes, which often makes control difficult.[3] Running the reaction at a lower temperature, such as room temperature, can help slow down the process and reduce termination events.[6]
-
Problem 2: The conversion in my DMAm ATRP is very low or stalls at a certain point.
-
Question: My ATRP of DMAm stops before reaching high monomer conversion. What is the cause?
-
Answer: This issue is often attributed to the loss of activity of the catalytic system rather than the loss of active chain ends.[6][7] The poly(DMAm) itself can competitively complex with the copper catalyst, forming species with lower catalytic activity and effectively sequestering the catalyst.[5]
-
Question: What is the solution for achieving higher conversion in DMAm ATRP?
-
Answer: A straightforward approach to drive the polymerization to higher conversion is to increase the catalyst-to-initiator ratio ([catalyst]/[initiator]).[6][7] This ensures that even if some catalyst is deactivated by the polymer, enough active catalyst remains to sustain the polymerization.
Problem 3: My GPC trace for a RAFT polymerization of DMAm shows a bimodal distribution or a high molecular weight shoulder.
-
Question: Why does my poly(DMAm) from RAFT polymerization have a bimodal molecular weight distribution?
-
Answer: A bimodal distribution, particularly when using dithiobenzoate RAFT agents like benzyl dithiobenzoate (BDB), can be due to the presence of two distinct "active" species during the polymerization.[8] More commonly, a high molecular weight shoulder or impurity is observed, which is attributed to species arising from irreversible bimolecular termination reactions.[8]
-
Question: How can I eliminate these high molecular weight impurities or the bimodal distribution in my RAFT polymerization?
-
Answer:
-
Increase the CTA/Initiator Ratio: The most effective way to reduce termination events is to increase the ratio of the Chain Transfer Agent (CTA) to the initiator ([CTA]/[I]).[8] Ratios as high as 80/1 have been shown to successfully eliminate high molecular weight impurities.[8]
-
Choose an Appropriate CTA: The structure of the CTA is crucial. For DMAm, novel acrylamido-based CTAs like N,N-dimethyl-s-thiobenzoylthiopropionamide (TBP) and N,N-dimethyl-s-thiobenzoylthioacetamide (TBA) have been shown to be highly effective.[8] Trithiocarbonates are also generally recommended for acrylamide-type monomers.[9]
-
Problem 4: My RAFT polymerization of DMAm has a long induction period and/or is very slow.
-
Question: The polymerization doesn't start for a long time, and the overall rate is slow. What's wrong?
-
Answer: Long induction periods are almost always caused by the presence of inhibitors, with dissolved oxygen being the most common culprit.[9] Slow polymerization rates can be due to retardation effects from certain CTAs (like dithiobenzoates) or a suboptimal choice of solvent or temperature.[9]
-
Question: What steps can I take to ensure a timely start and reasonable rate for my RAFT polymerization?
-
Answer:
-
Thorough Deoxygenation: It is critical to remove all dissolved oxygen from the reaction mixture. This can be done by sparging with an inert gas like nitrogen or argon for at least 30 minutes.[9] For maximum efficiency, performing several freeze-pump-thaw cycles is the gold standard.[10]
-
Solvent Choice: While water is a possible solvent, RAFT polymerization of acrylamides in aqueous media can be challenging.[9][11] Dimethyl sulfoxide (DMSO) has been demonstrated to be an excellent solvent that often leads to higher conversion rates and better control.[9][12]
-
Temperature: The reaction temperature should be appropriate for the chosen initiator. For common initiators like AIBN or ACVA, a temperature of around 70°C is typical.[9][10]
-
Frequently Asked Questions (FAQs)
-
Question 1: Why is the controlled polymerization of N,N-Dimethylacrylamide (DMAm) generally considered challenging?
-
Answer: The challenges stem from the high reactivity of the monomer and the interaction of its amide functionality with polymerization components. In ATRP, the amide group interferes with the copper catalyst, disrupting the activation/deactivation equilibrium.[3][4] In RAFT, the high propagation rate of acrylamides can make it difficult to control the process, often requiring careful selection of the CTA and a high CTA-to-initiator ratio to minimize termination.[8]
-
Question 2: Which method is better for controlled polymerization of DMAm: ATRP or RAFT?
-
Answer: Both methods have been used, but RAFT polymerization generally offers more robust control for DMAm. While successful ATRP has been reported, it requires very specific ligand/initiator systems and can suffer from catalyst deactivation.[6][7] RAFT, particularly with well-chosen CTAs and optimized conditions (e.g., high [CTA]/[I] ratio), can reliably produce well-defined poly(DMAm) with low polydispersity.[8]
-
Question 3: What are the standard procedures for purifying the DMAm monomer and the resulting polymer?
-
Answer:
-
Monomer Purification: Commercial DMAm contains inhibitors (like MEHQ) that must be removed before polymerization. The standard method is vacuum distillation.[3][4]
-
Polymer Purification: After polymerization, the crude product contains unreacted monomer, initiator fragments, and residual catalyst (for ATRP) or CTA (for RAFT). The most common purification method is precipitation. The reaction mixture is concentrated and then precipitated into a non-solvent, such as diethyl ether or hexane.[10][13] This process may need to be repeated to achieve high purity. For ATRP-synthesized polymers, passing the polymer solution through a column of neutral alumina can remove the copper catalyst.
-
-
Question 4: How can I accurately characterize my poly(DMAm)?
-
Answer: The standard method for determining molecular weight (Mn, Mw) and polydispersity index (PDI) is Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC).[13] It is important to use an appropriate solvent system for the SEC, such as DMF with LiBr, at a controlled temperature (e.g., 45 °C).[13] The structure of the polymer can be confirmed using ¹H NMR spectroscopy.[10]
-
Question 5: Can this compound (DMMAm) be polymerized in a controlled manner?
-
Answer: Homopolymerization of N,N-disubstituted methacrylamides like DMMAm is generally unsuccessful using conventional radical polymerization techniques.[1][2] While they can be copolymerized with other monomers, achieving a controlled homopolymerization is a significant challenge and is not widely reported in the literature, unlike its acrylamide counterpart.[1][14]
Data Presentation
Table 1: Summary of Selected ATRP Conditions for N,N-Dimethylacrylamide (DMAm)
| Ligand | Initiator | Catalyst | Solvent | Temp. (°C) | Time (h) | Conv. (%) | Mn (GPC) | PDI (Mw/Mn) | Reference |
| Me4Cyclam | N,N-Dimethyl-2-bromopropionamide | CuBr | Toluene | 25 | 1 | 96 | 9900 | 1.50 | [4] |
| Me6TREN | N,N-Dimethyl-2-bromopropionamide | CuBr | Bulk | 25 | < 0.02 | >98 | 21500 | 2.10 | [4] |
| Me6TREN | Methyl 2-chloropropionate | CuCl | Toluene | 20 | 24 | 79 | 9600 | 1.20 | [6] |
| Me4Cyclam | N,N-Dimethyl-2-chloropropionamide | CuCl | Toluene/DMF (9:1) | 25 | 24 | 18 | 7000 | 1.90 | [4] |
Table 2: Summary of Selected RAFT Conditions for N,N-Dimethylacrylamide (DMAm)
| RAFT Agent (CTA) | Initiator | [CTA]/[I] Ratio | Solvent | Temp. (°C) | Time (h) | PDI (Mw/Mn) | Notes | Reference |
| Benzyl dithiobenzoate (BDB) | AIBN | 5/1 | 1,4-Dioxane | 70 | 4 | Bimodal | Bimodal molecular weight distribution observed. | [8] |
| Cumyl dithiobenzoate (CDB) | AIBN | 5/1 | 1,4-Dioxane | 70 | 4 | ~1.3-1.4 | High MW impurity present. | [8] |
| N,N-dimethyl-s-thiobenzoylthiopropionamide (TBP) | AIBN | 80/1 | 1,4-Dioxane | 70 | 4 | < 1.15 | High MW impurity eliminated at high CTA/I ratio. | [8] |
| Np-CTA-Np* | AIBN | 25/1 | 1,4-Dioxane | 70 | 4 | ~1.1 | Controlled polymerization. | [10] |
*Np-CTA-Np is a specific bifunctional RAFT agent described in the reference.
Experimental Protocols
Protocol 1: Monomer Purification (Vacuum Distillation)
-
Place N,N-Dimethylacrylamide (DMAm) in a round-bottom flask equipped with a magnetic stir bar.
-
Assemble a vacuum distillation apparatus.
-
Apply vacuum and gently heat the flask in an oil bath.
-
Collect the clear, colorless distillate, which is the purified monomer, free of inhibitors.[3][4]
-
Store the purified monomer at a low temperature (e.g., < 4 °C) and use it within a short period to prevent spontaneous polymerization.
Protocol 2: Representative ATRP of DMAm with Improved Control [6]
-
Reactants:
-
Monomer: N,N-Dimethylacrylamide (DMAm), purified
-
Initiator: Methyl 2-chloropropionate (MCP)
-
Catalyst: Copper(I) Chloride (CuCl)
-
Ligand: Tris(2-dimethylaminoethyl)amine (Me6TREN)
-
Solvent: Toluene, anhydrous
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add CuCl.
-
Add anhydrous toluene via syringe, followed by the Me6TREN ligand. Stir until a homogenous catalyst complex forms.
-
Add the purified DMAm monomer, followed by the MCP initiator to start the polymerization.
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Maintain the reaction at room temperature (20 °C) with stirring.
-
Take samples periodically via a degassed syringe to monitor conversion (by ¹H NMR) and molecular weight evolution (by SEC/GPC).
-
To quench the reaction, open the flask to air and dilute with a suitable solvent like THF.
-
Pass the solution through a short column of neutral alumina to remove the copper catalyst.
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Precipitate the polymer by adding the solution dropwise into a large excess of a non-solvent like cold diethyl ether or hexane.
-
Collect the purified polymer by filtration and dry under vacuum.
-
Protocol 3: Representative RAFT Polymerization of DMAm [8][10]
-
Reactants:
-
Monomer: N,N-Dimethylacrylamide (DMAm), purified
-
RAFT Agent (CTA): e.g., N,N-dimethyl-s-thiobenzoylthiopropionamide (TBP)
-
Initiator: Azobisisobutyronitrile (AIBN), recrystallized
-
Solvent: 1,4-Dioxane, anhydrous
-
-
Procedure:
-
In a flask equipped with a magnetic stir bar, dissolve the CTA, DMAm monomer, and AIBN in 1,4-dioxane. A high [CTA]/[I] ratio (e.g., 50/1 or higher) is recommended to minimize termination.[8]
-
Seal the flask with a rubber septum.
-
Deoxygenate the solution thoroughly by performing at least three freeze-pump-thaw cycles.[10]
-
After the final cycle, backfill the flask with an inert gas (Nitrogen or Argon).
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C for AIBN).
-
Allow the polymerization to proceed for the planned duration (e.g., 4-24 hours).
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Quench the polymerization by rapidly cooling the flask in an ice bath and exposing the contents to air.
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Concentrate the resulting mixture under reduced pressure.
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Precipitate the polymer by adding the concentrated solution dropwise into a large excess of a stirred non-solvent (e.g., cold diethyl ether).
-
Collect the polymer by filtration and dry under vacuum until a constant weight is achieved.
-
Visualizations
Troubleshooting Workflows
Caption: Troubleshooting workflow for common issues in ATRP of DMAm.
Caption: Troubleshooting workflow for common issues in RAFT of DMAm.
Logical Relationship Diagram
Caption: Logic for selecting a CRP method for N,N-Dimethylacrylamide.
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. Synthesis of Thermo-Responsive Polymer via Radical (Co)polymerization of N,N-Dimethyl-α-(hydroxymethyl)acrylamide with N,N-Diethylacrylamide [mdpi.com]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Additional Monomers - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. polymersource.ca [polymersource.ca]
- 14. smtworldwide.com [smtworldwide.com]
"optimizing initiator concentration for N,N-Dimethylmethacrylamide polymerization"
Welcome to the technical support center for the polymerization of N,N-Dimethylmethacrylamide (DMMAm). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What are the common initiators for the free-radical polymerization of this compound (DMMAm)?
A1: For free-radical polymerization of methacrylamides, common initiators include:
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Thermal Initiators: These decompose upon heating to generate free radicals. A widely used example is Azobisisobutyronitrile (AIBN).
-
Redox Initiators: This class of initiators consists of a pair of compounds, an oxidizing agent and a reducing agent, which generate free radicals at lower temperatures. A common system is Ammonium Persulfate (APS) paired with N,N,N',N'-tetramethylethylenediamine (TEMED). This is particularly useful for aqueous polymerizations.
It is important to note that the homopolymerization of N,N-disubstituted methacrylamides like DMMAm via conventional free-radical methods can be challenging.[1]
Q2: How does the initiator concentration impact the molecular weight of the resulting poly(this compound)?
A2: The molecular weight of the polymer is generally inversely proportional to the initiator concentration. A higher initiator concentration leads to the formation of a larger number of polymer chains, with each chain having a shorter length, resulting in a lower average molecular weight.[2][3] Conversely, a lower initiator concentration will produce fewer, longer polymer chains, leading to a higher average molecular weight.[2]
Q3: What is the effect of initiator concentration on the rate of polymerization and monomer conversion?
A3: The rate of polymerization is typically directly proportional to the initiator concentration. An increased initiator concentration leads to a higher rate of initiation, which in turn accelerates the overall polymerization rate and can lead to higher monomer conversion in a given timeframe.[2][3] However, an excessively high initiator concentration can lead to premature termination reactions, which may negatively impact the final conversion and polymer properties.
Q4: Can oxygen in the reaction mixture affect the polymerization of DMMAm?
A4: Yes, oxygen is a potent inhibitor of free-radical polymerization. It can react with the initiating radicals to form unreactive peroxide species, thus preventing the initiation of polymerization. It is crucial to degas the reaction mixture thoroughly before initiating the polymerization. This can be achieved by sparging with an inert gas like nitrogen or argon, or by using freeze-pump-thaw cycles.
Q5: My DMMAm polymerization is not proceeding. What could be the issue?
A5: Several factors could contribute to a failed polymerization:
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Inhibitor Presence: Besides oxygen, the monomer itself may contain an inhibitor from manufacturing to prevent premature polymerization during storage. This inhibitor needs to be removed, typically by passing the monomer through an inhibitor removal column.
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Insufficient Initiator: The initiator concentration might be too low to overcome the effects of any residual inhibitors.
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Inactive Initiator: The initiator may have degraded. It is always recommended to use fresh initiator solutions.
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Low Temperature: If using a thermal initiator, the reaction temperature may not be high enough to cause efficient decomposition of the initiator.
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Monomer Purity: Impurities in the monomer or solvent can interfere with the polymerization process.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Slow or No Polymerization | 1. Insufficient initiator concentration. 2. Presence of oxygen or other inhibitors. 3. Inactive initiator. 4. Low reaction temperature (for thermal initiators). | 1. Incrementally increase the initiator concentration. 2. Ensure thorough degassing of the reaction mixture. Consider using an inhibitor removal column for the monomer. 3. Prepare fresh initiator solutions. 4. Increase the reaction temperature to the recommended level for your chosen initiator. |
| Low Polymer Molecular Weight | 1. High initiator concentration. 2. Presence of chain transfer agents (impurities or solvent). | 1. Systematically decrease the initiator concentration. 2. Purify the monomer and solvent to remove any potential chain transfer agents. |
| High Polydispersity Index (PDI) | 1. Non-uniform initiation. 2. Poor temperature control. | 1. Ensure rapid and uniform mixing of the initiator into the reaction mixture. 2. Maintain a constant and uniform temperature throughout the polymerization. |
| Inconsistent Results Between Batches | 1. Variable initiator activity. 2. Inconsistent degassing. 3. Temperature fluctuations. | 1. Use freshly prepared initiator solutions for each experiment. 2. Standardize the degassing procedure (time, gas flow rate). 3. Use a temperature-controlled reaction setup. |
Data Presentation
The following tables provide illustrative data on how initiator concentration can affect polymerization outcomes, based on studies of similar monomers. Note that the specific values for DMMAm may vary and should be determined experimentally.
Table 1: Effect of AIBN Initiator Concentration on the Polymerization of a Methacrylate Monomer (Illustrative)
| AIBN Concentration (wt% of monomer) | Polymerization Time (hours) | Conversion (%) | Average Molecular Weight ( g/mol ) | PDI |
| 0.5 | 6 | 85 | 150,000 | 2.1 |
| 1.0 | 4 | 92 | 90,000 | 1.9 |
| 2.0 | 2 | 95 | 50,000 | 1.8 |
This table illustrates the general trend that as initiator concentration increases, polymerization time decreases, and molecular weight decreases.
Table 2: Effect of APS/TEMED Initiator Concentration on the Polymerization of an Acrylamide Monomer in Aqueous Solution (Illustrative)
| APS (mol%) | TEMED (mol%) | Gelation Time (minutes) | Final Conversion (%) |
| 0.05 | 0.05 | 60 | 88 |
| 0.10 | 0.10 | 30 | 94 |
| 0.20 | 0.20 | 15 | 97 |
This table demonstrates that increasing the concentration of the redox initiator system significantly reduces the gelation time and can improve the final monomer conversion.
Experimental Protocols
General Protocol for Free-Radical Polymerization of this compound
This protocol provides a general starting point. The optimal conditions, particularly the initiator concentration, should be determined experimentally.
Materials:
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This compound (DMMAm), inhibitor removed
-
Solvent (e.g., toluene, dioxane, or water, depending on the initiator)
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Initiator (e.g., AIBN or APS/TEMED)
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Inert gas (Nitrogen or Argon)
Procedure:
-
Monomer and Solvent Preparation: In a reaction vessel, dissolve the desired amount of DMMAm in the chosen solvent.
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Degassing: Sparge the solution with an inert gas for 30-60 minutes to remove dissolved oxygen.
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Initiator Addition:
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For thermal initiation (AIBN): Dissolve the AIBN in a small amount of the reaction solvent and add it to the reaction vessel.
-
For redox initiation (APS/TEMED): Prepare fresh aqueous solutions of APS and TEMED. Add the APS solution to the reaction mixture, followed by the TEMED solution.
-
-
Polymerization:
-
For thermal initiation: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C for AIBN) and maintain this temperature for the duration of the polymerization.
-
For redox initiation: The reaction can proceed at room temperature.
-
-
Monitoring: Monitor the progress of the polymerization by observing the increase in viscosity of the solution. Samples can be taken at different time points to determine monomer conversion via techniques like NMR or gravimetry.
-
Termination and Isolation: Once the desired conversion is reached, terminate the polymerization by cooling the reaction mixture and exposing it to air. Precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent (e.g., cold methanol or hexane).
-
Purification and Drying: Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it in a vacuum oven until a constant weight is achieved.
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Characterization: Characterize the polymer for its molecular weight and PDI using Gel Permeation Chromatography (GPC).
Visualizations
Caption: Troubleshooting workflow for DMMAm polymerization.
Caption: General experimental workflow for DMMAm polymerization.
References
"troubleshooting broad molecular weight distribution in poly(N,N-Dimethylmethacrylamide)"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with poly(N,N-Dimethylmethacrylamide) synthesis, specifically addressing the challenge of a broad molecular weight distribution (high polydispersity index, PDI).
Frequently Asked Questions (FAQs)
Q1: My poly(this compound) has a high PDI. What are the most common causes?
A broad molecular weight distribution in the polymerization of N,N-Dimethylacrylamide and related monomers can stem from several factors, particularly when aiming for a controlled or living polymerization. The most frequent causes include:
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Impurities: Residual inhibitors from the monomer, oxygen in the reaction system, or impurities in the solvent can interfere with the polymerization mechanism.
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Inappropriate Initiator Concentration: An incorrect ratio of initiator to monomer or chain transfer agent can lead to an excessive number of initiated chains or side reactions, broadening the PDI.[1][2]
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Poor Chain Transfer Agent (CTA) Selection (for RAFT): The choice of the RAFT agent is critical for controlling the polymerization of acrylamides. An unsuitable CTA can result in inefficient chain transfer and loss of control.[3][4]
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Suboptimal Reaction Conditions: Temperature, solvent choice, and reaction time can all significantly impact the control over the polymerization.[5][6]
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Presence of Oxygen: Oxygen can inhibit radical polymerizations by reacting with radicals to form less reactive peroxy radicals, quenching the polymerization.[7]
Q2: How does the initiator concentration affect the molecular weight distribution?
The concentration of the initiator plays a crucial role in controlled radical polymerization. An increased initiator concentration generally leads to a higher rate of polymerization.[2] However, it can also increase the likelihood of termination reactions, which can broaden the molecular weight distribution.[1] In controlled polymerization techniques like RAFT, the ratio of the initiator to the chain transfer agent (CTA) is critical. A high initiator-to-CTA ratio can lead to the generation of a significant number of polymer chains not controlled by the RAFT agent, resulting in a multimodal or broad molecular weight distribution.[3]
Q3: Can the choice of solvent impact the PDI of my polymer?
Yes, the solvent can significantly influence the polymerization. Some solvents can participate in chain transfer reactions, where the growing polymer chain reacts with a solvent molecule, terminating its growth and initiating a new, smaller chain.[5][8] This leads to a broader molecular weight distribution. The polarity and viscosity of the solvent can also affect the reaction kinetics and the conformation of the growing polymer chains, which can in turn influence the PDI.[5]
Q4: What is the importance of degassing, and what are the recommended methods?
Degassing is a critical step to remove dissolved oxygen from the reaction mixture. Oxygen is a radical scavenger and can inhibit or quench the polymerization, leading to poor control and a broad PDI.[7] Common laboratory degassing techniques include:
-
Freeze-Pump-Thaw Cycles: This is a highly effective method for removing dissolved gases. The solvent is frozen, a vacuum is applied to remove the gas in the headspace, and then the solvent is thawed to release more dissolved gas. This cycle is typically repeated three to four times.
-
Purging with an Inert Gas: Bubbling an inert gas, such as nitrogen or argon, through the reaction mixture for a sufficient amount of time (e.g., 30-60 minutes) can displace dissolved oxygen.
-
Enzymatic Degassing: For some systems, particularly in aqueous solutions, enzymatic methods using glucose oxidase can be employed to remove oxygen.[7]
Q5: I'm using RAFT polymerization. Why might I be seeing a bimodal molecular weight distribution?
A bimodal molecular weight distribution in RAFT polymerization of N,N-Dimethylacrylamide can be indicative of several issues:
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Inefficient RAFT Agent: The chosen RAFT agent may not be suitable for the monomer, leading to poor control over the polymerization and the formation of a population of uncontrolled polymer chains.[3]
-
Impure RAFT Agent: Impurities in the RAFT agent can lead to side reactions and a loss of control.
-
Incorrect Initiator-to-CTA Ratio: As mentioned earlier, a high concentration of initiator relative to the CTA can result in a significant amount of conventionally initiated polymer chains, leading to a second, higher molecular weight peak.[3][4]
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Slow Reinitiation: If the radical leaving group from the RAFT agent is slow to reinitiate polymerization, it can lead to a build-up of terminated chains and a bimodal distribution.[3]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving issues leading to a broad molecular weight distribution in your poly(this compound) synthesis.
Diagram: Troubleshooting Workflow
Caption: Troubleshooting workflow for addressing broad molecular weight distribution.
Data Presentation
The following table summarizes the effect of varying the Chain Transfer Agent (CTA) to Initiator ratio on the Polydispersity Index (PDI) in the RAFT polymerization of N,N-Dimethylacrylamide, based on literature findings.
| CTA/Initiator Ratio | Observed PDI (Mw/Mn) | Molecular Weight Distribution | Reference |
| 5/1 | High or Bimodal | Broad | [3][4] |
| 80/1 | Low (< 1.2) | Narrow | [3] |
Note: The specific PDI values can vary depending on the specific CTA, initiator, solvent, and temperature used.
Experimental Protocols
Monomer Purification
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Objective: To remove inhibitors (e.g., MEHQ) that can interfere with radical polymerization.
-
Method 1: Vacuum Distillation:
-
Method 2: Passage through a Column:
-
Pack a chromatography column with basic alumina.
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Dissolve the N,N-Dimethylacrylamide in a suitable solvent (e.g., dichloromethane).
-
Pass the monomer solution through the alumina column to remove the inhibitor.
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Remove the solvent under reduced pressure.
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Store the purified monomer as described above.
-
General Protocol for RAFT Polymerization
-
Objective: To synthesize poly(this compound) with a controlled molecular weight and narrow PDI.
-
Materials:
-
Procedure:
-
In a Schlenk flask equipped with a magnetic stir bar, add the RAFT agent, monomer, and solvent.
-
Seal the flask and perform at least three freeze-pump-thaw cycles to thoroughly deoxygenate the mixture.
-
After the final thaw, backfill the flask with an inert gas (e.g., argon or nitrogen).
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In a separate vial, dissolve the initiator in a small amount of deoxygenated solvent.
-
Using a gas-tight syringe, transfer the initiator solution to the reaction flask.
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Place the sealed flask in a preheated oil bath at the desired reaction temperature (e.g., 70 °C).[12]
-
Allow the polymerization to proceed for the desired time. Samples can be taken periodically via a degassed syringe to monitor conversion and molecular weight evolution.
-
To quench the polymerization, cool the reaction mixture to room temperature and expose it to air.
-
Precipitate the polymer in a suitable non-solvent (e.g., diethyl ether or cold hexanes).
-
Filter and dry the polymer under vacuum to a constant weight.
-
Characterize the polymer's molecular weight and PDI using Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC).[14]
-
Visualization of RAFT Polymerization Mechanism
The following diagram illustrates the key equilibria in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a common technique for controlling the polymerization of this compound.
Caption: Key equilibria in RAFT polymerization for controlled polymer synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. Enzyme-Deoxygenated Low Parts per Million Atom Transfer Radical Polymerization in Miniemulsion and Ab Initio Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. rsc.org [rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. RAFT dispersion polymerization of N , N -dimethylacrylamide in a series of n -alkanes using a thermoresponsive poly( tert -octyl acrylamide) steric st ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY00045D [pubs.rsc.org]
- 13. Versatile RAFT dispersion polymerization in cononsolvents for the synthesis of thermoresponsive nanogels with controlled composition, functionality and architecture - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
"effect of temperature on N,N-Dimethylmethacrylamide polymerization rate"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of N,N-Dimethylmethacrylamide (DMMAm).
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of temperature on the polymerization rate of this compound (DMMAm)?
A1: While specific kinetic data for the polymerization of this compound (DMMAm) is not extensively documented in publicly available literature, the general principles of free-radical polymerization apply. The polymerization rate is expected to increase with temperature. This is because higher temperatures increase the rate of decomposition of the initiator, leading to a higher concentration of free radicals, and also increase the propagation rate constant. However, it is important to note that excessively high temperatures can have detrimental effects on the resulting polymer.
Q2: Are there any specific challenges associated with the polymerization of DMMAm?
A2: N,N-disubstituted methacrylamides, such as DMMAm, are known to be less polymerizable than their acrylamide counterparts due to steric hindrance from the α-methyl group. This can result in slower polymerization rates or lower monomer conversions. Careful optimization of reaction conditions, including temperature and initiator concentration, is crucial for successful polymerization.
Q3: How does temperature affect the molecular weight of the resulting poly(this compound)?
A3: While a higher temperature increases the polymerization rate, it can also lead to a lower average molecular weight of the polymer. This is due to an increased rate of chain transfer reactions and termination reactions at elevated temperatures, which results in the formation of shorter polymer chains. Therefore, the reaction temperature must be optimized to strike a balance between a practical polymerization rate and achieving the desired molecular weight.
Q4: Can you provide a starting point for the polymerization temperature for DMMAm?
A4: A common starting point for the radical polymerization of similar monomers, such as N,N-Dimethylacrylamide (DMAA), is in the range of 60-80°C, particularly when using an azo initiator like AIBN (Azobisisobutyronitrile).[1] For instance, a successful copolymerization of a related monomer, N,N-dimethyl-α-(hydroxymethyl)acrylamide, was carried out at 65°C. The optimal temperature for your specific system will depend on the initiator used, the solvent, and the desired properties of the final polymer. It is recommended to perform a series of small-scale experiments at different temperatures to determine the optimal conditions.
Troubleshooting Guide
Issue 1: Polymerization is slow or does not initiate.
-
Possible Cause: Low Reaction Temperature
-
Troubleshooting Steps: Increase the reaction temperature in increments of 5-10°C. Ensure that the chosen temperature is within the optimal range for your initiator. For example, AIBN is commonly used in the 50-70°C range.[2]
-
-
Possible Cause: Presence of Oxygen
-
Troubleshooting Steps: Oxygen is a potent inhibitor of free-radical polymerization. Ensure that the reaction mixture is thoroughly degassed before initiating the polymerization. This can be achieved by sparging with an inert gas like nitrogen or argon for an extended period or by using several freeze-pump-thaw cycles.
-
-
Possible Cause: Inactive or Insufficient Initiator
-
Troubleshooting Steps: Use a fresh batch of initiator that has been stored correctly. You may need to increase the initiator concentration, but be aware that this can also lead to a lower molecular weight of the polymer.[3]
-
Issue 2: The resulting polymer has a low molecular weight.
-
Possible Cause: High Reaction Temperature
-
Troubleshooting Steps: As mentioned previously, excessively high temperatures can increase the rate of chain transfer and termination reactions. Try lowering the reaction temperature to achieve a better balance between the polymerization rate and the desired molecular weight.
-
-
Possible Cause: High Initiator Concentration
-
Troubleshooting Steps: A high concentration of initiator leads to the simultaneous growth of many polymer chains, resulting in a lower average molecular weight. Reduce the initiator concentration to favor the growth of longer polymer chains.
-
Issue 3: The polymerization reaction is uncontrolled and leads to premature gelling.
-
Possible Cause: High Reaction Temperature
-
Troubleshooting Steps: High temperatures can cause a rapid and uncontrolled polymerization, leading to a phenomenon known as the gel effect, especially in bulk polymerizations. Lower the reaction temperature or implement a more gradual heating profile to maintain control over the reaction.
-
-
Possible Cause: High Monomer Concentration (Bulk Polymerization)
-
Troubleshooting Steps: Bulk polymerizations are more susceptible to the gel effect due to the high viscosity of the reaction mixture. Consider performing the polymerization in a suitable solvent to help dissipate heat and control the viscosity.[3]
-
Experimental Protocols
General Protocol for Investigating the Effect of Temperature on DMMAm Polymerization
This protocol provides a general framework. Specific concentrations and times will need to be optimized for your particular experimental setup.
-
Monomer and Reagent Purification:
-
Pass this compound (DMMAm) through a column of basic alumina to remove any inhibitors.
-
Recrystallize the initiator (e.g., AIBN) from a suitable solvent (e.g., methanol) before use.
-
Ensure all solvents are of high purity and are deoxygenated.
-
-
Reaction Setup:
-
In a reaction vessel equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add the desired amount of DMMAm and solvent (if applicable).
-
Degas the mixture by bubbling nitrogen gas through it for at least 30 minutes.[3]
-
-
Initiation and Polymerization:
-
In a separate flask, dissolve the initiator in a small amount of the deoxygenated solvent.
-
Heat the monomer solution to the desired reaction temperature (e.g., 50°C, 60°C, 70°C) using a constant temperature bath.
-
Once the temperature has stabilized, add the initiator solution to the reaction vessel.[3]
-
-
Monitoring the Reaction:
-
At regular time intervals, take samples from the reaction mixture to determine the monomer conversion. This can be done using techniques such as ¹H NMR spectroscopy or gas chromatography.
-
-
Termination and Polymer Isolation:
-
After the desired reaction time or conversion is reached, quench the polymerization by cooling the reaction mixture in an ice bath and exposing it to air.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., diethyl ether or hexane).
-
Filter and dry the polymer under vacuum to a constant weight.
-
-
Characterization:
-
Determine the molecular weight and molecular weight distribution of the polymer using techniques like gel permeation chromatography (GPC).
-
Data Presentation
As specific data for the effect of temperature on the polymerization rate of DMMAm is limited, the following table presents data for the closely related monomer, N,N-Dimethylacrylamide (DMAA) , to provide a general reference. Please note that these conditions may not be directly transferable to DMMAm and should be used as a starting point for optimization.
| Monomer | Initiator | Initiator Conc. (mol%) | Temperature (°C) | Solvent | Polymerization Time (h) | Conversion (%) | Reference |
| DMAA | AIBN | 0.4 | 70 | 1,4-Dioxane | 4 | - | [4] |
| DMAA | RuCl₂(PPh₃)₃/Alkyl Halide | - | 60-80 | Toluene | - | - | [1] |
Visualizations
Caption: A typical experimental workflow for the polymerization of DMMAm.
Caption: The relationship between temperature and key polymerization outcomes.
References
Technical Support Center: Synthesis of N,N-Dimethylmethacrylamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N,N-Dimethylmethacrylamide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly when using methacryloyl chloride and dimethylamine as reactants.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction: Insufficient reaction time or temperature. | Ensure the reaction is stirred for an adequate duration, typically 1-2 hours at low temperature (0°C) followed by a period at room temperature. Monitor reaction progress using TLC or GC. |
| Hydrolysis of methacryloyl chloride: Presence of water in the reactants or solvent. | Use anhydrous solvents and freshly distilled reactants. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Protonation of dimethylamine: The HCl byproduct protonates the amine, rendering it non-nucleophilic. | Use a base (e.g., triethylamine, pyridine, or an inorganic base like potassium carbonate) to neutralize the HCl as it is formed. A molar excess of the base is recommended.[1] | |
| Presence of a High Boiling Point Impurity | Michael addition byproduct: A second molecule of dimethylamine may have added across the double bond of the product. | This is more likely with a large excess of dimethylamine or at elevated temperatures. Use a controlled stoichiometry of reactants and maintain low reaction temperatures. |
| Formation of a Solid Precipitate During Reaction | Precipitation of dimethylamine hydrochloride: The salt formed from the reaction of dimethylamine and HCl may be insoluble in the reaction solvent. | This is a normal observation and indicates the reaction is proceeding. The salt will be removed during the workup. |
| Product Polymerizes Upon Storage or Distillation | Presence of radical initiators or exposure to heat/light: this compound is a monomer susceptible to polymerization. | Add a polymerization inhibitor, such as butylated hydroxytoluene (BHT) or monomethyl ether hydroquinone (MEHQ), to the reaction mixture before workup and to the purified product for storage.[1] Distill under reduced pressure at the lowest possible temperature. |
| Product is an Oil Instead of a Clear Liquid | Residual solvent or impurities: Incomplete removal of solvent or presence of side products. | Ensure complete removal of the solvent using a rotary evaporator and high vacuum. Purify the product by vacuum distillation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound in a laboratory setting?
A common and effective method is the reaction of methacryloyl chloride with dimethylamine in the presence of a base to neutralize the hydrochloric acid byproduct. This reaction is typically performed in an anhydrous aprotic solvent at low temperatures to control its exothermicity and minimize side reactions.
Q2: Why is it crucial to use a base in this reaction?
The reaction between methacryloyl chloride and dimethylamine produces one equivalent of hydrochloric acid (HCl). Dimethylamine is a base and will react with the generated HCl to form dimethylamine hydrochloride. This salt is no longer nucleophilic and cannot react with the methacryloyl chloride, which would limit the theoretical yield to 50%. An additional base, such as triethylamine or potassium carbonate, is added to scavenge the HCl, allowing the dimethylamine to react completely.[1]
Q3: My final product is slightly yellow. Is this normal and how can I purify it?
A slight yellow color can indicate the presence of impurities or slight polymerization. The most effective method for purification is vacuum distillation. This should be done at the lowest possible temperature to prevent polymerization and in the presence of a polymerization inhibitor.
Q4: What are the main side reactions to be aware of?
The three primary side reactions are:
-
Hydrolysis: Methacryloyl chloride is highly reactive towards water and can hydrolyze to methacrylic acid.
-
Michael Addition: A second molecule of dimethylamine can add to the α,β-unsaturated system of the this compound product.
-
Polymerization: The monomer product can undergo free-radical polymerization, especially when heated.
Q5: How can I prevent polymerization during the synthesis and workup?
To prevent polymerization, it is advisable to:
-
Work at low temperatures.
-
Introduce a polymerization inhibitor, such as BHT or MEHQ, into the reaction mixture before purification.[1]
-
Avoid exposure to light and air for extended periods.
-
Store the purified monomer in a cool, dark place with an inhibitor.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure for the laboratory-scale synthesis of this compound from methacryloyl chloride and dimethylamine.
Materials:
-
Methacryloyl chloride
-
Dimethylamine (2.0 M solution in THF)
-
Triethylamine (or Potassium Carbonate)
-
Anhydrous dichloromethane (DCM) or diethyl ether
-
Butylated hydroxytoluene (BHT) or Monomethyl ether hydroquinone (MEHQ)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add dimethylamine solution (1.1 equivalents) and triethylamine (1.2 equivalents) dissolved in anhydrous DCM.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Methacryloyl Chloride: Dissolve methacryloyl chloride (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the methacryloyl chloride solution dropwise to the stirred dimethylamine solution over 30-60 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, stir the reaction mixture at 0°C for an additional hour, then allow it to warm to room temperature and stir for another 2 hours.
-
Quenching and Workup:
-
Add a small amount of BHT or MEHQ to the reaction mixture.
-
Filter the mixture to remove the triethylamine hydrochloride precipitate and wash the solid with a small amount of anhydrous DCM.
-
Combine the filtrates and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by vacuum distillation, ensuring a small amount of polymerization inhibitor is in the distillation flask. Collect the fraction corresponding to this compound.
Visualizations
References
Technical Support Center: N,N-Dimethylacrylamide (DMMAm) Monomer Purification
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of N,N-Dimethylacrylamide (DMMAm) monomer for experimental use.
Troubleshooting Guide
Issue 1: My polymerization reaction with DMMAm is not initiating or is proceeding very slowly.
-
Question: I'm trying to polymerize N,N-Dimethylacrylamide, but the reaction won't start or is significantly retarded. What could be the cause?
-
Answer: The most common cause for polymerization inhibition is the presence of stabilizers added by the manufacturer to ensure a long shelf-life.[1] Commercial monomers like DMMAm are typically shipped with a small amount of an inhibitor, such as 4-methoxyphenol (MEHQ) or hydroquinone, to prevent premature polymerization during storage and transport.[2][3] This inhibitor will scavenge the free radicals generated by your initiator, preventing the polymerization from starting efficiently.[1] It is crucial to remove this inhibitor before use in most polymerization reactions.
Issue 2: My purified DMMAm monomer turned into a solid polymer during storage.
-
Question: I successfully purified my DMMAm monomer by distillation, but it polymerized on its own in the storage container. Why did this happen and how can I prevent it?
-
Answer: DMMAm is a reactive monomer that can undergo spontaneous polymerization, especially when the stabilizing inhibitor has been removed.[4] This process can be initiated by exposure to heat, light, or contaminants that can generate radicals.[2][3] To prevent this, purified monomer should be stored under specific conditions. It is recommended to store purified DMMAm in a cool, dark, and dry environment, preferably in a refrigerator at 2-8°C.[5] For longer-term storage, consider adding back a small, known amount of inhibitor (e.g., ~100 ppm MEHQ) or storing it under an inert atmosphere (e.g., nitrogen or argon). Always use the purified monomer as quickly as possible.
Issue 3: The monomer is yellowing or discolored after purification.
-
Question: After performing a vacuum distillation, my DMMAm monomer has a yellow tint. Is it still usable?
-
Answer: A yellow tint can indicate the formation of impurities, possibly due to partial degradation or polymerization at an excessively high distillation temperature. While minor discoloration may not affect all applications, it suggests suboptimal purity. To avoid this, ensure the distillation is performed under a sufficient vacuum to keep the pot temperature low.[6] Using a cold trap and ensuring all glassware is scrupulously clean can also prevent contamination. If the monomer is significantly discolored, a second distillation may be necessary.
Issue 4: I'm seeing inconsistent results in my polymerizations using different batches of purified monomer.
-
Question: My polymerization kinetics or the final polymer properties are varying between experiments, even though I'm using the same protocol. Could the monomer purification be the cause?
-
Answer: Yes, inconsistencies in purification can lead to variable experimental outcomes. Key factors include:
-
Residual Inhibitor: Incomplete removal of the inhibitor will lead to longer and variable induction periods.
-
Water Content: DMMAm is hygroscopic. The presence of water can affect reaction kinetics, especially in sensitive systems like anionic or controlled radical polymerizations.[2] It is recommended to use dried solvents and handle the purified monomer under an inert, dry atmosphere.[7]
-
Dissolved Oxygen: Oxygen can act as a radical scavenger and inhibit polymerization. Degassing the monomer (e.g., by several freeze-pump-thaw cycles) after purification and before use is a critical step.[7]
-
A logical workflow for troubleshooting polymerization issues related to monomer purity is outlined below.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to purify N,N-Dimethylacrylamide before using it in a polymerization?
To ensure reproducible and controlled polymerization, commercial DMMAm must be purified to remove two main types of substances:
-
Inhibitors: As mentioned, compounds like MEHQ are added to prevent spontaneous polymerization.[2] These must be removed as they interfere with radical-initiated reactions.[1]
-
Impurities: The monomer may contain impurities from its synthesis or degradation over time, such as water or acetic acid, which can negatively impact certain polymerization mechanisms.[2][8]
Q2: What are the primary methods for purifying DMMAm?
The two most widely accepted methods for purifying DMMAm are vacuum distillation and passing it through an inhibitor removal column. The choice of method depends on the required purity and scale of the experiment.
| Purification Method | Principle | Advantages | Disadvantages | Best For |
| Vacuum Distillation | Separation based on differences in boiling points under reduced pressure.[8] | High purity achievable; removes inhibitors and other non-volatile impurities.[9][10] | Requires specialized glassware; risk of polymerization in the distillation pot if overheated.[6] | Achieving the highest purity for sensitive polymerizations (ATRP, RAFT, anionic). |
| Inhibitor Removal Column | Adsorption of phenolic inhibitors onto a packed column of activated basic alumina or a commercial resin.[9][11] | Fast, simple, and performed at room temperature, minimizing thermal stress on the monomer. | Does not remove other impurities like water or by-products. | Quick removal of inhibitors for standard free-radical polymerizations. |
Q3: Can you provide a detailed protocol for vacuum distillation of DMMAm?
Yes, here is a standard operating procedure for the vacuum distillation of N,N-Dimethylacrylamide.
Experimental Protocol: Purification of DMMAm by Vacuum Distillation
Objective: To remove the polymerization inhibitor and other non-volatile impurities from commercial DMMAm.
Materials:
-
N,N-Dimethylacrylamide (as received)
-
Calcium hydride (CaH₂) for pre-drying (optional, but recommended)
-
Boiling chips or a magnetic stir bar
-
Round-bottom flask (distillation pot)
-
Short-path distillation head with condenser and vacuum adapter
-
Receiving flask
-
Thermometer and adapter
-
Heating mantle with a stirrer
-
Vacuum pump and tubing
-
Cold trap (e.g., with liquid nitrogen or dry ice/acetone)
Procedure:
-
Pre-Drying (Optional): If anhydrous monomer is required, stir the as-received DMMAm over calcium hydride (CaH₂) overnight in a sealed flask. This step removes residual moisture.[7]
-
Apparatus Setup: Assemble the distillation apparatus. Ensure all glassware is clean and dry. Use a short-path distillation head to minimize travel distance for the vapor. Place boiling chips or a magnetic stir bar in the distillation pot to ensure smooth boiling.
-
Charging the Flask: Filter the pre-dried monomer directly into the distillation pot. Do not fill the flask more than two-thirds full.
-
Applying Vacuum: Connect the apparatus to the vacuum pump with a cold trap in between. Slowly and carefully apply the vacuum.
-
Heating: Once a stable vacuum is achieved (e.g., <1 mmHg), begin to gently heat the distillation pot using a heating mantle.[10]
-
Distillation and Collection: Collect the fraction that distills at a constant temperature. The boiling point of DMMAm is dependent on the pressure.[12] For example, it is approximately 70°C at 1 mmHg.[10] Discard any initial forerun (lower boiling point impurities).
-
Completion: Stop the distillation before the pot goes to dryness to prevent the concentration of potentially explosive peroxide impurities.
-
Storage: Cool the receiving flask containing the purified, colorless monomer. Immediately transfer the monomer to a clean, dry storage vessel. For short-term storage, seal the vessel and store it in a refrigerator. For longer-term storage, it may be necessary to add a known quantity of inhibitor.
Safety Precautions:
-
Perform the distillation in a well-ventilated fume hood.[4]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.[3]
-
Never distill to dryness.
-
Be aware that acrylamides are toxic and should be handled with care.[4]
Q4: How should I store the purified DMMAm monomer?
Proper storage is critical to prevent degradation or spontaneous polymerization.[2]
-
Container: Use a clean, dry glass bottle, preferably amber-colored to protect from light.
-
Atmosphere: Store under an inert atmosphere (nitrogen or argon) to prevent contact with oxygen.
-
Temperature: Store in a refrigerator at a low temperature (e.g., 2-8°C).[5]
-
Duration: Use the purified monomer as soon as possible. Its stability is significantly reduced after the inhibitor is removed. If storage for more than a few days is necessary, adding a small amount of inhibitor (e.g., 100 ppm MEHQ) is advisable.
The general workflow from receiving the monomer to using it in an experiment is depicted below.
Q5: What are the key physical properties of N,N-Dimethylacrylamide?
Knowing the physical properties is essential for planning purification and experiments.
| Property | Value | Reference |
| Molecular Weight | 99.13 g/mol | - |
| Appearance | Colorless liquid | [2] |
| Density | 0.962 g/mL at 25 °C | [12] |
| Boiling Point | 171-172 °C at 760 mmHg | [2] |
| 80-81 °C at 20 mmHg | [12] | |
| Solubility | Soluble in water, alcohol, and other polar organic solvents.[2][13] | [2][13] |
References
- 1. echemi.com [echemi.com]
- 2. N,N-Dimethylacrylamide: A Versatile Monomer in Modern Chemistry_Chemicalbook [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. N,N-Diethylmethacrylamide MEHQ 500ppm inhibitor, 97 5441-99-6 [sigmaaldrich.com]
- 6. CN107673985B - Preparation process of high-yield N, N-dimethylacrylamide - Google Patents [patents.google.com]
- 7. rsc.org [rsc.org]
- 8. US6946060B2 - Purification of N,N-dimethylacetamide - Google Patents [patents.google.com]
- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. N,N-Dimethylacrylamide | 2680-03-7 [chemicalbook.com]
- 13. smtworldwide.com [smtworldwide.com]
Technical Support Center: Managing Exotherms in Large-Scale N,N-Dimethylmethacrylamide Polymerization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale polymerization of N,N-Dimethylmethacrylamide (DMMA).
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My polymerization reaction is proceeding much faster than expected, and the temperature is rising rapidly. What should I do?
A: A rapid temperature increase is a sign of a potential runaway reaction. Immediate action is required to bring the exotherm under control.
-
Immediate Actions:
-
Enhance Cooling: Immediately increase the cooling to the reactor jacket. If using an ice bath, ensure it is well-stocked and making good contact with the reactor surface.
-
Stop Monomer/Initiator Feed: If you are feeding monomer or initiator, stop the addition immediately.
-
Increase Agitation: Increase the stirring rate to improve heat transfer to the cooling jacket.
-
Emergency Quenching: If the temperature continues to rise uncontrollably, consider adding a pre-chilled solvent or a polymerization inhibitor (short-stopper) to the reaction mixture. This should only be done if you have an established and tested emergency protocol.
-
-
Post-Incident Analysis:
-
Review your initiator concentration; it may have been too high.
-
Check the initial reaction temperature; it might have been too high, leading to a faster-than-expected initiation rate.
-
Evaluate the monomer concentration. High monomer concentrations can lead to a rapid polymerization rate and increased viscosity, hindering heat dissipation.[1]
-
Q2: The viscosity of my reaction mixture is increasing significantly, and I'm noticing a rapid acceleration in the polymerization rate and heat generation. What is happening and how can I manage it?
A: This phenomenon is known as the gel effect or autoacceleration. As the polymer concentration increases, the viscosity of the medium rises, which slows down the termination reactions between growing polymer chains. However, the smaller monomer molecules can still diffuse to the growing chains, so the propagation rate remains high. This imbalance leads to a rapid increase in the polymerization rate and a significant exotherm.[2]
-
Management Strategies:
-
Solution Polymerization: Performing the polymerization in a suitable solvent is the most effective way to manage the gel effect. The solvent helps to dissipate heat and keeps the viscosity lower, allowing for better temperature control.
-
Monomer Concentration: Lowering the initial monomer concentration can help to delay the onset of the gel effect.
-
Chain Transfer Agents: The addition of a chain transfer agent can help to control the molecular weight of the polymer, which in turn can help to manage the viscosity increase.
-
Temperature Control: Maintain a lower reaction temperature to slow down the propagation rate.
-
Q3: My polymerization is not initiating, or the initiation is very slow, leading me to consider increasing the temperature or initiator concentration. What are the risks?
A: While slow or no initiation can be frustrating, arbitrarily increasing the temperature or initiator concentration can be dangerous. A long induction period followed by a sudden, rapid polymerization is a common cause of runaway reactions.
-
Troubleshooting Slow Initiation:
-
Oxygen Inhibition: Ensure that the reaction mixture has been thoroughly deoxygenated. Oxygen is a potent inhibitor of free-radical polymerization.[1][3] Common degassing methods include sparging with an inert gas (nitrogen or argon) or performing freeze-pump-thaw cycles.[4][5]
-
Initiator Quality: Verify that your initiator is not expired and has been stored correctly. Some initiators, like ammonium persulfate (APS), should be prepared as fresh solutions.[6]
-
Monomer Purity: Ensure your this compound monomer is free from inhibitors that are often added for storage. These may need to be removed before polymerization.
-
Temperature: Confirm that your reaction temperature is appropriate for the chosen initiator. Thermal initiators have an optimal temperature range for decomposition to generate radicals.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of a thermal runaway in this compound polymerization?
A: The primary causes include:
-
Excessive Initiator Concentration: A higher concentration of initiator leads to a faster rate of polymerization and more heat generated per unit of time.[1][7]
-
High Monomer Concentration: A higher concentration of monomer results in a more viscous solution as the polymerization progresses, which can lead to the gel effect and autoacceleration.[1][2]
-
Inadequate Heat Removal: Insufficient cooling capacity of the reactor, poor agitation, or a low surface-area-to-volume ratio in large reactors can lead to heat accumulation.
-
Incorrect Reaction Temperature: Starting the reaction at too high a temperature can significantly increase the rate of initiation and propagation.[1]
Q2: How can I prevent a runaway reaction during large-scale this compound polymerization?
A: Proactive measures are key to preventing thermal runaways:
-
Process Design:
-
Solution Polymerization: Use a solvent to help dissipate heat and control viscosity.[8]
-
Semi-Batch Process: Add the monomer and/or initiator gradually to the reactor. This allows for better control over the rate of heat generation.
-
-
Parameter Optimization:
-
Initiator Concentration: Use the lowest effective concentration of the initiator.
-
Monomer Feed Rate: In a semi-batch process, control the feed rate of the monomer to match the heat removal capacity of the reactor.
-
Temperature Control: Maintain a constant and appropriate reaction temperature.
-
-
Safety Measures:
-
Adequate Cooling: Ensure your reactor is equipped with a cooling system that can handle the heat generated by the polymerization.
-
Monitoring: Continuously monitor the reaction temperature and viscosity.
-
Emergency Plan: Have a well-defined and practiced emergency shutdown procedure, which may include a quench system with a pre-chilled solvent or an inhibitor.
-
Q3: What are some recommended starting conditions for a large-scale solution polymerization of this compound?
A: The following are general guidelines and should be optimized for your specific equipment and desired polymer properties.
| Parameter | Recommended Range | Rationale |
| Monomer Concentration | 10-50 wt% in a suitable solvent | Lower concentrations reduce viscosity and improve heat transfer. |
| Initiator (AIBN) | 0.1 - 1.0 mol% (relative to monomer) | Lower concentrations lead to higher molecular weight and slower, more controlled reactions.[4] |
| Reaction Temperature | 60-80 °C (for AIBN initiator) | Provides a controlled rate of radical formation.[4][9] |
| Solvent | 1,4-Dioxane, Toluene, Water | The choice of solvent can affect the polymerization rate and polymer properties.[4][8] |
Note: Always perform a small-scale pilot reaction to understand the thermal behavior of your specific system before scaling up.
Experimental Protocols
Protocol 1: Large-Scale Solution Polymerization of this compound
This protocol provides a general procedure for the free-radical polymerization of this compound in a solution.
Materials:
-
This compound (DMMA), inhibitor removed
-
1,4-Dioxane (or other suitable solvent)
-
Azobisisobutyronitrile (AIBN) (or other suitable initiator)
-
Nitrogen or Argon gas
-
Jacketed reaction vessel with overhead stirrer, condenser, thermocouple, and nitrogen inlet/outlet
Procedure:
-
Reactor Setup: Assemble the reaction vessel and ensure all connections are secure. Start the flow of coolant through the reactor jacket and set it to the desired initial temperature.
-
Monomer Solution Preparation: In a separate container, prepare a solution of the desired concentration of DMMA in the chosen solvent.
-
Degassing: Transfer the monomer solution to the reaction vessel and begin stirring. Purge the solution with nitrogen or argon for at least 30-60 minutes to remove dissolved oxygen. Maintain a positive inert gas atmosphere throughout the reaction.
-
Initiator Preparation: In a separate, small container, dissolve the AIBN in a small amount of the reaction solvent.
-
Initiation: Once the monomer solution has reached the target reaction temperature (e.g., 70 °C for AIBN), add the initiator solution to the reaction vessel.
-
Polymerization: Maintain the reaction at a constant temperature. Monitor the temperature closely for any signs of a rapid exotherm.
-
Termination: After the desired reaction time or conversion is reached, cool the reactor to room temperature and expose the solution to air to quench the polymerization.
-
Purification: Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent (e.g., diethyl ether or hexane).
-
Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at a moderate temperature until a constant weight is achieved.
Data Presentation
Table 1: Physical Properties of this compound and Common Solvents
| Substance | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) |
| This compound | 113.16 | 80-81 (at 20 mmHg) | 0.962 |
| 1,4-Dioxane | 88.11 | 101 | 1.034 |
| Toluene | 92.14 | 110.6 | 0.867 |
| Water | 18.02 | 100 | 0.997 |
Note: Data sourced from various chemical suppliers and literature.[10][11]
Visualizations
Caption: Workflow for Managing Exotherms in Large-Scale Polymerization.
Caption: Decision Tree for Troubleshooting Uncontrolled Exotherms.
References
- 1. benchchem.com [benchchem.com]
- 2. Thermochemistry of Acrylamide Polymerization: An Illustration of Auto-acceleration and Gel Effect [pubs.sciepub.com]
- 3. bio-rad.com [bio-rad.com]
- 4. Synthesis of Thermo-Responsive Polymer via Radical (Co)polymerization of N,N-Dimethyl-α-(hydroxymethyl)acrylamide with N,N-Diethylacrylamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. RAFT dispersion polymerization of N , N -dimethylacrylamide in a series of n -alkanes using a thermoresponsive poly( tert -octyl acrylamide) steric st ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY00045D [pubs.rsc.org]
- 10. N,N-Dimethylacrylamide | 2680-03-7 [chemicalbook.com]
- 11. N,N-二甲基丙烯酰胺 99%, contains 500 ppm monomethyl ether hydroquinone as inhibitor | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Improving the Mechanical Properties of N,N-Dimethylmethacrylamide (DMAA) Hydrogels
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and characterization of N,N-Dimethylmethacrylamide (DMAA) hydrogels. Detailed experimental protocols and comparative data are included to facilitate the enhancement of hydrogel mechanical properties for various applications.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with DMAA hydrogels, presented in a user-friendly question-and-answer format.
Issue 1: The synthesized DMAA hydrogel is mechanically weak and fragile.
-
Question: My DMAA hydrogel is too soft and breaks easily upon handling. How can I increase its tensile strength and toughness?
-
Answer: Low mechanical strength in DMAA hydrogels is typically due to a low crosslinking density or the absence of an efficient energy dissipation mechanism.[1] Consider the following strategies to improve the mechanical properties:
-
Increase Crosslinker Concentration: The concentration of the crosslinking agent, such as N,N'-methylenebisacrylamide (MBA), is directly proportional to the stiffness of the hydrogel.[2] Increasing the crosslinker-to-monomer ratio will create a more densely crosslinked network, resulting in a tougher hydrogel.
-
Incorporate a Comonomer: Introducing a second monomer, such as acrylamide (AM), can enhance the mechanical properties of the resulting copolymer hydrogel.[3]
-
Synthesize a Double Network (DN) or Interpenetrating Polymer Network (IPN) Hydrogel: Creating a hydrogel with two intertwined polymer networks can significantly improve mechanical strength.[3][4] This typically involves synthesizing a brittle, highly cross-linked first network and then a more ductile, loosely cross-linked second network within the first.[5]
-
Formulate a Nanocomposite Hydrogel: The addition of nanoparticles, like clay or silica, can act as physical crosslinkers, reinforcing the polymer network and enhancing its mechanical robustness.[3][6]
-
Issue 2: Inconsistent mechanical properties between different batches of hydrogels.
-
Question: I am following the same protocol, but the mechanical properties of my DMAA hydrogels vary significantly from one synthesis to another. What could be the cause of this poor reproducibility?
-
Answer: Inconsistent results often stem from minor variations in the experimental conditions. To ensure reproducibility, it is crucial to meticulously control the following parameters:
-
Precise Reagent Measurement: Use calibrated instruments to accurately weigh and dispense the monomer (DMAA), crosslinker, and initiator. Even small deviations can lead to noticeable differences in the final product.[2]
-
Consistent Polymerization Conditions: Maintain a constant temperature and reaction time for all batches.[2] Fluctuations in temperature can affect the polymerization rate and the final network structure. Ensure uniform exposure to the initiation source (e.g., UV light intensity and duration for photopolymerization).
-
Thorough Mixing: Ensure all components are fully dissolved and the solution is homogeneous before initiating polymerization. Incomplete mixing can lead to localized variations in crosslinking density.[7]
-
Issue 3: The DMAA hydrogel exhibits an excessively high swelling ratio, leading to poor mechanical integrity.
-
Question: My hydrogel swells to a very large volume and loses its shape, becoming mechanically unstable. How can I control the swelling behavior?
-
Answer: A high swelling ratio is generally indicative of a low crosslinking density.[2] The polymer network is not sufficiently constrained to resist the influx of the solvent. To reduce swelling and improve mechanical stability:
-
Increase Crosslinking Density: As detailed in Issue 1, increasing the crosslinker concentration will result in a more tightly linked network, which restricts swelling.[2]
-
Incorporate Hydrophobic Moieties: Introducing hydrophobic comonomers can reduce the overall hydrophilicity of the hydrogel, thereby limiting its water uptake.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the typical range for crosslinker concentration in DMAA hydrogel synthesis?
A1: The concentration of the crosslinker, commonly N,N'-methylenebisacrylamide (MBA), typically ranges from 0.7% to 3.2% of the total monomer weight in various applications.[9] The optimal concentration will depend on the desired mechanical properties and swelling ratio.
Q2: How can I create a double-network (DN) DMAA hydrogel?
A2: A DN hydrogel is synthesized in a two-step process. First, a highly cross-linked and brittle first network is formed. This hydrogel is then swollen in a solution containing the monomer for the second network (e.g., a different acrylamide derivative), a low concentration of crosslinker, and an initiator. The second network is then polymerized within the first, creating an interpenetrating structure with enhanced mechanical properties.[4][5]
Q3: What are the advantages of using nanoparticles to reinforce DMAA hydrogels?
A3: Incorporating nanoparticles, such as LAPONITE® clay, creates a nanocomposite hydrogel with significantly improved toughness and self-healing properties.[6] The nanoparticles act as physical crosslinking points, which can dissipate energy under stress and reform, contributing to the material's resilience.[6]
Q4: Can DMAA undergo self-crosslinking without a traditional crosslinking agent?
A4: Yes, N,N-dimethylacrylamide (DMAA) can undergo self-crosslinking when polymerized in water using a peroxodisulfate-type initiator.[10][11] This property can be utilized to synthesize hydrogels with high water absorption capacity and good mechanical properties.[10]
Q5: What are the standard methods for characterizing the mechanical properties of DMAA hydrogels?
A5: The mechanical properties of hydrogels are typically evaluated using tensile and compression testing. ASTM D638 and ASTM D575 are standard test methods for the tensile and compressive properties of plastics, respectively, and can be adapted for hydrogels.[12] Dynamic Mechanical Analysis (DMA) is also used to determine the storage (G') and loss (G'') moduli, which provide information about the elastic and viscous behavior of the hydrogel.
Data Presentation
The following tables summarize quantitative data on the mechanical properties of DMAA hydrogels prepared using different methods.
Table 1: Mechanical Properties of Nanocomposite Poly(DMAA-co-AM) Hydrogels
| Nanoclay to DMAA Weight Ratio | Tensile Strength (kPa) | Elongation at Break (%) | Reference |
| 0.15 | 7.5 - 30 | 1630 - 2000 | [6] |
| 0.2 | 30 - 60 | 2000 - 3000 | [6] |
| 0.3 | 15 - 45 | 1800 - 2500 | [6] |
Table 2: Compressive Properties of Double Network (DN) Hydrogels
| Hydrogel Composition | Compressive Strength (MPa) | Reference |
| P(AMPS-co-AM) / PAM | 37.80 | [13] |
| P(AMPS-co-AM) / PAM (after 90°C treatment) | 23.45 | [13] |
| P(AMPS-co-AM) / PAM (in 5W mineralization solution) | 13.32 | [13] |
Experimental Protocols
Protocol 1: Synthesis of a Standard DMAA Hydrogel via Free-Radical Polymerization
This protocol describes a general method for synthesizing a DMAA hydrogel.
-
Materials:
-
Procedure:
-
Prepare the monomer solution by dissolving the desired amount of DMAA and MBA in deionized water. A typical crosslinker concentration is between 0.7% and 3.2% of the total monomer weight.[9]
-
Gently stir the solution until all components are fully dissolved.
-
Purge the solution with nitrogen for at least 15 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Add the initiator (e.g., 0.3-1.0% of total monomer weight) and, if used, the accelerator to the solution and mix thoroughly.[9]
-
Pour the solution into a mold of the desired shape.
-
Allow the polymerization to proceed at a controlled temperature (e.g., 60°C) for a specific duration or expose to UV light if a photoinitiator is used.[14]
-
After polymerization is complete, carefully remove the hydrogel from the mold.
-
Immerse the hydrogel in a large volume of deionized water for 24-48 hours to allow it to reach equilibrium swelling and to remove any unreacted monomers or initiator.[7]
-
Protocol 2: Mechanical Testing of Hydrogels
This protocol provides a general guideline for tensile and compression testing of hydrogels.
-
Tensile Testing (adapted from ASTM D638): [12]
-
Prepare dumbbell-shaped or rectangular hydrogel samples with uniform dimensions.
-
Securely clamp the ends of the hydrogel sample in a universal testing machine.
-
Apply a tensile load at a constant rate of extension until the sample fractures.
-
Record the force and displacement data to calculate the tensile strength, Young's modulus, and elongation at break.
-
-
Compression Testing (adapted from ASTM D575): [12]
-
Prepare cylindrical or cubic hydrogel samples with parallel top and bottom surfaces.
-
Place the sample on the lower platen of a compression testing machine.
-
Apply a compressive load at a constant rate until a predefined strain is reached or the sample fractures.
-
Record the force and displacement data to determine the compressive modulus and strength.
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis and characterization of DMAA hydrogels.
Caption: Troubleshooting flowchart for addressing weak mechanical properties in DMAA hydrogels.
References
- 1. web.itu.edu.tr [web.itu.edu.tr]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Double network hydrogels: Design, fabrication, and application in biomedicines and foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fabrication of Tough Double-Network Hydrogels from Highly Cross-Linked Brittle Neutral Networks Using Alkaline Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly tough and rapid self-healing dual-physical crosslinking poly(DMAA- co -AM) hydrogel - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05896G [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. A Short Review on the N,N-Dimethylacrylamide-Based Hydrogels | MDPI [mdpi.com]
- 9. A Short Review on the N,N-Dimethylacrylamide-Based Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Characterization of Stiff, Self-Crosslinked Thermoresponsive DMAA Hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
Technical Support Center: N,N-Dimethylmethacrylamide (DMMA) Solution Polymerization
Welcome to the technical support center for N,N-Dimethylmethacrylamide (DMMA) solution polymerization. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to gelation during the polymerization process.
Troubleshooting Guide: Preventing Gelation
Uncontrolled gelation is a common issue in the free-radical solution polymerization of DMMA, leading to insoluble polymers and failed experiments. This guide provides a systematic approach to identify and resolve the root causes of premature gelation.
Question: My DMMA solution turned into an insoluble gel during polymerization. What went wrong and how can I fix it?
Answer: Premature gelation, often caused by the Trommsdorff-Norrish effect (or gel effect), occurs when the polymerization rate auto-accelerates due to increased viscosity, which hinders termination reactions.[1] The primary factors to investigate are monomer concentration, initiator concentration, reaction temperature, and solvent choice.
Initial Troubleshooting Steps
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Review Your Reaction Parameters: Compare your experimental conditions to the recommended ranges in the tables below.
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Monomer Purity: Ensure the DMMA monomer is free from impurities, particularly difunctional monomers that can act as cross-linkers. If in doubt, distill the monomer under reduced pressure before use.[2][3]
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Oxygen Inhibition: Confirm that the reaction mixture was thoroughly deoxygenated (e.g., by purging with an inert gas like nitrogen or argon) before initiating polymerization. Oxygen can inhibit the reaction, but inconsistent degassing can lead to uncontrolled initiation.[1]
The following diagram outlines a logical workflow for troubleshooting gelation issues.
Caption: Troubleshooting workflow for premature gelation in DMMA polymerization.
Frequently Asked Questions (FAQs)
Q1: How does monomer concentration contribute to gelation?
High monomer concentration increases the initial viscosity of the solution and the rate of polymerization.[4] As the polymer forms, the viscosity rises rapidly, which can trap growing polymer radicals. These radicals can't easily terminate, but smaller monomer molecules can still diffuse to them, leading to a rapid, uncontrolled increase in chain length and potential cross-linking, resulting in gelation.[1] Lowering the monomer concentration is a primary method to prevent this.
Q2: What is the optimal initiator concentration to avoid gelation?
The optimal initiator concentration is a balance. It must be high enough to initiate polymerization efficiently but low enough to avoid generating an excessive number of radicals at once, which accelerates the reaction and promotes the gel effect.[1] For a standard free-radical polymerization, initiator concentrations are typically in the millimolar range. It is often recommended to use the lowest concentration that provides a reasonable polymerization rate.[5]
Q3: Can the reaction temperature cause my solution to gel?
Yes. Higher temperatures increase the rate of initiator decomposition and the propagation rate constant.[4] This leads to a faster polymerization rate and significant heat generation (the polymerization is exothermic).[6] This heat can be difficult to dissipate, further accelerating the reaction and leading to uncontrolled polymerization and gelation.[1] Conducting the reaction at a lower temperature is a key strategy for prevention.
Q4: What is the role of the solvent in preventing gelation?
The solvent plays a crucial role in dissipating heat and controlling viscosity. A good solvent for both the monomer and the resulting polymer helps to keep the growing polymer chains solvated and mobile, facilitating termination reactions and delaying the onset of the gel effect. Polar solvents like water and dioxane are often used for the polymerization of acrylamide-type monomers.[2][3] The choice of solvent can also influence the polymerization kinetics.[2]
Q5: Should I use a chain transfer agent (CTA)?
Using a chain transfer agent is an effective method to control the molecular weight of the polymer and reduce the likelihood of gelation. CTAs interrupt the growth of a polymer chain and initiate a new one, which keeps the average chain length shorter.[7] This is particularly useful in systems prone to gelation. While Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a sophisticated method for this, simpler chain transfer agents like thiols can also be effective in conventional free-radical polymerizations.[7]
Data Presentation: Recommended Reaction Parameters
The following tables summarize quantitative data from various studies on the polymerization of N,N-Dimethylacrylamide (DMAA), a close analog of DMMA. These values should serve as a strong starting point for optimizing your DMMA polymerization.
Table 1: Initiator and Monomer Concentrations for Solution Polymerization
| Initiator System | Monomer Concentration | Initiator Concentration | Solvent | Temperature (°C) | Notes |
| AIBN | ~3.8 M (2.63 g in 7 mL) | ~15 mM (0.0174 g in 7 mL) | 1,4-Dioxane | 70 | A typical thermal polymerization setup.[3] |
| APS / TEMED | 5.0 w/v % | APS: 3.51 mM, TEMED: 24.9 mM | Water | 21 | Redox initiation at room temperature.[7] |
| APS / SPS | 5.0 w/v % | APS: 1.50 mM, SPS: 1.50 mM | Water | 21 | Alternative redox system, noted to produce more homogeneous gels.[7] |
Table 2: General Temperature Guidelines for Common Initiators
| Initiator | Typical Temperature Range (°C) |
| Azobisisobutyronitrile (AIBN) | 50 - 70 |
| Ammonium Persulfate (APS) / TEMED | Room Temperature (e.g., 21-25) |
| Benzoyl Peroxide (BPO) | 80 - 95 |
Experimental Protocols
Protocol: Gel-Free Solution Polymerization of this compound (DMMA)
This protocol provides a generalized methodology for the free-radical solution polymerization of DMMA aimed at producing a soluble polymer.
Materials:
-
This compound (DMMA), freshly distilled under reduced pressure
-
Azobisisobutyronitrile (AIBN), recrystallized from ethanol
-
Anhydrous 1,4-Dioxane (or other suitable solvent)
-
Nitrogen or Argon gas
-
Reaction flask with a magnetic stir bar, condenser, and nitrogen inlet
-
Precipitation solvent (e.g., diethyl ether or hexane)
Procedure:
-
Monomer and Initiator Preparation: In a reaction flask, dissolve the desired amount of DMMA monomer in anhydrous 1,4-dioxane. A starting monomer concentration of 20-30% (w/v) is recommended.
-
Initiator Addition: Add the AIBN initiator. A molar ratio of monomer to initiator between 500:1 and 1000:1 is a good starting point to control the molecular weight and reduce the risk of gelation.
-
Deoxygenation: Seal the flask and purge the solution with nitrogen or argon gas for at least 30-45 minutes while stirring in an ice bath to remove dissolved oxygen.
-
Polymerization: Immerse the reaction flask in a preheated oil bath set to the desired temperature (e.g., 60-70 °C for AIBN). Maintain a positive pressure of inert gas throughout the reaction.
-
Monitoring the Reaction: The viscosity of the solution will increase as the polymerization proceeds. To avoid the gel effect, it is advisable to stop the reaction at a moderate conversion (e.g., 50-70%). This can be monitored by taking aliquots and measuring the non-volatile content or by spectroscopic methods.
-
Quenching the Reaction: To stop the polymerization, cool the flask rapidly in an ice bath and expose the solution to air.
-
Polymer Isolation: Precipitate the polymer by slowly pouring the viscous solution into a large volume of a non-solvent (e.g., diethyl ether or hexane) with vigorous stirring.
-
Purification and Drying: Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.
Visualizations
The following diagram illustrates the key steps in the free-radical polymerization of DMMA and highlights where interventions can be made to prevent gelation.
Caption: Key pathways in free-radical polymerization and control points to prevent gelation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. bio-rad.com [bio-rad.com]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. Delayed Gelation Through Chain-Transfer Reactions: Mechanism For Stress Reduction In Methacrylate Networks - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: N,N-Dimethylmethacrylamide vs. N,N-Dimethylacrylamide
In the realm of polymer chemistry, particularly in the development of advanced materials for biomedical and industrial applications, the choice of monomer is a critical determinant of the final polymer's properties. Among the versatile class of acrylamides, N,N-Dimethylmethacrylamide (DMMA) and N,N-Dimethylacrylamide (DMAA) are two prominent monomers that, despite their structural similarity, exhibit distinct characteristics influencing their polymerization behavior and the performance of the resulting materials. This guide provides a detailed, data-driven comparison of DMMA and DMAA to assist researchers, scientists, and drug development professionals in selecting the optimal monomer for their specific applications.
At a Glance: Key Differences
The primary structural difference between this compound and N,N-Dimethylacrylamide lies in the presence of an α-methyl group on the vinyl backbone of DMMA. This substitution introduces steric hindrance that significantly impacts its polymerizability and the properties of the resultant polymer compared to the unsubstituted DMAA. While both are non-ionic, water-soluble monomers, these subtle molecular differences lead to variations in reactivity, polymer chain flexibility, and ultimately, the macroscopic properties of materials derived from them.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key quantitative data for this compound and N,N-Dimethylacrylamide, offering a clear and concise comparison of their physical, chemical, and polymerization characteristics.
Table 1: Physical and Chemical Properties
| Property | This compound (DMMA) | N,N-Dimethylacrylamide (DMAA) |
| CAS Number | 6976-91-6 | 2680-03-7 |
| Molecular Formula | C₆H₁₁NO | C₅H₉NO |
| Molecular Weight | 113.16 g/mol | 99.13 g/mol [1] |
| Appearance | Colorless to light yellow liquid | Colorless, clear liquid[2] |
| Density | 0.94 g/mL | 0.962 g/mL at 25 °C[2] |
| Boiling Point | 65-67 °C at 10 mmHg | 171 °C / 80-81 °C at 20 mmHg[3] |
| Melting Point | -14.53 °C (Predicted) | Not available |
| Flash Point | 83 °C | 70 °C[4] |
| Refractive Index | 1.46 | 1.473 at 20 °C[2] |
| Solubility | Not specified | Soluble in water and common organic solvents; insoluble in n-hexane.[4] |
Table 2: Polymerization Characteristics
| Characteristic | Poly(this compound) (PDMMA) | Poly(N,N-Dimethylacrylamide) (PDMAA) |
| Radical Polymerization | Slower polymerization rates due to steric hindrance from the α-methyl group. | Readily undergoes radical polymerization with high reactivity.[5] |
| Anionic Polymerization | Can be polymerized anionically for controlled structures. | Anionic polymerization can produce well-defined polymers with narrow molecular weight distributions, though it can be challenging. |
| Controlled Radical Polymerization (e.g., ATRP, RAFT) | Amenable to controlled polymerization techniques. | While ATRP of DMAA has been reported as challenging and not always well-controlled[6][7], RAFT polymerization has been successfully employed for better control.[8] |
| Glass Transition Temperature (Tg) of Homopolymer | Higher Tg due to reduced chain mobility from the rigid backbone. | 119 °C[4] |
Table 3: Safety and Toxicity Profile
| Hazard | This compound (DMMA) | N,N-Dimethylacrylamide (DMAA) |
| Oral Toxicity | No specific data available. General toxicity for acrylamides is a concern. | Toxic if swallowed.[2][9][10] LD50 (oral, rat) is 315.8 mg/kg bw.[11] |
| Dermal Toxicity | No specific data available. | Toxic in contact with skin.[2][9][10] |
| Inhalation Toxicity | No specific data available. | Toxic by inhalation.[12] LC50 (rat) > 776 ppm/1hr.[9][13] |
| Eye Irritation | Expected to be an irritant. | Causes serious eye damage.[2][9][11] |
| Skin Irritation/Sensitization | Expected to be an irritant. | Can cause skin irritation.[9][12] May cause an allergic skin reaction.[9] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative experimental protocols for the polymerization of these monomers.
Protocol 1: Free Radical Polymerization of N,N-Dimethylacrylamide (DMAA)
This protocol is a general representation of a free-radical solution polymerization.
Materials:
-
N,N-Dimethylacrylamide (DMAA), inhibitor removed
-
Azobisisobutyronitrile (AIBN), recrystallized
-
Anhydrous solvent (e.g., 1,4-dioxane, benzene, or water)
-
Reaction flask with a magnetic stir bar
-
Nitrogen or Argon source
-
Precipitation solvent (e.g., diethyl ether or hexane)
Procedure:
-
In a reaction flask, dissolve the desired amount of DMAA monomer and AIBN initiator in the anhydrous solvent. The specific concentrations will depend on the target molecular weight.
-
Seal the flask with a rubber septum and deoxygenate the solution by bubbling with nitrogen or argon for at least 30 minutes, or by subjecting it to several freeze-pump-thaw cycles.
-
Place the reaction flask in a preheated oil bath at a temperature suitable for AIBN decomposition (typically 60-80 °C).
-
Allow the polymerization to proceed for the desired time, with continuous stirring.
-
Quench the reaction by cooling the flask in an ice bath and exposing the solution to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent (e.g., diethyl ether or hexane) while stirring.
-
Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.
Protocol 2: Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization of DMAA
This protocol provides a method for achieving a more controlled polymerization of DMAA.
Materials:
-
N,N-Dimethylacrylamide (DMAA), distilled under reduced pressure
-
RAFT chain transfer agent (CTA), e.g., 4-cyanopentanoic acid dithiobenzoate (CPADB)
-
Azobisisobutyronitrile (AIBN), recrystallized
-
Anhydrous benzene
-
Flame-sealable ampules with magnetic stir bars
Procedure:
-
Prepare a stock solution of DMAA, CTA, and AIBN in anhydrous benzene at the desired molar ratios in a flame-sealable ampule.
-
Subject the solution to at least three freeze-pump-thaw cycles to ensure complete removal of oxygen.
-
Flame-seal the ampule under vacuum.
-
Place the sealed ampule in a preheated oil bath at 60 °C and stir for the designated reaction time.[8]
-
Terminate the polymerization by immersing the ampule in liquid nitrogen.
-
Open the ampule and precipitate the polymer in a suitable non-solvent.
-
Isolate and dry the polymer as described in the free radical polymerization protocol.
Mandatory Visualizations
The following diagrams illustrate key concepts related to the comparison and polymerization of DMMA and DMAA.
Caption: A diagram comparing the key structural and property differences and similarities between DMMA and DMAA.
Caption: A schematic overview of the typical experimental workflow for radical polymerization.
Conclusion
The choice between this compound and N,N-Dimethylacrylamide fundamentally depends on the desired properties of the final polymer. DMAA is a highly reactive monomer that readily forms flexible, hydrophilic polymers, making it a workhorse for a wide range of applications, including hydrogels, coatings, and adhesives. In contrast, the α-methyl group in DMMA imparts greater steric hindrance, leading to slower polymerization and a more rigid polymer backbone. This increased rigidity can be advantageous in applications requiring higher thermal stability and mechanical strength.
For researchers and developers, a thorough understanding of these differences is paramount. When rapid polymerization and high flexibility are desired, DMAA is often the superior choice. However, when a more thermally stable and rigid material is required, DMMA presents a compelling alternative. The provided experimental data and protocols serve as a foundational guide for the rational design and synthesis of next-generation polymeric materials tailored for specific and demanding applications. It is imperative to consult the respective Safety Data Sheets (SDS) and handle these chemicals with appropriate safety precautions in a laboratory setting.
References
- 1. multimedia.3m.com [multimedia.3m.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.dk [fishersci.dk]
- 4. RAFT dispersion polymerization of N,N-dimethylacrylamide in a series of n-alkanes using a thermoresponsive poly(tert-octyl acrylamide) steric stabilizer - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. N,N-Dimethylacrylamide | C5H9NO | CID 17587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. N,N-Dimethylacrylamide | 2680-03-7 | TCI AMERICA [tcichemicals.com]
- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. N,N-Dimethylacrylamide - Hazardous Agents | Haz-Map [haz-map.com]
A Comparative Guide to N,N-Dimethylacrylamide (DMAA) Hydrogels for Advanced Biomedical Applications
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of hydrogels synthesized from N,N-Dimethylacrylamide (DMAA) against other common acrylamides, such as Acrylamide (AAm) and N-isopropylacrylamide (NIPAAm). The focus is on delivering objective, data-driven insights into the distinct advantages of DMAA-based systems for applications ranging from drug delivery to tissue engineering.
A note on nomenclature: The monomer N,N-Dimethylacrylamide (DMAA) is the focus of this guide, as it is a prevalent and versatile component in hydrogel research. It should not be confused with the less common N,N-Dimethylmethacrylamide.
The selection of a hydrogel's constituent monomer is a critical decision that dictates its physicochemical properties, including mechanical strength, swelling behavior, biocompatibility, and stimuli-responsiveness. DMAA, a non-ionic and highly water-soluble monomer, offers a unique combination of attributes that position it as a superior alternative in many advanced applications.[1][2]
Comparative Performance Data
The following tables summarize key quantitative data, offering a clear comparison between hydrogels derived from DMAA and other common acrylamide-based polymers like Polyacrylamide (PAAm) and Poly(N-isopropylacrylamide) (PNIPAm).
Table 1: Mechanical Properties of Acrylamide-Based Hydrogels
| Hydrogel Type | Monomer(s) | Crosslinker | Compressive Strength | Elongation at Break (%) | Key Mechanical Feature | Reference |
|---|---|---|---|---|---|---|
| PDMAA | N,N-Dimethylacrylamide | N,N'-methylene-bis-acrylamide (MBA) | Withstands high compression | Up to 4200% | Excellent self-healing and stretchability | [1][3] |
| PDMAA-AM | DMAA, Acrylamide | Laponite® (nanoclay) | 7.5–60 kPa (Tensile) | 1630–3000% | High toughness and rapid self-healing | [4] |
| PAAm | Acrylamide | MBA | - | - | Basic hydrogel, often brittle | [5] |
| Alginate/PAAm (IPN) | Acrylamide, Alginate | MBA, Ca²⁺ | Sustains >90% strain | - | High toughness (~9000 J/m²) | [5] |
| PNIPAm | N-isopropylacrylamide | MBA | - | - | Standard thermosensitive gel |[5] |
Table 2: Swelling Behavior and Stimuli-Responsiveness
| Hydrogel Type | Key Property | Stimulus | Typical Response | Key Advantage | Reference |
|---|---|---|---|---|---|
| PDMAA | High Swelling & Stability | pH | Swelling is largely independent of pH | Predictable performance in various physiological environments | [1][6] |
| PDMAA | Thermo-responsive | Temperature | Can exhibit reentrant transition conduct | Tunable for "smart" release systems | [1][3] |
| PNIPAm | Thermo-sensitive | Temperature | Exhibits a sharp Lower Critical Solution Temperature (LCST) around 32°C | Widely used for temperature-triggered drug delivery | [7][8][9][10] |
| PAAm-co-AAc | pH-sensitive | pH | Swelling increases with pH | Useful for pH-mediated drug release (e.g., in the gut) |[11] |
Key Advantages of N,N-Dimethylacrylamide (DMAA) Hydrogels
1. Superior Mechanical Properties and Self-Healing: DMAA-based hydrogels exhibit remarkable mechanical strength, flexibility, and toughness.[3] The unique structure, involving hydrophobic interactions from methyl groups and hydrogen bonding, contributes to these properties.[1][3] This allows them to withstand significant compressive and tensile stress, with some formulations stretching up to 4200%.[3] Furthermore, these interactions enable impressive self-healing capabilities, where damaged hydrogel networks can reform bonds and recover their integrity, a critical feature for long-term implants and regenerative medicine.[1][3]
2. Enhanced Biocompatibility: While polyacrylamide is widely used, the residual acrylamide monomer is a known neurotoxin, necessitating extensive purification.[5] DMAA-based hydrogels, on the other hand, are generally considered more biocompatible, making them a safer choice for in-vivo applications such as drug delivery systems and tissue engineering scaffolds.[12]
3. Tunable Thermo-Responsiveness: Like the well-known PNIPAm, DMAA hydrogels can be designed to be thermo-responsive.[1][3] This "smart" behavior allows the hydrogel to undergo a volume phase transition in response to temperature changes, enabling on-demand drug release when implanted in the body.[9] Copolymers of DMAA and NIPAAm can be used to fine-tune the transition temperature to be close to physiological temperature.[7][8]
4. Excellent Chemical Stability and pH Independence: A significant advantage of DMAA hydrogels is their stability across a wide pH range. The N,N-dimethyl groups are less susceptible to hydrolysis and do not readily protonate at low pH.[1] This results in consistent swelling behavior and drug release profiles, irrespective of the pH of the surrounding biological fluid, a limitation often seen in pH-sensitive hydrogels.[1][6]
5. High Adsorption Capacity: The chemical structure of DMAA, containing unbonded electrons on nitrogen and oxygen atoms, allows for effective complexation with metal ions.[1] This property, combined with its high water solubility and three-dimensional network, gives DMAA hydrogels a high adsorption capacity, making them useful for removing heavy metals from wastewater and as carriers for various therapeutic agents.[1][3][6]
Experimental Protocols
Detailed methodologies for the synthesis and characterization of DMAA-based hydrogels are provided below.
Protocol 1: Synthesis of a DMAA Hydrogel via Free-Radical Polymerization
This protocol describes a typical synthesis for a crosslinked poly(N,N-dimethylacrylamide) hydrogel.
Materials:
-
N,N-dimethylacrylamide (DMAA) (monomer)
-
N,N'-methylene-bis-acrylamide (MBA) (crosslinker)
-
Ammonium persulfate (APS) or Potassium persulfate (KPS) (initiator)
-
N,N,N',N'-tetramethylethylenediamine (TEMED) (accelerator, for redox pair)
-
Deionized (DI) water
Procedure:
-
Monomer Solution Preparation: In a flask, dissolve the desired amount of DMAA monomer and MBA crosslinker in DI water. A typical concentration might be 10-20% (w/v) total monomer.[13]
-
Initiator Addition: Add the initiator (e.g., KPS) to the monomer solution and stir until fully dissolved.
-
Degassing: Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Initiation of Polymerization: Add the accelerator (TEMED) to the solution to initiate the polymerization reaction. The amount of initiator and accelerator will determine the rate of polymerization.
-
Molding: Quickly pour the resulting solution into a mold of the desired shape (e.g., between two glass plates with a spacer, or into syringes).[13]
-
Curing: Allow the polymerization to proceed at a controlled temperature (e.g., room temperature or 37°C) for several hours or until a solid hydrogel is formed.[13]
-
Purification: Remove the hydrogel from the mold and immerse it in a large volume of DI water for 2-3 days, changing the water frequently to wash away any unreacted monomers, initiator, and other impurities.[5]
-
Drying (Optional): For certain characterizations, the hydrogel may be dried to a constant weight, for example, in a vacuum oven.
Protocol 2: Characterization of Swelling Behavior
This protocol measures the swelling ratio of a hydrogel, a key indicator of its water absorption capacity.
Procedure:
-
Initial Weight: Take a sample of the purified, dried hydrogel and record its weight (W_d).
-
Immersion: Place the dried hydrogel sample into a beaker containing a specific swelling medium (e.g., DI water, phosphate-buffered saline (PBS) of a specific pH).
-
Equilibrium Swelling: Allow the hydrogel to swell at a constant temperature. At regular time intervals, remove the hydrogel, gently blot the surface with filter paper to remove excess water, and record its weight (W_s).
-
Data Collection: Continue this process until the weight of the hydrogel becomes constant, indicating that it has reached its equilibrium swelling state.
-
Calculation: Calculate the swelling ratio (SR) or equilibrium swelling ratio (ESR) using the following formula:
-
SR (%) = [(W_s - W_d) / W_d] * 100
-
Visualizations: Workflows and Mechanisms
The following diagrams illustrate key processes related to DMAA hydrogels.
Caption: Free-radical polymerization workflow for DMAA hydrogel synthesis.
Caption: Logical workflow for hydrogel synthesis and characterization.
Caption: Stimuli-responsive behavior of a thermosensitive hydrogel.
References
- 1. A Short Review on the N,N-Dimethylacrylamide-Based Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N,N-Dimethylacrylamide: A Versatile Monomer in Modern Chemistry_Chemicalbook [chemicalbook.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Highly tough and rapid self-healing dual-physical crosslinking poly(DMAA-co-AM) hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Characterization of Stiff, Self-Crosslinked Thermoresponsive DMAA Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Thermosensitive Hydrogels and Advances in Their Application in Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. thermalscience.rs [thermalscience.rs]
- 11. mdpi.com [mdpi.com]
- 12. The Preparation and Characterization of N,N-Dimethyl Acrylamide-Diallyl Maleate Gel/Hydrogel in a Non-Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Characterization of Poly(N,N-Dimethylmethacrylamide)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the essential techniques used to characterize poly(N,N-Dimethylmethacrylamide) (PDMAm), a polymer of significant interest in various scientific and biomedical fields. This document outlines the principles, experimental protocols, and comparative data for the key analytical methods, offering a valuable resource for researchers working with this polymer and its analogues.
Overview of Characterization Techniques
The thorough characterization of poly(this compound) is crucial for understanding its structure-property relationships and ensuring its suitability for specific applications. The primary techniques employed for this purpose can be categorized into methods for determining molecular weight, elucidating chemical structure, and analyzing thermal properties. A general workflow for the characterization of a newly synthesized polymer like PDMAm is outlined below.
Molecular Weight Determination: Gel Permeation Chromatography (GPC/SEC)
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a fundamental technique for determining the molecular weight (Mn, Mw) and polydispersity index (PDI) of polymers.
Comparison with Alternative Polymers:
While specific GPC data for poly(this compound) homopolymer is not extensively reported in readily available literature, a comparison with the closely related poly(N,N-dimethylacrylamide) (PDMAA) and the widely studied poly(N-isopropylacrylamide) (PNIPAM) provides valuable context.
| Polymer | Number Average Molecular Weight (Mn, kDa) | Polydispersity Index (PDI) | Reference |
| Poly(N,N-dimethylacrylamide) (PDMAA) | 76.7 | 3.8 | [1] |
| Poly(N-isopropylacrylamide) (PNIPAM) | 36.2 | 2.7 | [1] |
| Poly(N,N-dimethylacrylamide) (PDMAA) | 92.5 | 1.9 | [2] |
Experimental Protocol: GPC/SEC Analysis
Objective: To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of PDMAm.
Materials:
-
PDMAm sample
-
HPLC-grade N,N-dimethylformamide (DMF) with 0.5 M LiBr (as eluent)[3]
-
Polystyrene or poly(methyl methacrylate) standards for calibration[4]
-
GPC/SEC system equipped with a refractive index (RI) detector[3]
Procedure:
-
Sample Preparation: Dissolve a known concentration of the dried PDMAm sample in the DMF/LiBr eluent.
-
Instrument Setup:
-
Calibration: Inject a series of narrow-PDI polystyrene or PMMA standards of known molecular weights to generate a calibration curve.
-
Sample Analysis: Inject the prepared PDMAm solution into the GPC system.
-
Data Analysis: The elution volume of the polymer is recorded by the RI detector. The molecular weight distribution and averages (Mn, Mw) are calculated based on the calibration curve. The PDI is then calculated as Mw/Mn.
Structural Characterization: NMR and FTIR Spectroscopy
Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful techniques for elucidating the chemical structure of polymers.
¹H NMR Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical environment of protons in the polymer structure, confirming the successful polymerization and the monomer's incorporation.
Expected Chemical Shifts for Poly(this compound):
Based on the structure of the monomer and related polymers, the following proton signals are expected for PDMAm:
| Protons | Expected Chemical Shift (ppm) |
| N-CH₃ (N-methyl groups) | ~2.9 - 3.1 |
| -CH₂- (backbone methylene) | ~1.5 - 2.0 |
| α-CH₃ (backbone methyl) | ~0.9 - 1.2 |
Experimental Protocol: ¹H NMR Spectroscopy
Objective: To confirm the chemical structure of PDMAm.
Materials:
-
Dried PDMAm sample
-
Deuterated solvent (e.g., CDCl₃, D₂O)
-
NMR spectrometer (e.g., 400 or 500 MHz)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the PDMAm sample in approximately 0.7 mL of a suitable deuterated solvent in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer and lock and shim the instrument.
-
Data Acquisition: Acquire the ¹H NMR spectrum. Typically, 16 to 64 scans are sufficient to obtain a good signal-to-noise ratio.
-
Data Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). Integrate the peaks to determine the relative number of protons.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the polymer.
Key FTIR Peaks for Polyacrylamides:
| Functional Group | Wavenumber (cm⁻¹) | Polymer | Reference |
| C=O (Amide I) | ~1635 | PDMAA | [1] |
| C-H stretch | 2800 - 3000 | PDMAA | [1] |
| C-N stretch | 1050 - 1147 | DMAA monomer | [5] |
Experimental Protocol: FTIR Spectroscopy
Objective: To identify the characteristic functional groups of PDMAm.
Materials:
-
Dried PDMAm sample
-
FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr for pellet preparation.
Procedure:
-
Sample Preparation (ATR): Place a small amount of the dried polymer sample directly on the ATR crystal.
-
Sample Preparation (KBr Pellet): Mix a small amount of the sample with dry KBr powder and press it into a thin, transparent pellet.
-
Data Acquisition: Place the sample in the FTIR spectrometer and acquire the spectrum over a typical range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Thermal Analysis: TGA and DSC
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and phase transitions of polymers.
Comparison of Thermal Properties:
| Polymer | Glass Transition Temperature (Tg, °C) | Decomposition Onset Temperature (°C) | Reference |
| Poly(N,N-diethylacrylamide) | 80 | - | [4] |
| Poly(acrylamide) | 184 (predicted) | - | [6] |
| Poly(N-isopropylacrylamide) | - | ~400 | [7] |
| Poly(N,N-dimethylacrylamide)-Diallyl Maleate Gel | 86.55 | 320 | [8] |
Experimental Protocol: Thermal Analysis
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of PDMAm.
Procedure:
-
Place a small, accurately weighed sample (5-10 mg) into a TGA pan.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).[7]
-
Record the weight loss as a function of temperature. The onset of weight loss indicates the beginning of thermal decomposition.
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) of PDMAm.
Procedure:
-
Place a small, accurately weighed sample (5-10 mg) into a DSC pan and seal it.
-
Heat the sample to a temperature above its expected Tg to erase its thermal history.
-
Cool the sample at a controlled rate.
-
Reheat the sample at a constant rate (e.g., 10 °C/min).[4] The Tg is observed as a step-like change in the heat flow curve.
Synthesis of Poly(this compound)
The synthesis of PDMAm is noted to be challenging via conventional free-radical polymerization due to steric hindrance from the α-methyl group and the two N-methyl groups. However, copolymerization with other monomers is a viable approach.
Experimental Protocol: Free Radical Polymerization (Adapted from similar polymerizations)
Objective: To synthesize PDMAm via free-radical polymerization.
Materials:
-
This compound (DMMAm) monomer
-
Initiator (e.g., Azobisisobutyronitrile - AIBN)
-
Solvent (e.g., Toluene, 1,4-dioxane)
-
Precipitating solvent (e.g., Hexane, Diethyl ether)
-
Nitrogen or Argon gas
Procedure:
-
Dissolve the DMMAm monomer and AIBN in the chosen solvent in a reaction flask equipped with a magnetic stirrer.
-
Deoxygenate the solution by bubbling with nitrogen or argon for at least 30 minutes.
-
Heat the reaction mixture to a specific temperature (e.g., 70 °C) to initiate the polymerization.
-
Allow the reaction to proceed for a set amount of time (e.g., 4-24 hours).
-
Terminate the polymerization by cooling the reaction mixture and exposing it to air.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent like hexane or diethyl ether.
-
Collect the precipitated polymer by filtration and dry it under vacuum.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. rsc.org [rsc.org]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound | 6976-91-6 | Benchchem [benchchem.com]
A Researcher's Guide to Validating the Molecular Weight of Poly(N,N-Dimethylmethacrylamide) via GPC: A Comparative Analysis
For researchers, scientists, and drug development professionals, the accurate determination of a polymer's molecular weight is paramount. This is particularly true for novel polymers such as poly(N,N-Dimethylmethacrylamide) (PDMA), where properties like drug release kinetics, biocompatibility, and mechanical strength are intrinsically linked to its molar mass and dispersity. While Gel Permeation Chromatography (GPC) is a widely adopted technique for polymer molecular weight analysis, it is often essential to validate these findings with alternative methods. This guide provides an objective comparison of GPC with other common techniques—Static Light Scattering (SLS), Viscometry, and ¹H Nuclear Magnetic Resonance (NMR) spectroscopy—for the characterization of PDMA, supported by experimental data and detailed protocols.
Comparative Analysis of Molecular Weight Determination Methods
The choice of analytical technique for polymer characterization can significantly impact the accuracy and interpretation of its molecular weight. Below is a summary of quantitative data from studies on PDMA and its copolymers, comparing the results obtained from GPC with those from ¹H NMR.
| Polymer Sample | Method | Number-Average Molecular Weight (Mn) ( g/mol ) | Weight-Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) | Reference |
| Np-PDMA-Np | GPC | 1,470 | - | 1.17 | [1] |
| ¹H NMR | 5,870 | - | - | [1] | |
| Np-PNIPAm-Np | GPC | 2,750 | - | 1.09 | [1] |
| ¹H NMR | 6,970 | - | - | [1] | |
| PHPMA-PDMAC Diblock | GPC | 18,700 | - | 1.18 | [2] |
| ¹H NMR | - | - | - | [2] |
Note: Discrepancies between GPC and ¹H NMR results can arise from differences in the principles of measurement and calibration standards used in GPC.
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below.
Gel Permeation Chromatography (GPC)
GPC, also known as Size Exclusion Chromatography (SEC), separates polymers based on their hydrodynamic volume in solution.
Instrumentation:
-
GPC system equipped with a refractive index (RI) detector.
-
Columns: Two Polymer Laboratories PLgel 5 µm Mixed C columns or TSK-gel columns.[1][2]
-
Eluent: HPLC-grade N,N-dimethylformamide (DMF) with 0.01 M to 0.5 M lithium bromide (LiBr).[1][2]
-
Calibration: Near-monodisperse poly(methyl methacrylate) (PMMA) or polyethylene oxide (PEO) standards.[1][2]
Procedure:
-
Prepare PDMA solutions in the eluent at a concentration of 1-2 mg/mL.
-
Ensure complete dissolution of the polymer.
-
Filter the solutions through a 0.2 µm syringe filter before injection.
-
Inject the samples into the GPC system.
-
Analyze the resulting chromatograms to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) relative to the calibration standards.
Static Light Scattering (SLS)
SLS measures the intensity of scattered light from a polymer solution to determine the absolute weight-average molecular weight (Mw).[3]
Instrumentation:
-
A light scattering instrument with a laser source and a detector to measure scattered light at multiple angles.
Procedure:
-
Prepare a series of PDMA solutions of known concentrations in a suitable solvent.
-
Filter the solutions to remove any dust or particulates.
-
Measure the intensity of scattered light at various angles for each concentration.
-
Construct a Zimm plot by plotting Kc/R(θ) versus sin²(θ/2) + kc, where K is an optical constant, c is the concentration, and R(θ) is the excess Rayleigh ratio.[3]
-
Extrapolate the data to zero angle and zero concentration to determine Mw.[3]
Viscometry
This technique relates the intrinsic viscosity of a polymer solution to its viscosity-average molecular weight (Mv) through the Mark-Houwink equation.[4]
Instrumentation:
-
Ubbelohde or Ostwald capillary viscometer.[4]
-
Constant temperature water bath.
Procedure:
-
Prepare a stock solution of PDMA in a suitable solvent.
-
Prepare a series of dilutions from the stock solution.
-
Measure the flow time of the pure solvent and each polymer solution through the viscometer at a constant temperature.
-
Calculate the relative, specific, and reduced viscosities for each concentration.
-
Plot the reduced viscosity versus concentration and extrapolate to zero concentration to determine the intrinsic viscosity [η].[5]
-
Calculate the viscosity-average molecular weight (Mv) using the Mark-Houwink equation: [η] = K * Mv^a, where K and a are constants specific to the polymer-solvent-temperature system.[6]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR can be used to determine the number-average molecular weight (Mn) by end-group analysis.[7]
Instrumentation:
-
NMR spectrometer (e.g., 400 or 500 MHz).
Procedure:
-
Dissolve a known amount of the PDMA sample in a suitable deuterated solvent.
-
Acquire the ¹H NMR spectrum.
-
Identify the signals corresponding to the polymer repeating units and the end-groups (initiator fragments).
-
Integrate the respective signals.
-
Calculate the degree of polymerization (DP) by taking the ratio of the integral of a repeating unit proton to the integral of an end-group proton, normalized by the number of protons for each signal.
-
Calculate Mn using the formula: Mn = (DP × MW_repeating_unit) + MW_end_groups.[8]
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams have been generated using Graphviz.
References
- 1. rsc.org [rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Static light scattering - Wikipedia [en.wikipedia.org]
- 4. Measuring a Polymer’s Molecular Weight with a Viscometer - Sparx Engineering [sparxeng.com]
- 5. Determination of Viscosity Average Molecular Weight of Polymer (Procedure) : Physical Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
A Comparative Guide to End-Group Analysis of Poly(N,N-Dimethylmethacrylamide)
For researchers, scientists, and drug development professionals working with poly(N,N-Dimethylmethacrylamide) (p(DMMAm)), accurate characterization of polymer end-groups is paramount.[1] The functionality of these terminal groups dictates the polymer's subsequent applications, from drug conjugation to biomaterial design. This guide provides an objective comparison of the primary analytical techniques used for p(DMMAm) end-group analysis, supported by experimental data and detailed protocols.
Comparison of End-Group Analysis Techniques
The selection of an appropriate analytical technique for end-group analysis depends on various factors, including the nature of the end-group, the molecular weight of the polymer, and the desired level of quantitative accuracy. The most common methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS).[1][2] Gel Permeation Chromatography (GPC) is also a crucial complementary technique for determining molecular weight and its distribution, which is intrinsically linked to end-group analysis.[3][4]
| Technique | Principle | Accuracy & Sensitivity | Sample Amount & Time | Key Applications for p(DMMAm) |
| ¹H NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the molecular structure. | High accuracy for quantification, especially for low molecular weight polymers. Sensitivity can be a limitation for high molecular weight polymers where end-group signals are weak. | Typically requires 5-10 mg of sample. Analysis time is relatively short, often around 10-30 minutes per sample. | Quantification of initiator and chain transfer agent fragments at the polymer chain ends, particularly in p(DMMAm) synthesized via RAFT polymerization.[5][6] |
| MALDI-TOF MS | A soft ionization technique that allows for the analysis of large molecules with minimal fragmentation.[7] | Provides high mass accuracy, enabling the identification of end-groups and the repeating monomer unit.[8] Quantification can be challenging due to variations in ionization efficiency for different end-groups.[9] | Requires a very small amount of sample (in the microgram to nanogram range). Sample preparation and analysis can be rapid. | Identification of end-group structures and verification of successful end-group modifications in p(DMMAm). It can also provide information on the molecular weight distribution.[10] |
| Gel Permeation Chromatography (GPC) | Separates polymers based on their size in solution.[3][4] | Provides the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[11][12] The accuracy is dependent on proper calibration with appropriate standards. | Requires a few milligrams of sample. A typical GPC run can take 30-60 minutes. | Essential for determining the molecular weight of p(DMMAm), which is a prerequisite for accurate end-group analysis by other methods like NMR.[13][14] |
| Vibrational Spectroscopy (FTIR/Raman) | Measures the interaction of infrared radiation or monochromatic light with a sample to identify functional groups.[2] | Primarily a qualitative technique for identifying the presence of specific functional groups in the end-groups. Quantification is generally less precise than NMR. | Requires a small amount of sample and the analysis is very fast. | Rapid screening for the presence of expected functional end-groups on p(DMMAm). |
| Titration Methods | Chemical methods to quantify specific functional groups (e.g., acidic or basic end-groups). | Can be highly accurate for specific end-groups. However, specificity can be low if other reactive groups are present in the polymer chain.[1] | Requires a larger sample amount compared to spectroscopic methods. The procedure is generally straightforward but can be time-consuming. | Quantification of acidic or basic end-groups on p(DMMAm), if present. |
Experimental Protocols
¹H NMR Spectroscopy for End-Group Analysis of p(DMMAm)
This protocol is adapted for the analysis of p(DMMAm) synthesized by Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a common method for producing well-defined polymers.
Materials:
-
p(DMMAm) sample (5-10 mg)
-
Deuterated solvent (e.g., Deuterated Chloroform (CDCl₃) or Deuterated Water (D₂O), depending on polymer solubility)
-
NMR tube (5 mm)
-
Internal standard (optional, for quantitative analysis)
Procedure:
-
Accurately weigh 5-10 mg of the dried p(DMMAm) sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum using a spectrometer (e.g., 400 MHz or higher for better resolution).
-
Data Analysis:
-
Identify the characteristic signals of the p(DMMAm) repeating units (backbone protons).
-
Identify the signals corresponding to the protons of the end-groups, which originate from the initiator and the RAFT agent.
-
Integrate the peaks corresponding to the repeating units and the end-groups.
-
Calculate the number-average molecular weight (Mn) using the following formula: Mn = (Integral of repeating unit protons / Number of protons per repeating unit) * (Molecular weight of the repeating unit) + Molecular weight of end-groups
-
MALDI-TOF MS for End-Group Characterization of p(DMMAm)
Materials:
-
p(DMMAm) sample (1 mg/mL solution)
-
Matrix solution (e.g., α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB) at 10 mg/mL in a suitable solvent like acetonitrile or THF)
-
Cationizing agent (e.g., sodium trifluoroacetate (NaTFA) at 1 mg/mL in the same solvent as the matrix)
-
MALDI target plate
Procedure:
-
Prepare a 1 mg/mL solution of the p(DMMAm) sample in a suitable solvent (e.g., THF, acetonitrile, or water).
-
Mix the polymer solution, matrix solution, and cationizing agent solution in a specific ratio (e.g., 1:10:1 v/v/v).
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air-dry completely.
-
Acquire the mass spectrum using a MALDI-TOF mass spectrometer in reflectron or linear mode, depending on the molecular weight of the polymer.
-
Data Analysis:
-
The resulting spectrum will show a distribution of peaks, where each peak corresponds to a polymer chain with a specific number of repeating units.
-
The mass of an individual peak (m/z) can be used to determine the mass of the end-groups using the formula: m/z = (n * M_monomer) + M_end-groups + M_cation where 'n' is the degree of polymerization, M_monomer is the mass of the repeating unit, M_end-groups is the combined mass of the two end-groups, and M_cation is the mass of the cationizing agent.
-
GPC for Molecular Weight Determination of p(DMMAm)
Materials:
-
p(DMMAm) sample (1-2 mg/mL solution)
-
GPC eluent (e.g., N,N-Dimethylformamide (DMF) with 0.05 M LiBr)
-
GPC system with a refractive index (RI) detector
-
Polymer standards for calibration (e.g., polystyrene or poly(methyl methacrylate))
Procedure:
-
Prepare a 1-2 mg/mL solution of the p(DMMAm) sample in the GPC eluent. Filter the solution through a 0.22 µm filter.
-
Calibrate the GPC system using a set of narrow molecular weight standards.
-
Inject the p(DMMAm) sample into the GPC system.
-
Record the chromatogram.
-
Data Analysis:
-
The software associated with the GPC system will use the calibration curve to calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) from the elution profile of the sample.
-
Visualizing Workflows and Pathways
RAFT Polymerization of this compound
The following diagram illustrates the key steps in the Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of this compound (DMMAm).
Caption: Workflow of RAFT polymerization for this compound.
Polymer-Based Drug Delivery Signaling Pathway
This diagram illustrates a simplified signaling pathway for a polymer-drug conjugate designed for targeted drug delivery, a common application for functional polymers like p(DMMAm).
Caption: Signaling pathway for polymer-based targeted drug delivery.
References
- 1. End-Group Analysis of Polymer | MtoZ Biolabs [mtoz-biolabs.com]
- 2. End group - Wikipedia [en.wikipedia.org]
- 3. infinitalab.com [infinitalab.com]
- 4. Measurement of Molecular Weight by using GPC method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 8. Applications of MALDI-TOF-MS in structural characterization of synthetic polymers - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Quantitation of Polymer End Groups Using MALDI TOF MS | NIST [nist.gov]
- 10. Frontiers | Optimized MALDI-TOF MS Strategy for Characterizing Polymers [frontiersin.org]
- 11. resolvemass.ca [resolvemass.ca]
- 12. news-medical.net [news-medical.net]
- 13. RAFT dispersion polymerization of N , N -dimethylacrylamide in a series of n -alkanes using a thermoresponsive poly( tert -octyl acrylamide) steric st ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY00045D [pubs.rsc.org]
- 14. rsc.org [rsc.org]
"comparative study of initiators for N,N-Dimethylmethacrylamide polymerization"
For Researchers, Scientists, and Drug Development Professionals
The synthesis of well-defined poly(N,N-dimethylacrylamide) (PDMAm) is crucial for a variety of applications, including drug delivery systems, biomaterials, and other advanced materials. The choice of initiator plays a pivotal role in controlling the polymerization process and ultimately dictates the properties of the resulting polymer. This guide provides a comparative analysis of various initiators used in the polymerization of N,N-Dimethylacrylamide (DMAm), with a focus on Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, and conventional free-radical polymerization. Experimental data is presented to facilitate the selection of the most suitable initiation system for specific research and development needs.
Performance Comparison of Initiators
The selection of an appropriate initiation system is critical for achieving the desired polymer characteristics. The following tables summarize the performance of different initiators for the polymerization of DMAm under various controlled and free-radical polymerization techniques.
Atom Transfer Radical Polymerization (ATRP)
ATRP offers a powerful method for synthesizing polymers with controlled molecular weights and narrow molecular weight distributions. However, the controlled polymerization of acrylamides like DMAm via ATRP can be challenging. The choice of the initiator, ligand, and solvent system is critical to success.
| Initiator System | Ligand | Solvent | Monomer Conversion (%) | M_n ( g/mol ) | PDI (M_w/M_n) | Reference |
| Methyl 2-chloropropionate/CuCl | Me_6TREN | Toluene | 79 | 9,600 | 1.2 | [1] |
| Methyl 2-chloropropionate/CuCl | Me_6TREN | Toluene | High | up to 50,000 | 1.05-1.13 | [2] |
| Ethyl 2-chloropropionate/CuCl | Me_4Cyclam | Toluene/DMF | ~100 | - | Broad | [3] |
| N,N-dimethyl-2-bromopropionamide/CuBr | Me_4Cyclam | Toluene/DMF | ~100 | - | Broad | [3] |
M_n: Number-average molecular weight; PDI: Polydispersity Index.
It has been noted that while high conversions can be achieved in the ATRP of DMAm, achieving controlled polymerization with low polydispersity can be difficult. Some studies suggest that the copper catalyst can complex with the amide group of the polymer chain, leading to a loss of control.[3] However, specific systems, such as methyl 2-chloropropionate/CuCl with the Me_6TREN ligand in toluene, have been shown to yield polymers with low polydispersity.[1][2]
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization
RAFT polymerization is a versatile technique for controlling the polymerization of a wide range of monomers, including acrylamides. The key to successful RAFT polymerization lies in the selection of an appropriate chain transfer agent (CTA).
| Chain Transfer Agent (CTA) | Initiator | CTA/Initiator Ratio | Monomer Conversion (%) | M_n ( g/mol ) | PDI (M_w/M_n) | Reference |
| Benzyl dithiobenzoate (BDB) | AIBN | 5/1 | - | - | Bimodal | [4][5] |
| Cumyl dithiobenzoate (CDB) | AIBN | 5/1 | - | - | High MW impurity | [4][5] |
| N,N-dimethyl-s-thiobenzoylthiopropionamide (TBP) | AIBN | 5/1 | - | - | High MW impurity | [4][5] |
| N,N-dimethyl-s-thiobenzoylthioacetamide (TBA) | AIBN | 5/1 | - | - | High MW impurity | [4][5] |
| TBP or TBA | AIBN | 80/1 | - | - | Reduced impurity | [4][5] |
| 4-Cyanopentanoic acid dithiobenzoate (CTP) | ACVA | - | - | Well-defined | - | [4] |
AIBN: 2,2'-Azobis(isobutyronitrile); ACVA: 4,4'-Azobis(4-cyanovaleric acid).
Studies have shown that the choice of CTA significantly impacts the outcome of DMAm RAFT polymerization.[4][5] While some common CTAs like benzyl dithiobenzoate can lead to bimodal molecular weight distributions, novel acrylamido-based CTAs have been developed to improve control.[4][5] Adjusting the CTA to initiator ratio can also help in reducing high molecular weight impurities that may arise from termination reactions.[4][5]
Conventional Free-Radical Polymerization
Free-radical polymerization is a widely used and relatively simple method for polymer synthesis. While it generally offers less control over polymer architecture compared to controlled radical polymerization techniques, it is effective for producing high molecular weight polymers.
| Initiator | Solvent | Temperature (°C) | Observations | Reference |
| 2,2'-Azobis(isobutyronitrile) (AIBN) | Various | ~65 | Effective for polymerization. | [6] |
| Potassium persulfate (KPS) | Water | 70 | Used in surfactant-free precipitation polymerization. | [7] |
| FeCl_3-PDMAEMA redox pair | Water | - | Faster polymerization rate compared to low-MW analogues. | [8] |
The solvent can have a significant effect on the free-radical polymerization of DMAm, with aqueous media often leading to an accelerated polymerization rate.[9]
Experimental Protocols
The following are representative experimental protocols for the polymerization of N,N-Dimethylacrylamide using different initiation methods.
ATRP of N,N-Dimethylacrylamide
This protocol is based on a system demonstrating good control.[1][2]
Materials:
-
N,N-Dimethylacrylamide (DMAm), inhibitor removed
-
Methyl 2-chloropropionate (initiator)
-
Copper(I) chloride (CuCl, catalyst)
-
Tris(2-dimethylaminoethyl)amine (Me_6TREN, ligand)
-
Toluene (solvent)
-
Nitrogen gas
Procedure:
-
In a Schlenk flask, add CuCl (0.047 g, 0.474 mmol) and Me_6TREN (0.109 g, 0.474 mmol).
-
Seal the flask, and degas by three freeze-pump-thaw cycles.
-
In a separate flask, dissolve DMAm (2.4 g, 24.2 mmol) and methyl 2-chloropropionate (0.029 g, 0.237 mmol) in toluene (to a total volume of 10 mL).
-
Degas the monomer/initiator solution by bubbling with nitrogen for 30 minutes.
-
Using a degassed syringe, transfer the monomer/initiator solution to the Schlenk flask containing the catalyst/ligand complex.
-
Place the reaction flask in a thermostated oil bath at 20°C and stir.
-
Samples can be taken periodically to monitor monomer conversion and polymer molecular weight.
-
The polymerization is terminated by exposing the reaction mixture to air. The polymer is then typically purified by precipitation in a non-solvent like cold diethyl ether.
RAFT Polymerization of N,N-Dimethylacrylamide
This protocol outlines a general procedure for RAFT polymerization.[4][5]
Materials:
-
N,N-Dimethylacrylamide (DMAm), inhibitor removed
-
Chain Transfer Agent (e.g., 4-Cyanopentanoic acid dithiobenzoate, CTP)
-
Initiator (e.g., 4,4'-Azobis(4-cyanovaleric acid), ACVA)
-
Solvent (e.g., 1,4-dioxane or a water/2-propanol mixture)
-
Nitrogen gas
Procedure:
-
In a reaction vessel, dissolve DMAm, the chosen CTA, and the initiator in the selected solvent. The molar ratio of CTA to initiator is crucial and should be carefully chosen (e.g., 5:1 or higher).
-
Degas the solution by performing several freeze-pump-thaw cycles or by bubbling with nitrogen for at least 30 minutes to remove oxygen, which can inhibit the polymerization.
-
Immerse the reaction vessel in a preheated oil bath at the desired temperature (e.g., 70°C).
-
Allow the polymerization to proceed for the desired time. The progress of the reaction can be monitored by taking aliquots and analyzing for monomer conversion via techniques like ¹H NMR.
-
Terminate the polymerization by cooling the reaction mixture and exposing it to air.
-
Purify the resulting polymer by precipitation into a suitable non-solvent (e.g., diethyl ether or hexane) and dry under vacuum.
Free-Radical Polymerization of N,N-Dimethylacrylamide
A general procedure for thermally initiated free-radical polymerization.[6]
Materials:
-
N,N-Dimethylacrylamide (DMAm), inhibitor removed
-
2,2'-Azobis(isobutyronitrile) (AIBN, initiator)
-
Solvent (e.g., toluene or dimethylformamide)
-
Nitrogen gas
Procedure:
-
Dissolve DMAm and AIBN in the chosen solvent in a reaction flask equipped with a magnetic stirrer and a condenser.
-
Purge the solution with nitrogen for 30 minutes to remove dissolved oxygen.
-
Heat the reaction mixture to approximately 65°C under a nitrogen atmosphere to initiate the polymerization.
-
Continue the reaction for a predetermined time (e.g., 24 hours).
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the solution into a large excess of a non-solvent, such as diethyl ether.
-
Collect the precipitated polymer by filtration and dry it in a vacuum oven.
Initiator Selection Workflow
The selection of an appropriate initiator is a critical step in designing a polymerization process for N,N-Dimethylacrylamide. The following diagram illustrates a logical workflow to guide this decision-making process based on the desired polymer characteristics.
Caption: Workflow for selecting an initiator for DMAm polymerization.
References
- 1. Additional Monomers - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 2. researchgate.net [researchgate.net]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. The Influence of Initiator Concentration on Selected Properties of Thermosensitive Poly(Acrylamide-co-2-Acrylamido-2-Methyl-1-Propanesulfonic Acid) Microparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Redox initiated aqueous radical polymerization of N,N-dimethylacrylamide in the presence of poly(tertiary amine) as a multifunctional reducing agent | springerprofessional.de [springerprofessional.de]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Hydrolytic Stability of Poly(N,N-Dimethylmethacrylamide) and Polyacrylates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the hydrolytic stability of poly(N,N-Dimethylmethacrylamide) (PDMAm) and polyacrylates. The information presented herein is supported by experimental findings to assist researchers in selecting the appropriate polymer for applications where stability in aqueous environments is critical.
Executive Summary
Poly(this compound) (PDMAm) exhibits significantly higher hydrolytic stability compared to polyacrylates. The amide linkage in the side chain of PDMAm is inherently more resistant to hydrolysis than the ester linkage present in polyacrylates. This difference in stability is particularly pronounced under both acidic and basic conditions. While polyacrylates are known to undergo noticeable degradation, especially at elevated pH and temperature, polymethacrylamides, including PDMAm, have demonstrated exceptional stability, with negligible degradation observed even after prolonged exposure to harsh conditions.
Comparative Hydrolytic Stability
The fundamental difference in the hydrolytic stability between PDMAm and polyacrylates lies in the chemical nature of their side chains. PDMAm possesses a tertiary amide group, whereas polyacrylates have an ester group. Amide bonds are generally more resistant to hydrolysis than ester bonds due to the greater resonance stabilization of the amide linkage. The lone pair of electrons on the nitrogen atom is more readily delocalized into the carbonyl group, strengthening the C-N bond and making the carbonyl carbon less susceptible to nucleophilic attack by water or hydroxide ions.
Studies have consistently demonstrated the superior stability of the amide bond in polymeric systems. For instance, a comparative investigation of polymers with tertiary amine side chains connected by either amide or ester linkages revealed that the amide-modified polymer showed negligible hydrolysis over 300 hours across a pH range of 5.5 to 8.5 at both 25°C and 50°C.[1] In contrast, the ester-linked polymer underwent significant hydrolysis, with the rate increasing with both pH and temperature.[1]
Furthermore, a long-term study on a related polymer, poly(sulfobetaine methacrylamide), found it to be stable for one year in 1 M HCl, phosphate-buffered saline (PBS), and even 1 M NaOH, with no degradation of the amide bond observed.[2] This remarkable stability is attributed to the inherent resistance of the amide bond to hydrolysis.
Conversely, polyacrylates are known to be susceptible to hydrolysis, a process that is highly dependent on pH. The rate of hydrolysis for polyacrylates increases significantly with a rise in pH due to the increased concentration of hydroxide ions, which act as a catalyst in the hydrolysis of the ester linkages.
Quantitative Data on Hydrolytic Degradation
While specific quantitative data for the hydrolysis of PDMAm is scarce due to its high stability, data from closely related polymethacrylamides and comparative studies provide a clear picture.
Table 1: Hydrolytic Stability of Amide- vs. Ester-Linked Polymers
| Polymer Type | Linkage | pH | Temperature (°C) | Observation | Reference |
| Amide-functionalized PVDMA | Amide | 5.5, 7.5, 8.5 | 25, 50 | Negligible hydrolysis over 300 hours | [1] |
| Ester-functionalized PVDMA | Ester | 5.5, 7.5, 8.5 | 25, 50 | Hydrolysis rate increased with increasing pH and temperature | [1] |
| Poly(sulfobetaine methacrylamide) | Amide | 0 (1 M HCl), 7.4 (PBS), 10, 14 (1 M NaOH) | Room Temperature | No degradation observed after one year | [2] |
Due to the inherent stability of the amide bond in PDMAm, quantitative hydrolysis data often shows no significant change over the experimental timeframe. For polyacrylates, the hydrolysis rate is quantifiable and influenced by factors such as the specific acrylate monomer, pH, and temperature.
Experimental Protocols
A standard methodology for evaluating the hydrolytic stability of polymers involves incubating the polymer in aqueous solutions of varying pH and temperature, followed by analysis of the degradation products or changes in the polymer's molecular weight over time.
Protocol: 1H NMR Spectroscopy for Monitoring Polymer Hydrolysis
This protocol describes the use of proton Nuclear Magnetic Resonance (1H NMR) spectroscopy to monitor the hydrolysis of polymers in real-time.
1. Materials and Equipment:
- Polymer sample (e.g., PDMAm or a polyacrylate)
- Deuterated water (D₂O)
- pH-adjusted buffer solutions (e.g., deuterated phosphate-buffered saline for pH 7.4, DCl for acidic pH, NaOD for basic pH)
- NMR tubes
- NMR spectrometer
2. Sample Preparation: a. Dissolve a known concentration of the polymer sample in the desired deuterated buffer solution directly in an NMR tube. A typical concentration is 10-20 mg/mL. b. Ensure the polymer is fully dissolved. Gentle heating or vortexing may be applied if necessary. c. Record the initial 1H NMR spectrum at time zero (t=0).
3. Incubation and Data Acquisition: a. Incubate the NMR tubes at the desired temperature(s) (e.g., 25°C, 37°C, 50°C). The incubation can be done inside the NMR spectrometer for real-time monitoring or in a separate temperature-controlled environment. b. Acquire 1H NMR spectra at regular time intervals (e.g., every hour, day, or week, depending on the expected rate of hydrolysis).
4. Data Analysis: a. Identify the characteristic peaks of the parent polymer and any potential hydrolysis products in the 1H NMR spectra. For polyacrylates, this would involve monitoring the disappearance of signals from the ester side chain and the appearance of signals from the corresponding alcohol and the poly(acrylic acid) backbone. b. Calculate the extent of hydrolysis by integrating the relevant peaks. The percentage of hydrolysis can be determined by comparing the integral of a peak from the hydrolysis product to the integral of a stable peak from the polymer backbone. c. Plot the percentage of hydrolysis as a function of time to determine the hydrolysis rate.
Visualizations
Experimental Workflow for Hydrolytic Stability Testing
Caption: A flowchart illustrating the typical experimental procedure for evaluating the hydrolytic stability of polymers.
Base-Catalyzed Hydrolysis Mechanism of a Polyacrylate
Caption: The mechanism of base-catalyzed hydrolysis of the ester side chain in a polyacrylate polymer.
Conclusion
The evidence strongly indicates that Poly(this compound) is significantly more resistant to hydrolysis than polyacrylates. This superior stability is a direct consequence of the robust amide linkage in its structure compared to the more labile ester linkage in polyacrylates. For applications requiring long-term stability in aqueous environments, particularly under fluctuating or extreme pH conditions, PDMAm is a more reliable choice than polyacrylates. Researchers and drug development professionals should consider this critical difference in chemical stability when designing materials for drug delivery systems, biomedical devices, and other applications where polymer integrity is paramount.
References
A Comparative Biocompatibility Assessment of N,N-Dimethylmethacrylamide-Based Polymers for Biomedical Applications
A comprehensive guide for researchers, scientists, and drug development professionals objectively comparing the in vitro and in vivo biocompatibility of N,N-Dimethylmethacrylamide (DMAM)-based polymers with common alternatives such as Polyethylene Glycol (PEG), Poly(lactic-co-glycolic acid) (PLGA), and Polyvinyl Alcohol (PVA). This guide summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to support informed material selection in biomedical research and development.
Executive Summary
The selection of a suitable polymer is a critical determinant of success in the development of drug delivery systems, tissue engineering scaffolds, and other medical devices. Biocompatibility, the ability of a material to perform with an appropriate host response in a specific application, is a primary consideration. This guide provides a comparative analysis of the biocompatibility of this compound (DMAM)-based polymers against three widely used alternatives: Polyethylene Glycol (PEG), Poly(lactic-co-glycolic acid) (PLGA), and Polyvinyl Alcohol (PVA). While all these polymers are generally considered biocompatible, their performance can vary significantly depending on the specific application and biological environment. This report compiles available quantitative data on key biocompatibility indicators, including cytotoxicity, hemocompatibility, and in vivo inflammatory response, to facilitate a data-driven comparison.
Comparative Biocompatibility Data
The following tables summarize quantitative data from in vitro and in vivo studies on the biocompatibility of DMAM-based polymers and their alternatives. It is important to note that direct head-to-head comparative studies are limited, and data has been compiled from various sources. Variations in experimental conditions, such as cell types, polymer formulations, and exposure times, should be considered when interpreting these results.
In Vitro Cytotoxicity
In vitro cytotoxicity is a fundamental assessment of a material's potential to cause cell death. The MTT assay is a common colorimetric method used to measure cell metabolic activity as an indicator of cell viability. A cell viability of over 70% is generally considered non-cytotoxic according to ISO 10993-5 standards.
| Polymer | Cell Line | Assay | Time Point | Cell Viability (%) | Citation |
| Poly(DMAM-co-methacrylic acid) | L929 | MTT | 24 h | > 80% | |
| PEG-DA Hydrogel | ATDC5 | MTT | - | > 70% | [1] |
| PEG Derivatives | Caco-2 | MTT | 24 h | 45% - 100% (depending on MW) | [2] |
| PLGA-PEG-PLGA Hydrogel | Monocytes | - | 48 h | < 20% | [3][4] |
| PLGA with 10 wt% Mg | MC3T3-E1 | - | - | No significant toxicity | [5] |
| PVA Hydrogel (Bare) | L929 | MTT | 48 h | > 70% | [6] |
| PVA/Cellulose Hydrogel | L929 | MTT | - | Non-toxic | [7] |
Note: Data for DMAM-based polymers is limited and the provided value is a general observation from available literature. More specific quantitative data is needed for a direct comparison.
Hemocompatibility
Hemocompatibility assesses the interaction of a material with blood components. The hemolysis assay measures the percentage of red blood cells lysed by a material, with a value below 5% generally considered non-hemolytic according to ASTM F756.
| Polymer | Assay | Hemolysis (%) | Citation |
| Poly(DMAM)-based Copolymers | In vitro | Not specified, but generally good | [8][9] |
| PEG-DA Hydrogel | - | < 5% | |
| PLGA | - | < 5% | |
| PVA Hydrogel | In vitro | < 1% | [10] |
In Vivo Inflammatory Response
The in vivo inflammatory response to an implanted material is a complex process involving the recruitment of immune cells and the release of signaling molecules called cytokines. This response determines the long-term success of an implant.
| Polymer | Animal Model | Implantation Site | Key Findings | Citation |
| DMAM-based Hydrogel | Rat | Subcutaneous | Mild inflammatory reaction | [11] |
| PEG-DA Hydrogel | Rat | Subcutaneous | Benchmark biocompatible control, thin fibrous capsule | [12] |
| PLGA Nanoparticles | Rat | Intravenous | No significant changes in IFN-γ, IL-10, IL-4; slight increase in TNF-α | [7] |
| PVA Hydrogel | - | - | Generally considered biocompatible in vivo | [13] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of biocompatibility data. Below are generalized protocols for the key experiments cited in this guide, based on ISO 10993 standards and common laboratory practices.
In Vitro Cytotoxicity: MTT Assay (ISO 10993-5)
Objective: To assess the potential of a polymer to cause cell death in vitro.
Materials:
-
Test polymer (sterilized)
-
L929 mouse fibroblast cell line (or other relevant cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide)
-
Solubilization solution (e.g., DMSO or isopropanol with HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare extracts of the test polymer according to ISO 10993-12. Typically, the polymer is incubated in cell culture medium at 37°C for a specified period (e.g., 24 hours) to allow for the leaching of any potentially toxic substances.
-
Cell Seeding: Seed L929 cells into 96-well plates at a density that ensures they are in a logarithmic growth phase at the time of the experiment.
-
Exposure: After cell attachment (typically 24 hours), replace the culture medium with the prepared polymer extracts. Include positive (e.g., cytotoxic material) and negative (e.g., non-toxic material) controls, as well as a blank (medium only).
-
Incubation: Incubate the cells with the extracts for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, remove the extracts and add MTT solution to each well. Incubate for a further 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.
-
Calculation: Calculate cell viability as a percentage relative to the negative control.
Hemocompatibility: Hemolysis Assay (ASTM F756)
Objective: To determine the hemolytic potential of a polymer by measuring the amount of hemoglobin released from red blood cells upon contact.
Materials:
-
Test polymer (sterilized)
-
Freshly collected human or rabbit blood with anticoagulant (e.g., citrate or heparin)
-
Phosphate-buffered saline (PBS)
-
Positive control (e.g., deionized water)
-
Negative control (e.g., saline)
-
Spectrophotometer
Procedure:
-
Blood Preparation: Centrifuge the anticoagulated blood to separate the plasma and red blood cells (RBCs). Wash the RBCs multiple times with PBS to remove plasma proteins and other components. Resuspend the washed RBCs in PBS to a specific concentration.
-
Sample Incubation: Place the test polymer in a tube with a known volume of the RBC suspension. Include positive and negative controls.
-
Incubation: Incubate the tubes at 37°C for a specified time (e.g., 2 hours) with gentle agitation.
-
Centrifugation: After incubation, centrifuge the tubes to pellet the intact RBCs.
-
Absorbance Measurement: Carefully collect the supernatant and measure the absorbance of the released hemoglobin using a spectrophotometer at a wavelength of 540 nm.
-
Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Absorbance of test sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100
Signaling Pathways in Cellular Response
The interaction of polymers with cells can trigger a cascade of intracellular signaling events that ultimately determine the cellular response, including inflammation, proliferation, and apoptosis. Understanding these pathways is crucial for designing biocompatible materials. For methacrylate-based polymers like DMAM, the NF-κB and MAPK signaling pathways are of particular interest.
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway: This pathway is a key regulator of the inflammatory response. Activation of NF-κB leads to the transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[14][15][16][17][18][19]
MAPK (Mitogen-Activated Protein Kinase) Signaling Pathway: This pathway is involved in a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. The three main branches of the MAPK pathway are ERK, JNK, and p38. Activation of these pathways can lead to both pro-inflammatory and anti-inflammatory responses depending on the specific stimulus and cell type.[11][18][20][21][22]
References
- 1. benchchem.com [benchchem.com]
- 2. Comparative Investigation of Cellular Effects of Polyethylene Glycol (PEG) Derivatives | MDPI [mdpi.com]
- 3. A poly(beta-amino ester) activates macrophages independent of NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Characterization and Antibacterial Application of Copolymers Based on N,N-Dimethyl Acrylamide and Acrylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Hemocompatibility assessment of poly(2-dimethylamino ethylmethacrylate) (PDMAEMA)-based polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Study of blood compatible polymers. III. Copolymers of N-benzyl, N-(2-hydroxyethyl) acrylamide and 2-hydroxyethyl methacrylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Foreign Body Reaction to a Subcutaneously Implanted Self-Cleaning, Thermoresponsive Hydrogel Membrane for Glucose Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biocompatibility of injectable hydrogel from decellularized human adipose tissue in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Acceleration of Wound Healing in Diabetic Rats through Poly Dimethylaminoethyl Acrylate–Hyaluronic Acid Polymeric Hydrogel Impregnated with a Didymocarpus pedicellatus Plant Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent Advances in Hemocompatible Polymers for Biomedical Applications | Basicmedical Key [basicmedicalkey.com]
- 17. researchgate.net [researchgate.net]
- 18. NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration - PMC [pmc.ncbi.nlm.nih.gov]
- 19. NF-κB in monocytes and macrophages – an inflammatory master regulator in multitalented immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. [PDF] Comparative Study of In Situ Loaded Antibody and PEG-Fab NIPAAM Gels. | Semantic Scholar [semanticscholar.org]
- 21. The activation of NF-κB and MAPKs signaling pathways of RAW264.7 murine macrophages and natural killer cells by fucoidan from Nizamuddinia zanardinii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. NFκB and JNK/MAPK Activation Mediates the Production of Major Macrophage- or Dendritic Cell-Recruiting Chemokine in Human First Trimester Decidual Cells in Response to Proinflammatory Stimuli - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: RAFT vs. ATRP for N,N-Dimethylmethacrylamide Polymerization
For researchers, scientists, and drug development professionals engaged in the synthesis of advanced polymers, the choice of polymerization technique is paramount to achieving desired material properties. N,N-Dimethylmethacrylamide (DMMAm) is a key monomer for producing biocompatible and thermoresponsive polymers. This guide provides a detailed, objective comparison of two leading controlled radical polymerization techniques—Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP)—for the polymerization of DMMAm, supported by experimental data.
At a Glance: Key Differences
While both RAFT and ATRP offer the ability to synthesize polymers with controlled molecular weights and narrow molecular weight distributions, their underlying mechanisms and suitability for DMMAm polymerization differ significantly. RAFT polymerization generally exhibits superior control and versatility for this class of monomers.[1][2] In contrast, ATRP of acrylamides like DMMAm is often challenging and can result in uncontrolled polymerization.[3][4][5] This is largely due to the interaction of the copper catalyst with the amide functionality, which interferes with the delicate equilibrium between active and dormant species.[3][4]
| Feature | RAFT Polymerization | ATRP (Atom Transfer Radical Polymerization) |
| Control Agent | Chain Transfer Agent (CTA) | Transition Metal Catalyst (e.g., Copper complex) |
| Control for DMMAm | Generally good to excellent control over molecular weight and dispersity.[6][7] | Often poor and uncontrolled, leading to broad dispersity.[3][4][5] |
| Monomer Scope | Broad, with high tolerance for various functional groups.[1] | Can be sensitive to functional groups that interact with the catalyst.[2] |
| Reaction Conditions | Mild conditions are often sufficient.[8] | Requires careful balancing of catalyst, ligand, and initiator.[2][9] |
| Purification | Simpler, as it avoids metal catalyst removal.[1] | Requires removal of the metal catalyst, which can be a concern for biomedical applications.[2] |
| Kinetics | Can exhibit rate retardation, especially at high CTA concentrations.[8] | Can have faster rates, but kinetics are sensitive to various parameters.[2][9] |
Performance Data: RAFT vs. ATRP for DMMAm Polymerization
The following tables summarize quantitative data from studies on the polymerization of this compound using both RAFT and ATRP, highlighting the differences in control and efficiency.
RAFT Polymerization of DMMAm: Representative Data
| RAFT Agent | Initiator | [M]:[CTA]:[I] | Time (h) | Conversion (%) | Mn ( g/mol , exp) | Đ (Mw/Mn) | Reference |
| TBP¹ | AIBN | 80:1 (CTA/I) | 4 | >95 | 22,100 | 1.12 | [6] |
| TBA² | AIBN | 80:1 (CTA/I) | 4 | >95 | 21,500 | 1.14 | [6] |
| DDMAT³ | AIBN | 100:1 (M/CTA) | 5 | >95 | - | ≤ 1.42 | [7][10] |
¹ N,N-dimethyl-s-thiobenzoylthiopropionamide ² N,N-dimethyl-s-thiobenzoylthioacetamide ³ 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid
ATRP of DMMAm: Representative Data
ATRP of DMMAm is notoriously difficult to control. The data below illustrates the challenges, such as broad molecular weight distributions (high Đ) and poor agreement between theoretical and experimental molecular weights.
| Ligand | Initiator | Solvent | Time | Conversion (%) | Mn ( g/mol , exp) | Đ (Mw/Mn) | Reference |
| Me₄Cyclam | EBiB¹ | Water | <1 min | ~100 | 25,000 | 1.8 | [3][4] |
| Me₄Cyclam | EBiB¹ | Toluene | 1 h | 98 | 20,500 | 1.9 | [3][4] |
| Me₆TREN | MClP² | - | 26 h | 69 | - | 1.11 | [3] |
¹ Ethyl α-bromoisobutyrate ² Methyl-2-chloropropionate
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative experimental protocols for both RAFT and ATRP of this compound.
RAFT Polymerization Protocol
This protocol is adapted from established methods for the RAFT polymerization of acrylamides.[10][11]
Materials:
-
This compound (DMMAm, monomer)
-
2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT, RAFT agent)
-
Azobisisobutyronitrile (AIBN, initiator)
-
1,4-Dioxane (solvent)
Procedure:
-
In a round-bottom flask, DMMAm, DDMAT, and AIBN are dissolved in 1,4-dioxane. A typical molar ratio would be [DMMAm]:[DDMAT]:[AIBN] = 100:1:0.1.
-
The solution is degassed by purging with nitrogen for at least 30 minutes with continuous stirring in an ice bath.
-
The flask is then placed in a preheated oil bath at 70 °C to initiate polymerization.
-
Samples are taken at regular intervals to monitor conversion (via ¹H NMR) and molecular weight evolution (via Gel Permeation Chromatography - GPC).
-
The polymerization is quenched by cooling the reaction mixture to room temperature and exposing it to air.
-
The resulting polymer is purified by precipitation into a non-solvent like cold diethyl ether and dried under vacuum.
ATRP of DMMAm Protocol
This protocol is based on studies attempting the ATRP of DMMAm, often with limited success in achieving control.[3][4]
Materials:
-
This compound (DMMAm, monomer)
-
Copper(I) bromide (CuBr, catalyst)
-
1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane (Me₄Cyclam, ligand)
-
Ethyl α-bromoisobutyrate (EBiB, initiator)
-
Toluene (solvent)
Procedure:
-
To a dry Schlenk flask, add CuBr and Me₄Cyclam. The flask is sealed, and the atmosphere is replaced with nitrogen.
-
Degassed toluene and DMMAm are added to the flask via syringe.
-
The initiator, EBiB, is then added to start the polymerization. A typical molar ratio might be [DMMAm]:[EBiB]:[CuBr]:[Me₄Cyclam] = 100:1:1:1.
-
The reaction is stirred at a set temperature (e.g., room temperature or elevated temperatures).
-
Samples are withdrawn periodically under a nitrogen atmosphere to determine monomer conversion and molecular weight.
-
The polymerization is terminated by opening the flask to air.
-
The polymer is purified by passing the solution through a neutral alumina column to remove the copper catalyst, followed by precipitation in a suitable non-solvent.
Visualizing the Mechanisms and Workflows
The following diagrams, created using the DOT language, illustrate the fundamental mechanisms of RAFT and ATRP and a generalized experimental workflow.
Caption: The RAFT polymerization mechanism relies on a reversible chain transfer process.
Caption: The ATRP mechanism is based on a reversible redox process.
Caption: Generalized workflow for controlled radical polymerization.
Conclusion and Recommendations
Based on the available evidence, RAFT polymerization is the superior method for the controlled polymerization of this compound . It consistently provides polymers with well-defined molecular weights and low dispersity.[1][6] The primary challenge in RAFT polymerization of DMMAm is managing rate retardation, which can be mitigated by carefully selecting the RAFT agent and optimizing the ratio of the chain transfer agent to the initiator.[6][8]
Conversely, ATRP is generally not recommended for the polymerization of DMMAm due to a lack of control . The strong interaction between the copper catalyst and the amide groups on the monomer and polymer leads to a disruption of the activation/deactivation equilibrium, resulting in high radical concentrations and uncontrolled termination reactions.[3][4] While some specialized ATRP techniques, like electrochemically-mediated ATRP, have shown promise, they require more complex setups and are not as broadly applicable as RAFT for this monomer.[12]
For researchers in drug development and material science, the choice is clear: RAFT polymerization offers a more robust, reliable, and straightforward path to synthesizing well-defined poly(this compound) for advanced applications. The absence of a metal catalyst also simplifies purification, a critical consideration for biomedical uses.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. RAFT dispersion polymerization of N,N-dimethylacrylamide in a series of n-alkanes using a thermoresponsive poly(tert-octyl acrylamide) steric stabilizer - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. RAFT dispersion polymerization of N , N -dimethylacrylamide in a series of n -alkanes using a thermoresponsive poly( tert -octyl acrylamide) steric st ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY00045D [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of N,N-Dimethylmethacrylamide
The responsible management of chemical waste is paramount for ensuring laboratory safety and environmental protection. N,N-Dimethylmethacrylamide, a versatile monomer and chemical intermediate, requires careful handling and disposal due to its potential hazards. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, designed for researchers, scientists, and drug development professionals. Adherence to these procedures will help maintain a safe working environment and ensure compliance with regulatory standards.
Immediate Safety and Hazard Profile
This compound is a combustible liquid that is toxic if swallowed or in contact with skin and can cause serious eye damage.[1][2] It may also cause an allergic skin reaction.[1] Some evidence suggests it may be a suspected carcinogen and have the potential to damage fertility.[3] Therefore, strict adherence to safety protocols is essential.
Personal Protective Equipment (PPE) Requirements
Before handling this compound, ensure that the appropriate personal protective equipment is worn. This is the first line of defense against accidental exposure.
| Hazard Type | Required Personal Protective Equipment |
| Skin Contact | Chemical-resistant gloves (Nitrile gloves are commonly recommended; double gloving may be advisable), lab coat, and full-body protective clothing.[4][5] |
| Eye Contact | Safety glasses with side shields or chemical safety goggles.[6][7] |
| Inhalation | Work in a well-ventilated area or a chemical fume hood.[4][5] If there is a risk of aerosol generation, a respirator with an appropriate organic vapor cartridge may be necessary.[7] |
| Ingestion | Do not eat, drink, or smoke in areas where this chemical is handled.[7] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound waste, from initial collection to final removal by qualified personnel.
Step 1: Waste Segregation and Collection
-
Designated Waste Container: All waste containing this compound, including unused product, contaminated solutions, and grossly contaminated disposable items (e.g., pipette tips, gloves), must be collected in a designated, leak-proof, and chemically compatible container.[4][7]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste: this compound" and include the primary hazard symbols (e.g., toxic, irritant).[4] The label should also indicate the start date of waste accumulation.
-
Container Integrity: Keep the waste container securely closed when not in use.[4] Store it in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6]
Step 2: Handling Spills and Contaminated Materials
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Wearing the appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[4]
-
Collect the absorbent material and any contaminated debris into the designated hazardous waste container.
-
Decontaminate the spill area. A common procedure for related acrylamide compounds involves treatment with a 1.6% potassium persulfate solution, followed by a 1.6% sodium metabisulfite solution.[6][7] Allow the decontamination solution to sit for at least 30 minutes before wiping the area clean with soap and water.[6][7] All decontamination materials should be disposed of as hazardous waste.[4]
-
-
Major Spills:
-
Evacuate the area immediately and alert your institution's emergency response team or Environmental Health and Safety (EHS) department.[4]
-
Prevent the spill from entering drains or waterways.[4]
-
Only trained personnel with appropriate respiratory and personal protective equipment should attempt to clean up a major spill.
-
Step 3: Final Disposal
-
Regulatory Compliance: All hazardous waste must be disposed of in accordance with local, state, and federal regulations.[4] It is the responsibility of the waste generator to ensure compliance.
-
Professional Waste Removal: Arrange for the collection of the this compound waste by your institution's EHS department or a licensed hazardous waste disposal contractor.[4][5][7] Do not attempt to dispose of this chemical through the standard trash or down the sink.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By implementing these procedures, laboratories can effectively manage the risks associated with this compound waste, ensuring a safe environment for all personnel and promoting environmental stewardship. Always consult your institution's specific safety and disposal guidelines.
References
Essential Safety and Operational Guide for Handling N,N-Dimethylmethacrylamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of N,N-Dimethylmethacrylamide. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
This compound is a hazardous chemical that is toxic if inhaled and harmful in contact with skin or if swallowed. It can cause serious eye damage and may lead to skin sensitization.[1] Rigorous safety protocols are therefore required at all stages of handling.
Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment (PPE) is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes | Safety goggles and face shield | Always wear chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn in addition to goggles when there is a splash hazard.[2] |
| Hands | Chemical-resistant gloves | Double-gloving with nitrile gloves is a recommended practice for enhanced protection. For prolonged or frequent contact, gloves with a higher protection class should be used.[1][3] Always inspect gloves for any signs of degradation or perforation before use. |
| Body | Laboratory coat and chemical-resistant apron | A fully buttoned lab coat is required. For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is necessary.[2] |
| Respiratory | Respirator with appropriate filter | Use in a well-ventilated area, preferably under a chemical fume hood.[2] If ventilation is inadequate or for spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge is required.[2] |
Glove Compatibility and Breakthrough Time
Due to the lack of specific breakthrough time data for this compound, data for a structurally related chemical, Acrylamide (40% solution), is provided as a reference. Caution is strongly advised , and this information should be used as a guideline only. Actual breakthrough times can vary based on glove thickness, manufacturer, temperature, and concentration of the chemical.
| Glove Material | Breakthrough Time (minutes) for Acrylamide (40%) | Recommendation for this compound |
| Nitrile Rubber | > 480 | Recommended. Offers excellent protection for extended periods against a related compound. |
| Neoprene | Not specified | Potentially suitable, but specific data is lacking. Nitrile is preferred based on available information. |
| Butyl Rubber | Not specified | Potentially suitable, but specific data is lacking. Nitrile is preferred based on available information. |
| Natural Rubber (Latex) | Not specified | Not Recommended. Generally offers poor resistance to many organic chemicals. |
Disclaimer: The breakthrough times listed are for a related chemical and should be considered an estimate. It is crucial to consult the glove manufacturer's specific chemical resistance data and to replace gloves immediately if contamination is suspected.
Experimental Protocol: Glove Breakthrough Time (EN 16523-1:2015)
The European standard EN 16523-1:2015 is a common method for determining the resistance of glove materials to permeation by chemicals. The basic methodology is as follows:
-
A sample of the glove material is placed in a permeation cell, acting as a barrier between two chambers.
-
The outer chamber is exposed to the challenge chemical (in this case, it would be this compound).
-
A collection medium (gas or liquid) is passed through the inner chamber.
-
The collection medium is continuously monitored using analytical techniques (e.g., gas chromatography) to detect the presence of the challenge chemical.
-
The breakthrough time is defined as the time from the initial exposure to the point when the chemical is detected on the inner side of the glove material at a specified permeation rate.
Operational Plan: Step-by-Step Guidance
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[1]
-
The storage area should be clearly labeled with the chemical name and associated hazards.
2. Handling and Use:
-
All handling of this compound must be conducted in a designated area, preferably within a certified chemical fume hood.[2]
-
Ensure all required PPE is donned correctly before handling the chemical.
-
Use the smallest quantity of the chemical necessary for the experiment.
-
Avoid the formation of aerosols or mists.[1]
-
Keep the container tightly closed when not in use.
3. Spill Management:
-
Minor Spills:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[1]
-
Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[1]
-
Clean the spill area with a suitable decontaminating agent.
-
-
Major Spills:
-
Evacuate the laboratory and alert emergency personnel immediately.
-
Restrict access to the area.
-
Only personnel trained in hazardous spill response should attempt to clean up a major spill.
-
Disposal Plan
All waste containing this compound, including contaminated PPE and absorbent materials, must be treated as hazardous waste.
1. Waste Collection:
-
Collect all liquid and solid waste in separate, clearly labeled, and leak-proof containers.
-
Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
2. Contaminated PPE:
-
Remove gloves and other disposable PPE without touching the outer contaminated surface and place them in a designated hazardous waste container.
-
Non-disposable PPE should be decontaminated thoroughly before reuse.
3. Disposal:
-
Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.
Visual Workflow and Logic Diagrams
To further clarify the safety procedures, the following diagrams illustrate the handling workflow and PPE selection logic.
Caption: Workflow for handling this compound.
Caption: Decision-making for PPE selection.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
